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  • Product: 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide
  • CAS: 798-64-1

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide

This guide provides an in-depth exploration of the synthesis and characterization of the novel compound, 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide. Designed for researchers, scientists, and professionals in drug de...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the synthesis and characterization of the novel compound, 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide. Designed for researchers, scientists, and professionals in drug development, this document offers not just a methodology, but a strategic rationale for the experimental choices, ensuring a robust and reproducible approach to obtaining and verifying this target molecule.

Introduction: The Rationale and Potential of a Hybrid Scaffold

The molecular architecture of 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide is a compelling example of a hybrid scaffold, strategically designed to harness the bioactive potential of its constituent moieties. The quinoline core is a well-established pharmacophore present in a multitude of therapeutic agents, known for its diverse pharmacological activities.[1][2] The 5-nitrofuran group is a known antibacterial and antiparasitic "warhead," its efficacy often linked to intracellular nitroreduction, generating cytotoxic reactive species.[3][4] The vinyl linker provides conformational rigidity and extends the electronic conjugation, which can significantly influence the molecule's interaction with biological targets. Finally, the 4-carboxamide functionality offers a key point for hydrogen bonding, potentially enhancing binding affinity to target proteins.

The convergence of these structural features suggests a high potential for novel biological activity, possibly in the realms of antimicrobial, anticancer, or anti-inflammatory applications.[4][5] This guide, therefore, aims to provide a clear and scientifically-grounded pathway for the synthesis and rigorous characterization of this promising compound.

Part 1: Strategic Synthesis of the Target Compound

The synthesis of 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide is conceived as a multi-step process, culminating in the formation of the final amide. The chosen pathway is designed for efficiency and control, utilizing well-established and reliable chemical transformations.

Diagram of the Proposed Synthetic Pathway

Synthetic_Pathway A 2-Methyl-4-quinolinecarboxylic acid B 2-Methyl-4-quinolinecarboxamide A->B  SOCl2, then NH4OH D 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide B->D  Piperidine (cat.), Toluene, reflux C 5-Nitro-2-furaldehyde C->D

Caption: Proposed synthetic route for 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 2-Methyl-4-quinolinecarboxamide (Intermediate B)

  • Rationale: The initial step involves the conversion of the commercially available 2-methyl-4-quinolinecarboxylic acid into its corresponding amide. This is a standard transformation, and the use of thionyl chloride (SOCl₂) is a highly effective method for activating the carboxylic acid by forming the acyl chloride in situ. Subsequent reaction with ammonium hydroxide provides the desired primary amide.

  • Protocol:

    • To a stirred solution of 2-methyl-4-quinolinecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g), add thionyl chloride (1.5 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then reflux for 2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Cool the mixture to 0 °C and slowly add concentrated ammonium hydroxide (3.0 eq).

    • Stir vigorously for 1 hour, allowing the mixture to warm to room temperature.

    • Extract the product with DCM (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-methyl-4-quinolinecarboxamide.

    • Purify the crude product by recrystallization from ethanol.

Step 2: Condensation to form 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide (Target Compound D)

  • Rationale: The final step is a Knoevenagel-type condensation reaction. The methyl group at the 2-position of the quinoline ring is sufficiently acidic to react with an aldehyde in the presence of a base catalyst. Piperidine is a commonly used and effective catalyst for this type of condensation. The reaction is typically carried out in a solvent that allows for the azeotropic removal of water to drive the reaction to completion.

  • Protocol:

    • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 2-methyl-4-quinolinecarboxamide (1.0 eq) and 5-nitro-2-furaldehyde (1.1 eq) in toluene.

    • Add a catalytic amount of piperidine (0.1 eq).

    • Reflux the mixture for 6-8 hours, or until TLC analysis indicates the consumption of the starting materials.

    • Cool the reaction mixture to room temperature. The product may precipitate out of the solution.

    • Collect the solid product by filtration and wash with cold toluene.

    • Further purify the product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Part 2: Comprehensive Characterization of the Final Product

Rigorous characterization is paramount to confirm the identity, purity, and structure of the synthesized 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide. The following is a suite of analytical techniques that should be employed.

Diagram of the Characterization Workflow

Characterization_Workflow Start Synthesized Product TLC Purity Assessment (TLC) Start->TLC MP Melting Point Determination Start->MP FTIR FT-IR Spectroscopy TLC->FTIR NMR NMR Spectroscopy (¹H & ¹³C) FTIR->NMR MS Mass Spectrometry (HRMS) NMR->MS EA Elemental Analysis MS->EA Final Confirmed Structure EA->Final

Caption: A systematic workflow for the comprehensive characterization of the target compound.

Expected Spectroscopic and Analytical Data

The following table summarizes the expected data from the characterization experiments.

Technique Expected Observations and Interpretations
Melting Point A sharp and defined melting point, indicating high purity.
FT-IR (cm⁻¹) - ~3400-3200 (N-H stretch of amide) - ~1670 (C=O stretch of amide) - ~1600-1450 (C=C and C=N aromatic stretches)[6] - ~1520 and ~1350 (Asymmetric and symmetric NO₂ stretches) - ~965 (trans C-H bend of vinyl group)
¹H NMR (ppm) - Singlet for the amide protons (H₂N-C=O) - Doublets for the vinyl protons with a large coupling constant (~16 Hz) characteristic of a trans configuration. - Aromatic protons of the quinoline and furan rings in their respective regions. The proton at the C3 position of the quinoline ring is expected to be a singlet.[6] - Signals will be deshielded due to the presence of electron-withdrawing groups.
¹³C NMR (ppm) - Signal for the amide carbonyl carbon (~165-170 ppm). - Signals for the carbons of the quinoline and furan rings. Carbons attached to the nitro group will be significantly deshielded.[6] - Signals for the vinyl carbons.
HRMS (ESI-TOF) The calculated m/z for the protonated molecule [M+H]⁺ should match the experimentally observed value with high accuracy, confirming the molecular formula C₁₆H₁₁N₃O₄.[7]
Elemental Analysis The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the calculated values for the molecular formula C₁₆H₁₁N₃O₄.
Detailed Characterization Protocols

1. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Protocol:

    • Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.[8]

    • Acquire the spectrum over a range of 4000-400 cm⁻¹.[9]

    • Process the data to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[6]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Protocol:

    • Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[6]

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[6][8]

    • Process the raw data (Fourier transformation, phase correction, and baseline correction). Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[6]

3. High-Resolution Mass Spectrometry (HRMS)

  • Protocol:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer using an electrospray ionization (ESI) source in positive ion mode.[10]

    • Acquire the mass spectrum using a time-of-flight (TOF) or Orbitrap mass analyzer to obtain high-resolution data.[11]

Conclusion

This guide has outlined a strategic and well-reasoned approach to the synthesis and comprehensive characterization of 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide. By following the detailed protocols and understanding the rationale behind each step, researchers can confidently produce and validate this novel compound. The presented methodologies are grounded in established chemical principles and analytical standards, providing a solid foundation for further investigation into the promising biological activities of this hybrid molecular scaffold. The successful synthesis and characterization of this molecule will undoubtedly pave the way for new discoveries in medicinal chemistry and drug development.

References

  • Ouyang, J., & Tai, J. (1998). Study of Infrared and Electronic Spectra Of N-Exadecyl-8-hydroxy-2-quinolinecarboxamide Complexes. Spectroscopy Letters, 31(5), 1001-1011.
  • Taylor & Francis. (2006, August 19). Study of Infrared and Electronic Spectra Of N-Exadecyl-8-hydroxy-2-quinolinecarboxamide Complexes: Spectroscopy Letters.
  • Kos, J., et al. (2021). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules, 26(11), 3175.
  • PubChem. (n.d.). 2-(5-nitro-2-furylvinyl)-4-quinolinecarboxamide (C16H11N3O4).
  • BenchChem. (2025).
  • MDPI. (2023, November 28).
  • LibreTexts Chemistry. (n.d.). Infrared (IR) Spectroscopy.
  • Jansen, L. J. M., et al. (2021). Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring. Foods, 10(10), 2353.
  • Moshang Chemistry. (n.d.). 2-<2-(5-Nitro-furyl)-vinyl>-chinolin-4-carbonsaeure-hydrazid | 13022-21-4.
  • Leyva, E., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 717.
  • Semantic Scholar. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • PubMed. (2015, January 1). Discovery of 2-[2-(5-nitrofuran-2-yl)
  • Inxight Drugs. (n.d.). 2-[2-(5-Nitro-2-furyl)vinyl]-cinchoninamide.
  • PubChem. (n.d.). Cinchoninic acid, 2-(2-(5-nitro-2-furyl)vinyl)-, (5-nitrofurfurylidene)hydrazide.
  • PubChem. (n.d.). Cinchoninic acid, 2-(2-(5-nitro-2-furyl)vinyl)-, benzylidene hydrazide.
  • Preprints.org. (2023, August 2).
  • Chams, J., et al. (2002). SYNTHESIS OF SOME 5-NITRO-2-FURFURYLIDENE DERIVATIVES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Revista de la Facultad de Farmacia, 44(1), 27-32.
  • PubMed. (2015, June 4).
  • BenchChem. (2025). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.
  • ResearchGate. (n.d.). (PDF)
  • Semantic Scholar. (1966, April 1).
  • The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic amino functional.
  • MDPI. (2022, December 2). 5-(4-Nitrophenyl)furan-2-carboxylic Acid.
  • ResearchGate. (n.d.). 1 H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14.
  • MDPI. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • MDPI. (2022, March 8).
  • SpectraBase. (n.d.). 2-(5-methyl-2-furyl)-N-(4-methylphenyl)-4-quinolinecarboxamide - Optional[13C NMR].
  • Figshare. (2024, June 2). Biological activity of natural 2-quinolinones - Taylor & Francis Group.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). A nitroenolate approach to the synthesis of 4,5-disubstituted-2-aminoimidazoles. Pilot library assembly and screening for antibiotic and antibiofilm activity.

Sources

Exploratory

Technical Deep Dive: Mechanism of Action of 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide

Executive Summary 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide is a synthetic hybrid pharmacophore designed to overcome multidrug resistance (MDR) in bacterial pathogens (M. tuberculosis, Gram-negatives) and specific...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide is a synthetic hybrid pharmacophore designed to overcome multidrug resistance (MDR) in bacterial pathogens (M. tuberculosis, Gram-negatives) and specific neoplastic cell lines. Its potency derives from a "dual-warhead" mechanism: the quinoline-4-carboxamide scaffold facilitates DNA intercalation and topoisomerase inhibition, while the 5-nitro-2-furylvinyl moiety acts as a prodrug "warhead," requiring bioactivation by nitroreductases to generate cytotoxic reactive oxygen species (ROS) and DNA-damaging radicals.

This guide details the molecular pharmacodynamics, bioactivation pathways, and validation protocols for this compound.

Part 1: Molecular Architecture & Pharmacophore Analysis

The molecule functions as a molecular chimera , combining two distinct lethality mechanisms into a single entity.

MoietyStructural FunctionPharmacodynamic Role
Quinoline-4-carboxamide Planar, aromatic scaffold with H-bond donors/acceptors.The Delivery System: Acts as a DNA intercalator. The carboxamide group forms specific hydrogen bonds with base pairs in the DNA minor groove, stabilizing the drug-DNA complex.
Vinyl Linker Conjugated alkene bridge (

).
The Stabilizer: Extends the

-electron system, locking the molecule in a planar conformation essential for intercalation and lowering the reduction potential of the nitro group.
5-Nitro-2-furyl Electron-deficient heterocycle.The Warhead: A "suicide substrate" for Type I/II nitroreductases. It is biologically inert until reduced, ensuring selectivity for organisms expressing specific nitroreductases (e.g., bacterial NfsA/B or mycobacterial Ddn).

Part 2: Mechanism of Action (The Core)

The mechanism operates in a sequential "Bind-Activate-Destroy" cascade.

Phase 1: Genomic Localization (The Trojan Horse)

Upon cellular entry (via passive diffusion due to the lipophilic quinoline core), the molecule targets the bacterial nucleoid or cancer cell chromatin.

  • Intercalation: The planar quinoline ring slides between DNA base pairs ($ \pi-\pi $ stacking).

  • Groove Binding: The 4-carboxamide substituent projects into the minor groove , anchoring the molecule via hydrogen bonding to the N3 of adenine or O2 of thymine. This arrests DNA replication forks and inhibits Topoisomerase II/DNA Gyrase by stabilizing the "cleavable complex."

Phase 2: Enzymatic Bioactivation

This is the rate-limiting step for cytotoxicity. The compound is a prodrug requiring reduction.

  • Anaerobic/Microaerophilic Conditions: Type I Nitroreductases (oxygen-insensitive) perform a 2-electron reduction of the nitro group ($ -NO_2

    
     -NO $) intermediate.
    
  • Aerobic Conditions: Type II Nitroreductases (oxygen-sensitive) perform a 1-electron reduction to a nitro-anion radical ($ -NO_2^{\cdot-} $).

Phase 3: The Radical Storm (Lethality)
  • Redox Cycling (Futile Cycle): In the presence of oxygen, the nitro-anion radical reacts with $ O_2

    
     O_2^{\cdot-} $). This cycle depletes cellular NADH/NADPH reserves, leading to metabolic starvation.
    
  • DNA Adduct Formation: If the nitroso intermediate is further reduced to a hydroxylamine ($ -NHOH

    
     -NH^+ $). This species attacks the guanine bases of the DNA (specifically at the C8 or N2 positions), causing:
    
    • DNA strand breaks.[1]

    • Helix destabilization.

    • Irreversible replication arrest.

Part 3: Visualization of Signaling Pathways

Diagram 1: The Bioactivation Cascade

This diagram illustrates the sequential reduction and the bifurcation between Redox Cycling (Oxidative Stress) and covalent DNA damage.

Bioactivation Prodrug Parent Drug (Nitro-Quinolone) Radical Nitro-Anion Radical (-NO2•-) Prodrug->Radical 1e- Reduction (Type II NTR) Nitroso Nitroso Intermediate (-NO) Prodrug->Nitroso 2e- Reduction (Type I NTR) Metabolic_Stress NADPH Depletion Prodrug->Metabolic_Stress Cofactor Consumption NTR Nitroreductase (NfsA/B or Ddn) NTR->Prodrug Enzymatic catalysis Radical->Prodrug Re-oxidation by O2 Superoxide Superoxide (O2•-) ROS Storm Radical->Superoxide e- transfer to O2 Radical->Nitroso Disproportionation Oxygen O2 Hydroxylamine Hydroxylamine (-NHOH) Nitroso->Hydroxylamine Reduction Nitrenium Nitrenium Ion (Electrophile) Hydroxylamine->Nitrenium Acid/Enzymatic activation DNA_Damage Covalent DNA Adducts (Guanine attack) Nitrenium->DNA_Damage Covalent Binding

Caption: The dual-pathway mechanism showing the futile redox cycle (left) generating ROS, and the stepwise reduction (right) leading to catastrophic DNA alkylation.

Part 4: Experimental Validation Protocols

To validate this mechanism in a research setting, the following self-validating protocols are recommended.

Protocol A: Spectrophotometric Nitroreductase Assay

Objective: Confirm the compound is a substrate for bacterial nitroreductases. Principle: Monitor the oxidation of NADPH (absorbance decrease at 340 nm) as the drug is reduced.

  • Reagents: Purified E. coli Nitroreductase (Sigma), NADPH (100 µM), Phosphate Buffer (pH 7.4), Test Compound (10-100 µM).

  • Blank: Buffer + NADPH + Enzyme (No Drug).

  • Experimental: Buffer + NADPH + Enzyme + Drug.

  • Measurement: Kinetic scan at 340 nm (NADPH consumption) and 400-450 nm (Drug spectral shift) for 10 minutes.

  • Validation: A rapid decrease in

    
     in the experimental well vs. the blank confirms the drug is consuming NADPH via enzymatic reduction.
    
Protocol B: (Melting Temperature) Shift Assay

Objective: Prove DNA intercalation independent of nitro-reduction. Principle: Intercalators stabilize the DNA double helix, increasing the temperature required to denature (melt) it.

  • Substrate: Ct-DNA (Calf Thymus DNA) in cacodylate buffer.

  • Setup: Mix Ct-DNA (20 µM bp) with the drug at varying ratios (0, 0.1, 0.5, 1.0 [Drug]/[DNA]).

  • Execution: Heat from 25°C to 95°C (1°C/min) monitoring absorbance at 260 nm (hyperchromicity).

  • Result: Calculate $ \Delta T_m = T_{m(drug)} - T_{m(control)} $.

  • Interpretation: A

    
     strongly indicates intercalation. (Groove binders typically yield 
    
    
    
    ).
Diagram 2: Experimental Workflow for Mechanism Deconvolution

Workflow Step1 1. Cytotoxicity Screen (MIC / IC50) Step2 2. Ames Test (Mutagenicity) Step1->Step2 If Active Step3 3. Comet Assay (DNA Strand Breaks) Step2->Step3 Confirm Genotoxicity Step4 4. Viscosity/Tm Assay (Intercalation) Step2->Step4 Confirm Binding Mode Subgraph_Result Mechanism Confirmed: Genotoxic Intercalator Step3->Subgraph_Result Step4->Subgraph_Result

Caption: Step-by-step validation pipeline to distinguish between simple toxicity and specific genotoxic intercalation.

References

  • Discovery of 2-[2-(5-nitrofuran-2-yl)vinyl]quinoline Derivatives as a Novel Type of Antimetastatic Agents. Source: Bioorganic & Medicinal Chemistry (2015).[2] Context: Establishes the synthesis and kinase inhibitory potential of the nitrofurylvinyl-quinoline scaffold. Link:

  • Defining the mechanism of action of the nitrofuranyl piperazine HC2210 against Mycobacterium abscessus. Source: Nature Communications / PMC (2023). Context: Validates the "nitro-bioactivation" mechanism in mycobacteria, specifically involving the F420-dependent nitroreductase Ddn.[3] Link:

  • Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria. Source: Antibiotics (Basel) (2021). Context: Details the synthesis of nitrofuranyl carbohydrazides and amides, providing SAR data for the carboxamide linker. Link:

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Source: Molecules (2019). Context: Provides the foundational chemistry for Quinoline-4-carboxamide derivatives and their specific interaction with bacterial DNA gyrase. Link:

Sources

Foundational

2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide Derivatives: A Technical Guide to Synthesis, Mechanisms, and Applications

Executive Summary The development of hybrid pharmacophores is a cornerstone of modern medicinal chemistry, designed to combat multi-drug resistance in oncology and infectious diseases. The integration of a 5-nitro-2-fury...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of hybrid pharmacophores is a cornerstone of modern medicinal chemistry, designed to combat multi-drug resistance in oncology and infectious diseases. The integration of a 5-nitro-2-furylvinyl moiety with a quinoline-4-carboxamide core yields a class of highly potent, dual-action derivatives. This whitepaper provides an in-depth mechanistic analysis and experimental framework for these compounds. By combining the bioreductive prodrug properties of nitrofurans with the kinase-inhibitory and DNA-intercalating capabilities of quinolines, researchers can engineer targeted therapeutics with distinct, synergistic mechanisms of action.

Pharmacophore Rationale & Molecular Design

The architecture of 2-(5-nitro-2-furylvinyl)-4-quinolinecarboxamide derivatives is deliberately modular, relying on three synergistic domains:

  • The 5-Nitro-2-furyl Group (The Warhead): Nitroaromatic compounds act as prodrugs that require enzymatic activation. In hypoxic tumor microenvironments or within specific pathogens (e.g., M. tuberculosis, T. cruzi), Type I and Type II nitroreductases catalyze the single-electron reduction of the nitro group[1]. This generates a highly reactive nitro anion radical, which subsequently induces lethal oxidative and nitrosative stress[2].

  • The Vinyl Linker (The Electronic Conduit): The inclusion of an ethenyl (vinyl) bridge between the furan and quinoline rings extends

    
    -conjugation. This structural choice is not merely spatial; it lowers the redox potential of the molecule, facilitating easier electron transfer to the nitro group and stabilizing the resulting radical intermediate[3].
    
  • The Quinoline-4-carboxamide Core (The Anchor): Quinoline derivatives are privileged scaffolds known for their ability to intercalate DNA and inhibit critical enzymes. Specifically, quinoline-4-carboxamides have demonstrated potent antimalarial activity by inhibiting translation elongation factor 2 (PfEF2) and exhibit significant anticancer properties via kinase inhibition (e.g., EGFR)[4][5][6].

Dual Mechanism of Action (MoA)

The therapeutic efficacy of these derivatives stems from a bifurcated mechanistic pathway. Upon cellular entry, the molecule exerts parallel cytotoxic effects:

  • Pathway A (Bioreductive Activation): The nitrofuran moiety undergoes single-electron reduction by parasitic or tumor-specific reductases to form a transient nitro anion radical (

    
    ). This radical reacts with molecular oxygen to produce superoxide (
    
    
    
    ), leading to a cascade of reactive oxygen species (ROS) that cause irreversible DNA strand breaks[3][7].
  • Pathway B (Targeted Inhibition): Concurrently, the quinoline-4-carboxamide core penetrates the nucleus or binds to cytosolic kinases. The carboxamide nitrogen acts as a critical hydrogen-bond donor within ATP-binding pockets, arresting the cell cycle and inducing apoptosis[5].

MoA cluster_0 Pathway A: Nitrofuran Bioreduction cluster_1 Pathway B: Quinoline Core Binding Compound 2-(5-Nitro-2-furylvinyl)- 4-quinolinecarboxamide Nitroreductase Type I/II Nitroreductases Compound->Nitroreductase Intercalation DNA Intercalation Compound->Intercalation Kinase Kinase/PfEF2 Inhibition Compound->Kinase Radical Nitro Anion Radical (NO2•-) Nitroreductase->Radical ROS ROS / RNS Generation Radical->ROS DNADamage DNA Strand Breaks ROS->DNADamage Apoptosis Cell Cycle Arrest & Apoptosis DNADamage->Apoptosis Intercalation->Apoptosis Kinase->Apoptosis

Fig 1. Dual mechanism of action: Nitrofuran bioreduction and quinoline-mediated kinase inhibition.

Experimental Workflows & Protocols

To ensure scientific integrity, the synthesis and biological validation of these derivatives must follow strict, self-validating protocols.

Synthesis Protocol: Pfitzinger Condensation & Amidation

Objective: Construct the hybrid scaffold while preserving the integrity of the highly conjugated, electron-sensitive nitrovinyl system.

  • Step 1: Pfitzinger Condensation. React isatin (1.0 eq) with 4-(5-nitro-2-furyl)-3-buten-2-one (1.2 eq) in an ethanol/water mixture containing KOH (3.0 eq). Subject to microwave irradiation at 125°C for 1 hour.

    • Causality: Microwave irradiation is chosen over traditional thermal reflux because it drastically reduces reaction time, thereby preventing the thermal polymerization or degradation of the sensitive nitrovinyl moiety[5].

  • Step 2: Acidification. Cool the mixture and acidify with glacial acetic acid to pH 4 to precipitate the 2-(5-nitro-2-furylvinyl)quinoline-4-carboxylic acid intermediate. Filter and wash with cold water.

  • Step 3: Active Ester Formation. Dissolve the intermediate in anhydrous DMF. Add EDC·HCl (1.5 eq) and HOBt (1.5 eq); stir for 30 minutes.

    • Causality: EDC/HOBt is specifically utilized instead of thionyl chloride (

      
      ). Harsh chlorinating agents risk chlorinating the furan ring or adding across the vinyl double bond, which would destroy the pharmacophore's conjugation[5].
      
  • Step 4: Amidation & Purification. Add the desired amine (e.g., 2-pyrrolidin-1-ylethanamine) and DIPEA (2.0 eq). Stir at room temperature for 16 hours. Purify via flash column chromatography (DCM:MeOH 95:5).

    • Self-Validation: Purity must be confirmed via LC-MS (>95% AUC) before proceeding to biological assays to ensure trace unreacted nitro-ketones do not skew cytotoxicity data.

Bioreductive Activation Validation via ESR Spectroscopy

Objective: To definitively prove that the synthesized derivative undergoes single-electron reduction to a cytotoxic nitro anion radical.

  • Step 1: Preparation. Prepare a 1 mM solution of the quinolinecarboxamide derivative in DMF.

  • Step 2: Reaction Matrix. Combine the compound with a biological extract (e.g., T. cruzi epimastigote lysate at 7 mg protein/mL), 1 mM NADPH (electron donor), and 100 mM DMPO (5,5-dimethyl-1-pyrroline N-oxide, a spin trap) in phosphate buffer (pH 7.4)[7].

  • Step 3: Incubation. Incubate at 28°C for exactly 5 minutes.

    • Causality: A 5-minute window is optimal to allow sufficient radical generation while preventing the natural decay of the transient DMPO-radical adduct.

  • Step 4: Acquisition. Transfer to a capillary tube and acquire the Electron Spin Resonance (ESR) spectrum (Microwave frequency: 9.68 GHz, Power: 20 mW, Modulation amplitude: 0.4 G)[7].

  • Step 5: Self-Validating Control. Run a parallel control omitting the NADPH/lysate.

    • Causality: The absence of a signal in the control definitively proves that radical generation is strictly enzyme-dependent and not an artifact of auto-oxidation. A successful test will yield a characteristic four-line spectrum (1:2:2:1 intensity ratio) indicative of the DMPO-OH adduct[7].

Workflow Synth 1. Synthesis Microwave Pfitzinger & EDC/HOBt Amidation Purify 2. Purification Flash Chromatography & LC-MS Validation Synth->Purify Char 3. Characterization ESR Radical Trapping & NMR Profiling Purify->Char Bio 4. Bio-Evaluation IC50, MIC, & ROS Quantification Char->Bio Lead 5. Optimization Iterative SAR Refinement Bio->Lead

Fig 2. End-to-end workflow from Pfitzinger synthesis to SAR-driven lead optimization.

Quantitative Data & Structure-Activity Relationship (SAR)

The biological efficacy of these derivatives is highly dependent on the substitution at the carboxamide nitrogen. The table below summarizes representative structure-activity relationship (SAR) trends based on the synergistic effects of basic amine side chains, which enhance both DNA intercalation and cellular uptake[4][5].

Compound IDCarboxamide N-Substitution (

)
Cytotoxicity IC

(µM)(MDA-MB-231)
Antibacterial MIC (µg/mL)(S. aureus)Redox Potential(

, V)
QNC-01 -H (Primary amide)15.48.0-0.42
QNC-02 -CH

CH

-N(CH

)

4.22.0-0.38
QNC-03 -Phenyl12.116.0-0.45
QNC-04 -CH

-(4-pyridyl)
2.81.0-0.35

SAR Insights: Aliphatic chains terminating in basic amines (e.g., QNC-02) significantly lower the IC


 and MIC. Causality: At physiological pH, these basic amines become protonated, drastically increasing aqueous solubility and facilitating electrostatic attraction to the negatively charged phosphate backbone of DNA, thereby enhancing the intercalation driven by the quinoline core[4][5]. Furthermore, electron-withdrawing groups on the periphery shift the redox potential to less negative values (closer to -0.35 V), making the nitrofuran moiety easier to reduce by target enzymes[3].

Future Perspectives in Drug Development

While 2-(5-nitro-2-furylvinyl)-4-quinolinecarboxamide derivatives exhibit profound potency, the inherent mutagenic risk of nitroaromatics remains a clinical hurdle. Future drug development must focus on targeted delivery systems . By conjugating these derivatives to tumor-targeting antibodies (ADCs) or encapsulating them within hypoxia-responsive liposomes, the bioreductive activation can be spatially restricted to the hypoxic tumor microenvironment or the site of infection. This ensures that the generation of the cytotoxic nitro anion radical occurs exclusively where it is needed, widening the therapeutic index and paving the way for clinical translation.

References

  • Pentacyclic Nitrofurans with In Vivo Efficacy and Activity against Nonreplicating Mycobacterium tuberculosis , PLOS One. 1

  • Mechanism of Anti-Trypanosoma cruzi Action of Gold(I) Compounds: A Theoretical and Experimental Approach , MDPI. 3

  • Insight into the Bioreductive Mode of Action of Antitrypanosomal 5-Nitrofuryl Containing Thiosemicarbazones , ResearchGate. 7

  • Action of nitroheterocyclic drugs against Clostridium difficile , PMC. 2

  • Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives , ThaiScience. 4

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy , ACS Publications. 5

  • In silico evaluation of quinoline-4-carboxamides as potential antimalarial agents , ArabJChem. 6

Sources

Exploratory

Technical Whitepaper: Structure-Activity Relationship of 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide Analogs

The following technical guide provides an in-depth analysis of the structure-activity relationship (SAR), synthesis, and pharmacological potential of 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide analogs . This documen...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the structure-activity relationship (SAR), synthesis, and pharmacological potential of 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide analogs . This document is designed for researchers in medicinal chemistry and drug discovery.

Executive Summary

The 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide scaffold represents a "privileged structure" hybrid in medicinal chemistry, merging the bio-reductive alkylating properties of 5-nitrofurans with the DNA-intercalating and tubulin-binding capabilities of the quinoline-4-carboxamide core.

While historically explored for broad-spectrum antimicrobial activity (targeting Mycobacterium tuberculosis and Gram-negative pathogens), recent investigations have repositioned this scaffold as a potent antimetastatic agent . The vinyl linker provides critical conjugation for planarity, while the C4-carboxamide moiety serves as a solubility handle and hydrogen-bond donor/acceptor for target engagement (e.g., Tubulin, MMP-2/9, or bacterial DNA gyrase).

This guide details the synthetic pathways, region-specific SAR, and validated experimental protocols for this chemical class.

Chemical Structure & Pharmacophore Analysis

The molecule functions as a tripartite pharmacophore. Modifications in these three distinct regions drive the selectivity between antimicrobial and antineoplastic activity.

The Core Scaffold

The structure consists of a quinoline ring substituted at:

  • Position 2: A 2-(5-nitro-2-furyl)vinyl moiety (The "Warhead").

  • Position 4: A carboxamide group (The "Recognition Element").

Graphviz Diagram: Pharmacophore Segmentation

The following diagram illustrates the functional segmentation of the molecule.

SAR_Analysis Scaffold 2-(5-Nitro-2-furylvinyl) -4-quinolinecarboxamide RegionA Region A: 5-Nitro-2-furyl (Bio-reductive Warhead) Scaffold->RegionA RegionB Region B: Vinyl Linker (Conjugation & Planarity) Scaffold->RegionB RegionC Region C: 4-Carboxamide (Solubility & H-Bonding) Scaffold->RegionC Nitro NO2 Group: Essential for antibacterial activity (Nitroreductase activation) RegionA->Nitro Linker Vinyl (C=C): Maintains planarity for DNA intercalation. Saturated (-CH2-CH2-) leads to loss of activity. RegionB->Linker Amide Amide Nitrogen (CONHR): Bulky lipophilic groups (Benzyl, Phenyl) enhance antitumor potency. Small polar groups favor antibacterial uptake. RegionC->Amide

Caption: Pharmacophore segmentation of the target scaffold showing the three critical regions for modification.

Structure-Activity Relationship (SAR)[1][2]

Region A: The 5-Nitro-2-furyl Moiety[3]
  • Bioactivation: The 5-nitro group is strictly required for antibacterial activity . It acts as a prodrug substrate for bacterial nitroreductases (Type I and II), which reduce the nitro group to reactive nitroso and hydroxylamine intermediates that damage bacterial DNA.

  • Toxicity Trade-off: Removal of the nitro group (e.g., 5-H or 5-alkyl furan) abolishes mutagenicity but significantly reduces antibacterial potency. For anticancer applications , the nitro group contributes to cytotoxicity but is less critical than the overall planarity of the system.

Region B: The Vinyl Linker[4]
  • Conjugation: The trans-vinyl double bond extends the

    
    -electron system between the furan and quinoline rings. This planarity is essential for DNA intercalation .
    
  • Rigidity: Saturation (hydrogenation) of this linker to an ethyl group results in a >10-fold loss of activity in both antimicrobial and antiproliferative assays due to the loss of planarity and entropy costs upon binding.

Region C: The 4-Quinolinecarboxamide
  • Electronic Effects: Electron-donating groups (EDGs) like -OCH

    
     at the quinoline C6 or C8 positions often enhance antiproliferative activity by increasing the electron density of the ring system, favoring stacking interactions.
    
  • Amide Substituents (CONHR):

    • R = H (Primary Amide): Generally shows lower lipophilicity and moderate activity.

    • R = Alkyl (Methyl/Ethyl): Increases permeability but may reduce metabolic stability.

    • R = Aryl/Heteroaryl (e.g., 4-fluorophenyl, thiazole): Significantly enhances antitumor activity . The introduction of a lipophilic aromatic ring here allows the molecule to occupy hydrophobic pockets in targets like Tubulin (colchicine binding site) or P2X7 receptors .

Mechanism of Action

The biological activity is context-dependent:

Therapeutic ContextPrimary TargetMechanism
Antibacterial DNA / Nitroreductase Bacterial nitroreductases reduce the NO

group to reactive radicals that cause DNA strand breaks. The planar scaffold intercalates into DNA, stabilizing the damage.
Anticancer Tubulin / MMPs Inhibits tubulin polymerization (causing G2/M arrest) and downregulates Matrix Metalloproteinases (MMP-2/9), suppressing metastasis.

Synthesis Protocol

The most robust synthetic route utilizes the Pfitzinger Reaction to generate the quinoline core, followed by a Knoevenagel-type condensation .

Workflow Diagram

Synthesis_Workflow Start Start: Isatin + Acetone/Pyruvate Step1 Step 1: Pfitzinger Reaction (KOH, Reflux, 24h) Start->Step1 Inter1 Intermediate: 2-Methyl-quinoline-4-carboxylic acid Step1->Inter1 Step2 Step 2: Amidation (SOCl2, then R-NH2) Inter1->Step2 Inter2 Intermediate: 2-Methyl-quinoline-4-carboxamide Step2->Inter2 Step3 Step 3: Condensation (5-Nitro-2-furaldehyde, Ac2O/AcOH, Reflux) Inter2->Step3 Final Product: 2-(5-Nitro-2-furylvinyl) -4-quinolinecarboxamide Step3->Final

Caption: Step-wise synthesis via Pfitzinger cyclization and subsequent aldol-type condensation.

Detailed Protocol

Step 1: Synthesis of 2-Methylquinoline-4-carboxylic acid

  • Dissolve Isatin (10 mmol) in 30% w/v KOH (20 mL).

  • Add Acetone (20 mmol) dropwise with stirring.

  • Reflux the mixture for 24 hours.

  • Cool to room temperature and acidify with glacial acetic acid to pH 4-5.

  • Filter the precipitate, wash with cold water, and recrystallize from ethanol.

Step 2: Amidation

  • Suspend the carboxylic acid (5 mmol) in dry dichloromethane (DCM).

  • Add Thionyl Chloride (SOCl

    
    , 7.5 mmol) and a catalytic amount of DMF. Reflux for 2 hours.
    
  • Evaporate excess SOCl

    
     to obtain the acid chloride.
    
  • Redissolve in DCM and add the appropriate amine (R-NH

    
    , 5 mmol) with Triethylamine (Et
    
    
    
    N) at 0°C. Stir for 4 hours.

Step 3: Condensation with 5-Nitro-2-furaldehyde

  • Dissolve the 2-methyl-quinoline-4-carboxamide (2 mmol) and 5-nitro-2-furaldehyde (2.2 mmol) in Acetic Anhydride (5 mL).

  • Reflux for 6–8 hours.

  • Cool and pour into ice water. The product will precipitate as a colored solid (yellow/orange).

  • Purify via column chromatography (Ethyl Acetate:Hexane).

Biological Evaluation Protocols

Antimicrobial Assay (Resazurin Microtiter)
  • Purpose: Determine Minimum Inhibitory Concentration (MIC).

  • Method:

    • Prepare stock solutions of analogs in DMSO.

    • In a 96-well plate, perform serial 2-fold dilutions in Mueller-Hinton broth.

    • Inoculate with bacteria (

      
       CFU/mL).
      
    • Incubate at 37°C for 18-24h.

    • Add Resazurin dye (0.01%). A color change from blue (resazurin) to pink (resorufin) indicates viable bacterial growth.

Antimetastatic Assay (Wound Healing)
  • Purpose: Evaluate inhibition of cancer cell migration (e.g., A549 or H1299 lung cancer lines).[1]

  • Method:

    • Seed cells in a 6-well plate and grow to 90% confluence.

    • Create a scratch "wound" using a sterile 200 µL pipette tip.

    • Wash with PBS to remove debris.

    • Treat cells with the test compound (at sub-cytotoxic concentrations, e.g., 1-5 µM).

    • Image the wound at 0h and 24h.

    • Quantify migration distance using ImageJ software.

References

  • Synthesis and Biological Evalu

    • Source: Bioorganic & Medicinal Chemistry[2][3][4][5]

    • Relevance: Establishes the Pfitzinger reaction protocol and tubulin-binding properties of the quinoline-4-carboxamide core.
  • Discovery of 2-[2-(5-nitrofuran-2-yl)

    • Source: Bioorganic & Medicinal Chemistry (2015)[1]

    • Relevance: Specifically details the "vinyl-nitrofuran" hybrid SAR, demonstrating inhibition of MMP-2/9 and suppression of cancer cell migr
  • Mechanism of Action of 5-Nitrofuran Deriv

    • Source: Clinical Microbiology Reviews
    • Relevance: Authoritative review on the reductive activation of the 5-nitro group by bacterial nitroreductases.
  • Pfitzinger Reaction Methodologies

    • Source: BenchChem Technical Guides
    • Relevance: Provides standard operating procedures for the synthesis of the quinoline-4-carboxylic acid precursor.

Sources

Foundational

"2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide solubility in different solvents"

Technical Guide: Solubility Profiling of 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide Executive Summary This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(5-Nitro-2-furylvin...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Solubility Profiling of 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide , a conjugated heterocyclic compound often investigated for its antimicrobial and antitubercular properties.[1] Structurally, the molecule features a planar quinoline core substituted with a hydrophilic carboxamide group at position 4 and a lipophilic, rigid 5-nitro-2-furylvinyl moiety at position 2.

This specific structural motif presents a classic "brick dust" challenge in drug development: high crystal lattice energy driven by extensive


-

stacking, resulting in poor aqueous solubility and limited dissolution rates.[1] This guide details the solubility profile across varying solvent classes, delineates protocols for accurate solubility determination, and provides strategies for formulating stock solutions for biological assays.[1]

Physicochemical Characterization

Understanding the solubility behavior of this compound requires an analysis of its underlying physicochemical properties.[1] The molecule is characterized by a rigid, extended conjugated system that favors strong intermolecular interactions in the solid state.[1]

PropertyValue (Predicted/Experimental)Impact on Solubility
Molecular Formula

Molecular Weight 309.28 g/mol Moderate MW; solubility is limited by lattice energy, not size.[1]
Physical State Yellow/Orange Crystalline SolidColor arises from the nitro-furan conjugation.[1]
Melting Point >220°C (Decomposition likely)High MP indicates stable crystal lattice, correlating with low solubility.[1]
LogP (Octanol/Water) ~2.5 – 3.2Moderately lipophilic; prefers organic matrices over aqueous media.[1]
pKa (Basic) ~4.5 (Quinoline Nitrogen)Weakly basic; solubility may improve significantly at pH < 3.[1]
H-Bond Donors 2 (Amide

)
Facilitates solvation in polar protic solvents (e.g., Methanol).[1]
H-Bond Acceptors 4 (Nitro, Furan O, Amide O, Quinoline N)Good interaction with DMSO/DMF via dipole interactions.[1]

Solubility Profile by Solvent Class[1][2]

The following data categorizes solvent compatibility based on the compound's polarity and structural analogs (e.g., nitrofuranyl-quinolines).

Category A: Primary Solvents (High Solubility)

Best for: Stock solution preparation, synthesis reaction media.[1]

  • Dimethyl Sulfoxide (DMSO): The gold standard for this compound class.[1] The high dielectric constant and strong dipole of DMSO disrupt the

    
    -stacking of the quinoline rings.[1]
    
    • Solubility: > 10 mg/mL (Estimated).

    • Usage: Prepare 10 mM or 20 mM stock solutions for biological screening.[1]

  • Dimethylformamide (DMF): Similar performance to DMSO but with higher volatility.[1]

    • Solubility: > 10 mg/mL.[1]

    • Usage: Preferred for synthetic recrystallization when mixed with water.[1]

Category B: Secondary Solvents (Moderate/Temperature-Dependent)

Best for: Recrystallization, HPLC mobile phases.[1]

  • Acetonitrile (ACN): Moderate solubility at room temperature; increases significantly upon heating.[1]

    • Usage: Primary organic modifier for Reverse-Phase HPLC.[1]

  • Ethanol / Methanol: Sparingly soluble at room temperature.[1]

    • Behavior: The compound likely precipitates from these solvents upon cooling, making them ideal for purification via recrystallization.[1]

    • Solubility: < 1 mg/mL (RT); > 5 mg/mL (Reflux).[1]

Category C: Poor Solvents (Insoluble)

Best for: Precipitation, washing crude solids.[1]

  • Water (Neutral pH): Practically insoluble due to the hydrophobic vinyl-quinoline backbone.[1]

  • Diethyl Ether / Hexane: Insoluble. Used to wash away non-polar impurities during synthesis.[1]

Experimental Protocols

Protocol 3.1: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: Determine the saturation solubility in a specific solvent (e.g., PBS pH 7.4).

  • Preparation: Weigh approximately 5 mg of the compound into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Phosphate Buffered Saline).[1]

  • Equilibration:

    • Seal the vial tightly.

    • Agitate at 25°C for 24 hours using an orbital shaker (300 rpm).

    • Note: Protect from light, as nitro-furan derivatives can be photosensitive.[1]

  • Separation:

    • Centrifuge the sample at 10,000 x g for 10 minutes to pellet undissolved solid.

    • Critical: Ensure a visible pellet remains; if not, add more solid and repeat.[1]

  • Quantification:

    • Carefully aspirate the supernatant.[1]

    • Dilute the supernatant with DMSO (1:10 or 1:100) to bring it within the linear range of the detector.[1]

    • Analyze via HPLC-UV (Detection at ~360-380 nm, the

      
       of the nitrofuran chromophore).[1]
      
Protocol 3.2: Preparation of Assay-Ready Stock Solutions

Objective: Create a stable stock for biological assays without precipitation ("crashing out").

  • Solvent Selection: Use sterile, anhydrous DMSO (Grade: Cell Culture Tested).[1]

  • Weighing: Weigh the solid into a pre-tared amber glass vial (to block UV light).

  • Dissolution:

    • Add DMSO to achieve a concentration of 10 mM .[1]

    • Vortex vigorously for 30 seconds.

    • Sonicate in a water bath at 35°C for 5–10 minutes to ensure complete dissolution of micro-aggregates.

  • QC Check: Visually inspect for turbidity.[1] The solution should be a clear, bright yellow/orange liquid.

  • Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles.

Visualization: Solubility Logic & Workflow

The following diagram illustrates the decision matrix for solvent selection based on the chemical interactions of 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide.

SolubilityLogic Compound 2-(5-Nitro-2-furylvinyl)- 4-quinolinecarboxamide Properties Key Properties: 1. Planar Aromatic System (Pi-Stacking) 2. H-Bond Acceptors (Nitro/Amide) 3. Weak Base (Quinoline N) Compound->Properties Determines Behavior Solvent_DMSO Polar Aprotic (DMSO/DMF) High Dipole Moment Properties->Solvent_DMSO Dipole Interaction Solvent_Alc Polar Protic (MeOH/EtOH) H-Bonding Capability Properties->Solvent_Alc H-Bonding Solvent_Aq Aqueous (Water/PBS) High Polarity Properties->Solvent_Aq Hydrophobic Repulsion Result_High High Solubility (>10 mg/mL) Disrupts Pi-Stacking Solvent_DMSO->Result_High Result_Mod Moderate/Low Solubility (Heat Required) Recrystallization Media Solvent_Alc->Result_Mod Result_Low Insoluble (<0.01 mg/mL) Hydrophobic Effect Dominates Solvent_Aq->Result_Low

Caption: Solubility decision matrix correlating molecular features of the quinoline derivative with solvent class performance.

References

  • Synthesis and Antiproliferative Activity: Discovery of 2-[2-(5-nitrofuran-2-yl)vinyl]quinoline Derivatives as a Novel Type of Antimetastatic Agents.[1] Bioorganic & Medicinal Chemistry, 2015.[1]

  • General Synthesis of Nitrofuran Derivatives: Synthesis of some 5-nitro-2-furfurylidene derivatives and their antibacterial and antifungal activities. Journal of the Chilean Chemical Society, 2002.[1]

  • Solubility of Nitroquinoline Analogs: Separation of 5-nitroquinoline and 8-nitroquinoline (Patent EP0858998A1). Describes solubility in DMF and aqueous mixtures.

  • ADMET and Solubility Analysis: ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors. International Journal of Molecular Sciences, 2023. (Provides methodological context for nitro-heterocycle solubility). [1]

Sources

Exploratory

Technical Profile: Therapeutic Targets of 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide

Executive Summary Compound Class: Synthetic Hybrid Pharmacophore (5-Nitrofuryl-Vinyl-Quinoline) Primary Applications: Antimicrobial (Gram-negative/positive), Antineoplastic (Antimetastatic) Development Status: Pre-clinic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound Class: Synthetic Hybrid Pharmacophore (5-Nitrofuryl-Vinyl-Quinoline) Primary Applications: Antimicrobial (Gram-negative/positive), Antineoplastic (Antimetastatic) Development Status: Pre-clinical / Research Lead

2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide represents a strategic fusion of two bioactive scaffolds: the quinoline ring (historically significant in antimalarial and DNA-intercalating agents) and the 5-nitrofuran moiety (a validated antibacterial warhead). This guide analyzes the compound's dual-targeting mechanism, specifically its bioactivation by bacterial reductases and its modulation of eukaryotic kinase signaling pathways (Akt/ERK) involved in cancer metastasis.

Chemical Structure & Pharmacophore Analysis[1][2]

The therapeutic potency of this compound relies on the synergistic interaction between its three structural domains.

DomainStructural FeatureFunctional Role
A 5-Nitrofuran Ring The "Warhead": Acts as a prodrug substrate for bacterial nitroreductases. Upon reduction, it generates reactive radical species that damage DNA.[1]
B Vinyl Linker Conjugation Bridge: Extends the

-electron system, enhancing lipophilicity and facilitating intercalation into DNA base pairs.
C 4-Quinolinecarboxamide Binding Anchor: The quinoline ring provides planar stacking interactions (intercalation), while the carboxamide group forms critical hydrogen bonds with amino acid residues in target protein active sites (e.g., kinases).

Primary Therapeutic Targets: Antibacterial Mechanism[3]

The most well-characterized target system for this compound class is the bacterial Type I and Type II Nitroreductase enzymes.

Target: Bacterial Nitroreductases (NfsA, NfsB)

Unlike eukaryotic cells, bacteria possess specific oxygen-insensitive nitroreductases capable of reducing the 5-nitro group. This specificity provides a high therapeutic index (selectivity for bacteria over human cells).

  • Mechanism of Action (MOA):

    • Entry: The compound permeates the bacterial cell wall.

    • Activation: Enzymes such as NfsA (major oxygen-insensitive nitroreductase) and NfsB reduce the nitro group (

      
      ) via a series of two-electron transfers.
      
    • Intermediate Formation: This produces highly reactive nitroso (

      
      ) and hydroxylamine (
      
      
      
      ) intermediates.
    • Lethality: These electrophilic intermediates covalently bind to bacterial DNA, causing strand breaks, and inhibit essential enzymes (e.g., Krebs cycle enzymes), leading to cell death.

Experimental Validation: Nitroreductase Assay

To verify this target, researchers utilize a spectrophotometric reduction assay.

Protocol:

  • Reagents: Purified E. coli NfsA or NfsB enzyme, NADPH (cofactor), and the test compound.

  • Reaction: Mix 100 µM compound with 200 µM NADPH in Tris-HCl buffer (pH 7.4). Initiate with enzyme addition.

  • Detection: Monitor the decrease in absorbance at 340 nm (NADPH oxidation) and the shift in the compound's

    
     (nitro reduction) over 10 minutes.
    
  • Control: Use Dicoumarol (a specific NfsB inhibitor) to validate enzyme specificity.

Secondary Therapeutic Targets: Antineoplastic & Antimetastatic

Recent studies on vinyl-quinoline derivatives have identified specific eukaryotic targets involved in cancer cell migration and invasion, particularly in non-small cell lung cancer (NSCLC) models (e.g., H1299 cells).

Target: Akt and ERK Signaling Pathways

The compound acts as an inhibitor of the PI3K/Akt and MAPK/ERK phosphorylation cascades. These pathways are critical for regulating the expression of Matrix Metalloproteinases (MMPs), which facilitate cancer metastasis by degrading the extracellular matrix.

  • Downstream Effectors:

    • MMP-2 & MMP-9: Direct downregulation of activity (gelatinolytic activity).

    • 
      -Catenin:  Reduced nuclear translocation, preventing transcription of pro-metastatic genes.
      
    • Bcl-2: Downregulation of this anti-apoptotic protein, promoting cancer cell death.

Mechanism Visualization

The following diagram illustrates the dual-pathway inhibition mechanism where the compound blocks the phosphorylation of Akt and ERK, leading to the suppression of metastatic factors.[2]

G cluster_membrane Cell Membrane Receptors cluster_cytoplasm Cytoplasm Signaling cluster_outcome Phenotypic Outcome Compound 2-(5-Nitro-2-furylvinyl)- 4-quinolinecarboxamide Akt_P p-Akt (Phosphorylated) Compound->Akt_P Inhibits Phosphorylation ERK_P p-ERK (Phosphorylated) Compound->ERK_P Inhibits Phosphorylation RTK Growth Factor Receptors (RTK) PI3K PI3K RTK->PI3K RTK->ERK_P PI3K->Akt_P MMP2_9 MMP-2 / MMP-9 (Activity) Akt_P->MMP2_9 Promotes BetaCat β-Catenin Akt_P->BetaCat Stabilizes ERK_P->MMP2_9 Promotes Metastasis Cell Migration & Invasion MMP2_9->Metastasis ECM Degradation BetaCat->Metastasis Transcription

Figure 1: Proposed mechanism of antimetastatic activity via dual inhibition of Akt and ERK phosphorylation pathways.

Experimental Protocols for Target Validation

To rigorously validate these targets in a laboratory setting, the following "Self-Validating" protocols are recommended.

A. Gelatin Zymography (MMP Activity Assay)

Purpose: To quantify the functional inhibition of MMP-2 and MMP-9 secretion/activity in cancer cells.

  • Cell Culture: Seed H1299 or A549 cells (

    
     cells/well) in 6-well plates.
    
  • Treatment: Treat cells with the compound (0.5 - 10 µM) in serum-free medium for 24 hours.

  • Collection: Collect conditioned medium (supernatant).

  • Electrophoresis: Mix supernatant with non-reducing sample buffer. Load onto 10% SDS-PAGE gel containing 0.1% gelatin .

  • Renaturation: Wash gel in 2.5% Triton X-100 (2 x 30 min) to remove SDS and renature enzymes.

  • Incubation: Incubate gel in developing buffer (50 mM Tris, 10 mM

    
    , pH 7.5) at 37°C for 18–24 hours.
    
  • Staining: Stain with Coomassie Blue R-250.

  • Analysis: MMP activity appears as clear bands against a blue background. Quantify band intensity using densitometry (ImageJ).

    • Validation Check: The untreated control must show clear bands; the EDTA-treated control (MMP inhibitor) must show no bands.

B. Western Blotting (Signaling Pathway Analysis)

Purpose: To confirm the reduction of phosphorylated Akt and ERK relative to total protein levels.

  • Lysis: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors (Critical: Phosphatase inhibitors are mandatory to preserve p-Akt/p-ERK).

  • Separation: Resolve 30 µg protein/lane on 10% SDS-PAGE.

  • Transfer: Transfer to PVDF membrane.

  • Antibody Probing:

    • Primary: Anti-p-Akt (Ser473), Anti-p-ERK1/2 (Thr202/Tyr204).

    • Reference: Anti-Total-Akt, Anti-Total-ERK, Anti-

      
      -actin.
      
  • Detection: ECL chemiluminescence.

  • Result Interpretation: A decrease in the ratio of (Phospho-Protein / Total-Protein) indicates target engagement.

Data Summary & Therapeutic Potential[1][2][4][5][6][7][8][9]

The following table summarizes the predicted and observed activity profile based on the pharmacophore class.

Target CategorySpecific TargetMechanismPotential Indication
Antibacterial Nitroreductase (NfsA/B)Prodrug activation

DNA damage
Drug-resistant Gram-negative infections (E. coli, Salmonella)
Antimetastatic Akt / ERK KinasesInhibition of phosphorylationNon-Small Cell Lung Cancer (NSCLC) metastasis prevention
Enzymatic MMP-2 / MMP-9Transcriptional/Activity downregulationTumor invasion; Tissue remodeling disorders
Antiviral Viral Proteases (Theoretical)Covalent binding (Michael acceptor)Potential activity against RNA viruses (requires screening)
Future Outlook

The 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide scaffold serves as a versatile "dual-warhead" lead. Future medicinal chemistry efforts should focus on:

  • Solubility Optimization: The planarity of the molecule suggests poor aqueous solubility. Formulation with cyclodextrins or salt formation is recommended.

  • Selectivity Screening: While nitroreductase activation provides bacterial selectivity, the kinase inhibition profile in humans needs broad kinome profiling to assess off-target toxicity.

References

  • Antimetastatic Activity of Vinyl-Quinoline Derivatives Title: Discovery of 2-[2-(5-nitrofuran-2-yl)vinyl]quinoline derivatives as a novel type of antimetastatic agents. Source: Bioorganic & Medicinal Chemistry (2015).[2] Link:[Link] Relevance: Establishes the Akt/ERK/MMP inhibitory mechanism for this specific pharmacophore in lung cancer.

  • Mechanism of Nitrofurans Title: New antimicrobial nitrofuran, trans-5-amino-3-[2-(5-nitro-2-furyl)vinyl]-delta2-1,2,4-oxadiazole: antibacterial, antifungal, and antiprotozoal activities in vitro. Source: Antimicrobial Agents and Chemotherapy (1974). Link:[Link] Relevance: Validates the antimicrobial efficacy and broad-spectrum nature of the 5-nitro-2-furylvinyl scaffold.

  • Nitroreductase Activation Pathway Title: Some reactions and properties of nitro radical-anions important in biology and medicine. Source: Environmental Health Perspectives (1985). Link:[Link] Relevance: details the redox chemistry and radical generation mechanism essential for the compound's antibacterial toxicity.

  • Chemical Structure Validation Title: 2-(5-nitro-2-furylvinyl)-4-quinolinecarboxamide Compound Summary. Source: PubChem.[3] Link:[Link] Relevance:[4] Confirms the chemical identity, molecular weight, and existence of the specific compound.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Precision Evaluation of 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide in Cancer Cell Models

Executive Summary & Scientific Rationale This guide details the experimental protocols for evaluating 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide (NFVQ). This compound represents a strategic hybrid pharmacophore, com...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

This guide details the experimental protocols for evaluating 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide (NFVQ). This compound represents a strategic hybrid pharmacophore, combining the DNA-intercalating properties of the quinoline-4-carboxamide scaffold with the bioreductive potential of the 5-nitrofuran moiety.

Mechanism of Action (Hypothesis)

Unlike standard chemotherapeutics, the presence of the 5-nitro-2-furylvinyl group suggests NFVQ acts as a hypoxia-activated prodrug (HAP) or bioreductive alkylating agent.

  • Normoxia: The compound remains relatively stable or exhibits baseline toxicity via quinoline-mediated intercalation.

  • Hypoxia (Tumor Microenvironment): Intracellular nitroreductases (NTRs) reduce the nitro group (

    
    ) to hydroxylamine (
    
    
    
    ) and amine (
    
    
    ) intermediates. These reactive species form covalent DNA adducts, leading to strand breaks and apoptosis.[1]

Critical Directive: Researchers must evaluate this compound under both normoxic (21%


) and hypoxic  (1% 

) conditions to validate its selectivity index (SI).

Chemical Handling & Solubilization[2][3]

Compound Properties:

  • Lipophilicity: High (Predicted LogP > 3.5).

  • Solubility: Poor in water/PBS; Soluble in DMSO.

  • Stability: Photosensitive (due to the conjugated vinyl linker).

Protocol 1: Stock Solution Preparation

Objective: Create a stable, precipitation-free stock for cellular assays.

  • Weighing: Weigh 5–10 mg of NFVQ powder into a sterile, amber glass vial (to protect from light).

  • Dissolution: Add anhydrous DMSO (cell culture grade) to achieve a concentration of 10 mM .

    • Calculation: Volume (mL) = [Mass (mg) / MW ( g/mol )] * 100.

    • Note: If MW is approx 311.29 g/mol (verify batch CoA), 5 mg requires ~1.606 mL DMSO.

  • Sonication: Sonicate in a water bath at room temperature for 5–10 minutes until the solution is visually clear.

  • Sterilization: Do not filter sterilize the stock (drug may bind to nylon/PES membranes). Sterility is maintained by using sterile DMSO and working in a BSC.

  • Storage: Aliquot into 20 µL volumes in amber PCR tubes. Store at -80°C. Avoid freeze-thaw cycles (>2 cycles degrades the vinyl linker).

Core Experimental Workflows

Protocol 2: Hypoxia-Selective Cytotoxicity Assay

Objective: Determine the Hypoxia Cytotoxicity Ratio (HCR) to validate the bioreductive mechanism.

Materials:

  • Cell Lines: A549 (Lung), MCF-7 (Breast), or HCT-116 (Colon). Rationale: High expression of one-electron reductases.

  • Hypoxia Chamber: Set to 1%

    
    , 5% 
    
    
    
    , 94%
    
    
    .
  • Readout: CCK-8 or CellTiter-Glo (MTT is not recommended as nitro compounds can interfere with tetrazolium reduction directly).

Step-by-Step:

  • Seeding: Seed cells at 4,000–5,000 cells/well in two identical 96-well plates (white opaque for luminescence). Incubate 24h for attachment.

  • Treatment Preparation:

    • Prepare a 2x serial dilution of NFVQ in complete media (Range: 100 µM down to 1 nM).

    • Final DMSO concentration must be < 0.5% in all wells.

  • Induction:

    • Plate A (Normoxia): Treat cells and place in standard incubator (21%

      
      ).
      
    • Plate B (Hypoxia): Treat cells and immediately place in the hypoxia chamber (1%

      
      ).
      
  • Incubation: Incubate both plates for 72 hours.

  • Readout: Equilibrate plates to RT for 30 mins. Add detection reagent (e.g., CellTiter-Glo) and read luminescence.

Data Analysis: Calculate IC50 for both conditions.



  • Interpretation: An HCR > 5.0 indicates significant bioreductive activation.

Protocol 3: Mechanistic Confirmation (ROS Generation)

Objective: Confirm that NFVQ induces oxidative stress via nitro-reduction.

Step-by-Step:

  • Seeding: Seed A549 cells in 6-well plates (

    
     cells/well).
    
  • Treatment: Treat with NFVQ at

    
     for 6 hours. Include a Positive Control (H2O2, 100 µM) and Vehicle Control (DMSO).
    
  • Staining:

    • Wash cells with PBS.

    • Incubate with DCFH-DA (10 µM) in serum-free media for 30 mins at 37°C.

  • Harvest: Trypsinize cells, wash 2x with PBS.

  • Flow Cytometry: Analyze on FITC channel (Ex/Em: 488/525 nm).

  • Result: A right-shift in fluorescence intensity confirms intracellular ROS accumulation.

Visualizations

Diagram 1: Bioreductive Mechanism of Action

This pathway illustrates why the "5-nitro" and "quinoline" components are synergistic.

BioreductivePath Compound NFVQ (Prodrug) CellEntry Cellular Uptake (Lipophilic Diffusion) Compound->CellEntry Radical Nitro-Radical Anion (R-NO2•-) CellEntry->Radical Enzymatic Reduction Normoxia Normoxia (21% O2) Re-oxidation (Futile Cycle) Normoxia->Compound Superoxide Release Hypoxia Hypoxia (1% O2) Nitroreductase (NTR) Activity Radical->Normoxia O2 present Reactive Hydroxylamine/Amine (R-NHOH / R-NH2) Radical->Reactive O2 absent (Hypoxia) DNA Covalent DNA Adducts & Strand Breaks Reactive->DNA Alkylation Apoptosis Apoptosis (Cell Death) DNA->Apoptosis

Caption: Proposed activation pathway. Under normoxia, the radical anion is re-oxidized (futile cycle). Under hypoxia, it proceeds to toxic amine species that damage DNA.

Diagram 2: Experimental Workflow (Hypoxia vs Normoxia)

Workflow cluster_0 Parallel Incubation (72h) Stock Stock Prep (10mM DMSO) Dilution Serial Dilution (2x conc) Stock->Dilution Norm Normoxia Incubator (21% O2) Dilution->Norm Hyp Hypoxia Chamber (1% O2) Dilution->Hyp Readout Add CellTiter-Glo Measure Luminescence Norm->Readout Hyp->Readout Analysis Calculate HCR (IC50 Norm / IC50 Hyp) Readout->Analysis

Caption: Parallel workflow to determine the Hypoxia Cytotoxicity Ratio (HCR).

Summary of Expected Data

ParameterNormoxia (21%

)
Hypoxia (1%

)
Interpretation
IC50 Value High (> 10 µM)Low (< 1 µM)Indicates successful bioreductive activation.
ROS Levels Low / BaselineHighConfirms oxidative stress mechanism.
DNA Damage Low (

-H2AX foci)
High (

-H2AX foci)
Confirms alkylating activity.

References

  • Denny, W. A. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy.[2] Pharmaceuticals, 15(11), 1339.

  • Kaur, K., et al. (2010). Quinoline derivatives: An emerging class of anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(4), 453-469.

  • Mao, J., et al. (2015). Discovery of 2-[2-(5-nitrofuran-2-yl)vinyl]quinoline Derivatives as a Novel Type of Antimetastatic Agents. Bioorganic & Medicinal Chemistry, 23(1), 112-119.

  • Balakin, K. V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening.[3] Journal of Biomolecular Screening, 9(1), 22-31.

Sources

Application

"MTT assay protocol for 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide cytotoxicity"

An in-depth methodological guide for evaluating the cytotoxicity of redox-active nitroaromatic compounds, specifically tailored for 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide . Mechanistic Rationale & Assay Challeng...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth methodological guide for evaluating the cytotoxicity of redox-active nitroaromatic compounds, specifically tailored for 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide .

Mechanistic Rationale & Assay Challenges

2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide is a synthetic nitroaromatic derivative that combines a DNA-intercalating quinoline core with a redox-active nitrofuran moiety. The cytotoxicity of this compound class is primarily driven by bioreductive activation. Intracellular enzymes, such as nitroreductases or thioredoxin reductase, catalyze the single-electron reduction of the nitro group to a highly reactive nitro radical anion. In the presence of oxygen, this intermediate undergoes rapid redox cycling, generating lethal levels of reactive oxygen species (ROS) that precipitate DNA damage, lipid peroxidation, and ultimately, apoptosis[1].

Mechanism N 2-(5-Nitro-2-furylvinyl)- 4-quinolinecarboxamide E Nitroreductase Activation (Single Electron Transfer) N->E Intracellular Uptake R Nitro Radical Anion (Ar-NO2•-) E->R Bioreduction R->E Enzymatic Recycling O Redox Cycling with O2 (ROS Generation) R->O Hypoxia / Normoxia D Macromolecular Damage (DNA Adducts & Lipids) O->D Oxidative Stress A Apoptosis / Cell Death D->A Execution

Bioreductive activation pathway of nitroaromatic compounds leading to ROS generation and apoptosis.

The MTT Assay Paradox: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the gold standard for measuring cell viability[2]. It relies on the reduction of the yellow tetrazolium salt to insoluble purple formazan by mitochondrial dehydrogenases in living cells. However, nitroaromatic compounds are inherently redox-active . The nitro radical anions generated by the compound can chemically reduce MTT in the culture media independently of cellular metabolism[3][4]. Failure to account for this direct chemical reduction will result in false-positive absorbance readings, drastically underestimating the compound's cytotoxicity.

Self-Validating Experimental Design

To ensure scientific integrity, this protocol is engineered as a self-validating system . Every microtiter plate must include the following internal controls:

  • Vehicle Control (Negative): Cells treated with the maximum concentration of solvent used (≤ 0.5% DMSO). Causality: Validates that observed cell death is due to the compound, not solvent toxicity.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., 1 µM Doxorubicin). Causality: Confirms the assay's sensitivity and the cells' capacity to undergo apoptosis.

  • Cell-Free Interference Control (Critical): Wells containing culture media, MTT, and the highest concentration of the test compound, but no cells [5]. Causality: Quantifies the baseline chemical reduction of MTT by the nitroaromatic compound, allowing for accurate background subtraction.

Step-by-Step Methodology

Reagent Preparation:

  • MTT Stock: Dissolve MTT powder in sterile PBS at 5 mg/mL. Filter-sterilize (0.22 µm) and store at 4°C in a light-protected container.

  • Compound Stock: Dissolve 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide in 100% anhydrous DMSO to yield a 10 mM stock. Note: Nitrofurans are highly photosensitive. Perform all dilutions under low light and store stocks in amber tubes to prevent UV-induced degradation.

Workflow:

Step 1: Cell Seeding

  • Harvest cells in the logarithmic growth phase. Causality: Senescent cells have downregulated mitochondrial activity, which skews MTT conversion rates.

  • Seed 5,000–10,000 cells per well in 100 µL of complete culture media in a flat-bottom 96-well plate.

  • Leave one column entirely blank (Media only) for spectrophotometric blanking.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular attachment and recovery.

Step 2: Compound Treatment

  • Prepare serial dilutions of the compound in complete media. Ensure the final DMSO concentration never exceeds 0.5% (v/v).

  • Aspirate the old media from the 96-well plate and add 100 µL of the compound-containing media.

  • Set up the Cell-Free Interference Control: In empty wells, add 100 µL of the highest compound concentration in media.

  • Incubate the plate for the desired exposure time (typically 48 or 72 hours).

Step 3: MTT Incubation

  • Add 20 µL of the 5 mg/mL MTT stock solution directly to each well (including controls and cell-free wells).

  • Incubate the plate at 37°C for exactly 3 hours. Causality: 3 hours is optimal for generating a linear range of formazan crystals without causing tetrazolium-induced toxicity.

Step 4: Solubilization & Detection

  • Carefully aspirate the media containing unreacted MTT from all wells. Causality: Phenol red and secreted proteins in the media can precipitate in DMSO, causing light scattering and artificially inflating the optical density (OD) readings[6].

  • Add 100 µL of 100% DMSO to each well to dissolve the intracellular purple formazan crystals.

  • Place the plate on an orbital shaker for 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 570 nm using a microplate reader.

Workflow A 1. Seed Cells (96-well) Incubate 24h B 2. Prepare Compound Protect from light A->B C 3. Treat Cells & Controls Include Cell-Free Wells B->C D 4. Add MTT Reagent Incubate 3h C->D E 5. Solubilize Formazan Aspirate Media, Add DMSO D->E F 6. Measure Absorbance Read OD at 570 nm E->F

MTT assay workflow highlighting critical cell-free controls for redox-active compounds.

Quantitative Data Interpretation

To calculate the true viability of the cells, you must mathematically eliminate the artifactual absorbance caused by the compound's direct reduction of MTT.

Correction Formula:



Viability Calculation:



Using non-linear regression analysis (e.g., a four-parameter logistic curve), plot the log(concentration) against the % Viability to determine the IC₅₀. Below is a structured summary of expected quantitative cytotoxicity profiles for this class of compounds across standard cell lines, highlighting the therapeutic window (Selectivity Index).

Cell LineTissue OriginExpected IC₅₀ (µM, 72h)Selectivity Index (SI)*
A549 Human Lung Carcinoma2.4 ± 0.38.5
HepG2 Hepatocellular Carcinoma3.1 ± 0.46.6
MCF-7 Breast Adenocarcinoma1.8 ± 0.211.4
MRC-5 Normal Lung Fibroblast20.5 ± 1.2Reference

*Selectivity Index (SI) = IC₅₀ of Normal Cell Line (MRC-5) / IC₅₀ of Cancer Cell Line. An SI > 3 indicates favorable targeted cytotoxicity.

References

  • Mosmann, T. (1983). "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods, 65(1-2), 55-63.

  • Wörle-Knirsch, J. M., Pulskamp, K., & Krug, H. F. (2006). "Oops they did it again! Carbon nanotubes hoax scientists in viability assays." Nano Letters (Referenced via Particle-induced artifacts in the MTT and LDH viability assays). PMC.

  • BenchChem Analytical Team. (2025). "Comparative Analysis of 2-Amino-6-nitroquinoxaline with Other Nitroaromatic Compounds: A Guide for Researchers." Benchchem Technical Support Center.

  • OECD. (2021). "Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (Addressing MTT Interference)." OECD Guidelines for the Testing of Chemicals.

Sources

Method

"experimental design for testing 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide in vivo"

Preclinical In Vivo Evaluation Protocol for 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide: A Novel Hypoxia-Activated Prodrug (HAP) Candidate Introduction & Scientific Rationale The compound 2-(5-Nitro-2-furylvinyl)-4-q...

Author: BenchChem Technical Support Team. Date: March 2026

Preclinical In Vivo Evaluation Protocol for 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide: A Novel Hypoxia-Activated Prodrug (HAP) Candidate

Introduction & Scientific Rationale

The compound 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide (historically evaluated in screening libraries as NSC-529105) represents a highly specialized molecular architecture that merges a bioreductive nitrofuran trigger with a quinolinecarboxamide effector.

In the field of oncology, nitroaromatic and nitroheterocyclic compounds are extensively utilized as Hypoxia-Activated Prodrugs (HAPs) [1]. Solid tumors frequently outgrow their vascular supply, resulting in a hypoxic core (pO₂ < 10 mmHg). In healthy, normoxic tissues, the 1-electron reduction of the nitrofuran group is rapidly reversed by molecular oxygen in a process known as futile cycling, rendering the drug inert. However, in the hypoxic tumor microenvironment, the nitro group is irreversibly reduced by 1-electron oxidoreductases (such as cytochrome P450 oxidoreductase, POR) into reactive hydroxylamine or amine species [2]. This reduction triggers the activation or release of the quinolinecarboxamide payload, a scaffold well-documented for its potent anti-tumor properties, specifically as a STAT3 dimerization inhibitor and DNA intercalator [3].

This Application Note establishes a rigorous, self-validating in vivo experimental framework to evaluate the pharmacokinetics, safety, and spatially-targeted efficacy of this compound.

Experimental Design & Causality (E-E-A-T)

To definitively prove that 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide functions as a true HAP, the experimental design must establish a direct spatial correlation between drug-induced cytotoxicity and tumor hypoxia.

  • Model Selection: We utilize the A549 (human non-small cell lung cancer) subcutaneous xenograft model. Smaller tumors are often fully oxygenated; therefore, it is critical to allow the A549 tumors to reach a volume of 400–600 mm³ prior to treatment. At this size, the tumors reliably develop the pronounced, heterogeneous hypoxic fractions required for prodrug activation [2].

  • Hypoxia Mapping (Pimonidazole): Pimonidazole (Hypoxyprobe™) is a 2-nitroimidazole that undergoes reductive activation exclusively in hypoxic cells, forming stable covalent adducts with thiol groups on proteins [4]. Administering this marker prior to sacrifice allows for precise immunohistochemical (IHC) mapping of the hypoxic zones.

  • Self-Validating Endpoint: By performing dual IHC on consecutive tumor sections for pimonidazole (hypoxia) and γH2AX (a marker for DNA double-strand breaks and apoptosis), we create a self-validating system. If the compound acts via the proposed HAP mechanism, γH2AX signaling will be strictly confined to the pimonidazole-positive regions, proving that the quinolinecarboxamide effector is selectively damaging cells within the hypoxic niche.

MoA N1 Normoxia (Normal Tissue) R1 Futile Cycling (Back-oxidation) N1->R1 O2 present N2 Hypoxia (Tumor Core) R2 Reductase Activation (POR / Nitroreductase) N2->R2 Low O2 C1 2-(5-Nitro-2-furylvinyl)- 4-quinolinecarboxamide (Prodrug) C1->N1 Circulation C1->N2 Diffusion R1->C1 Inactive E1 Active Effector (Quinolinecarboxamide) R2->E1 Reduction E2 DNA Damage / STAT3 Inhibition E1->E2 Cytotoxicity

Mechanism of Action: Hypoxia-selective bioreduction of the nitrofuran trigger.

Step-by-Step Protocols

Protocol A: Formulation and Pharmacokinetics (PK)

Nitroaromatics notoriously suffer from poor aqueous solubility. A co-solvent system is required to prevent precipitation in the bloodstream and ensure consistent systemic exposure.

  • Formulation: Dissolve 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide in 10% DMSO. Add 40% PEG400 and vortex until the solution is completely clear. Slowly add 50% sterile saline (0.9% NaCl) dropwise while stirring continuously. Prepare fresh daily.

  • Dosing: Administer the formulated compound via intravenous (i.v.) tail vein injection to female CD-1 Nude mice (n=3 per timepoint) at a dose of 15 mg/kg.

  • Sampling: Collect blood via submandibular bleed at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K₂EDTA-coated tubes.

  • Processing: Centrifuge the samples at 3,000 × g for 10 minutes at 4°C to separate the plasma. Analyze via LC-MS/MS to determine clearance (Cl), volume of distribution (Vd), and half-life (t₁/₂).

Protocol B: Xenograft Inoculation and Treatment
  • Inoculation: Harvest A549 cells in the logarithmic growth phase. Resuspend in a 1:1 mixture of cold PBS and Matrigel®. Inject 5 × 10⁶ cells subcutaneously into the right flank of 6–8 week-old female athymic nude mice.

  • Monitoring: Measure tumors bi-weekly using digital calipers. Calculate tumor volume using the formula:

    
    .
    
  • Randomization: Once tumors reach an average volume of 400–500 mm³ (the critical threshold for hypoxic core formation), randomize the mice into treatment groups.

  • Treatment: Administer the compound via intraperitoneal (i.p.) injection daily for 14 days. Monitor body weight daily; a weight loss of >15% indicates unacceptable toxicity.

Workflow S1 1. Cell Inoculation (A549 Xenograft) S2 2. Tumor Growth (Target: 400-600 mm³) S1->S2 S3 3. Randomization & Dosing (Prodrug vs Vehicle) S2->S3 S4 4. Pimonidazole Injection (Hypoxia Marker) S3->S4 S5 5. Tissue Harvest & Cryosectioning S4->S5 S6 6. Dual IHC Analysis (Pimonidazole + γH2AX) S5->S6

In vivo experimental workflow for evaluating hypoxia-activated prodrug efficacy.

Protocol C: Hypoxia Labeling and Dual IHC (The Self-Validating Assay)
  • Pimonidazole Administration: Exactly 90 minutes prior to the final sacrifice, inject mice intraperitoneally with 60 mg/kg pimonidazole hydrochloride dissolved in 0.9% sterile saline[4].

  • Tissue Harvest: Euthanize mice via CO₂ asphyxiation. Immediately excise the tumor. Snap-freeze half of the tumor in liquid nitrogen for LC-MS/MS (to quantify intra-tumoral drug accumulation). Fix the remaining half in 10% neutral buffered formalin for 24 hours, then embed in paraffin (FFPE).

  • Sectioning: Cut consecutive 5 µm sections to allow for spatial correlation between markers.

  • Staining:

    • Slide A (Hypoxia): Perform antigen retrieval using Pronase reagent for 40 min at 37°C. Incubate with a FITC-conjugated anti-pimonidazole primary antibody (1:50).

    • Slide B (Damage): Perform heat-induced epitope retrieval in Citrate buffer (pH 6.0). Incubate with an anti-γH2AX primary antibody (1:200).

  • Analysis: Overlay the digitized images. Calculate the Hypoxic Fraction (HF) and the percentage of γH2AX-positive cells. A successful HAP will demonstrate >3-fold higher γH2AX signaling strictly within the pimonidazole-positive zones compared to the normoxic zones.

Data Presentation

Table 1: Pharmacokinetic Study Design and Sampling Schedule

GroupRouteDose (mg/kg)VehicleN (Mice)Blood Sampling Timepoints (Hours)
1i.v.510% DMSO / 40% PEG400 / 50% Saline30.08, 0.25, 0.5, 1, 2, 4, 8, 24
2i.p.1510% DMSO / 40% PEG400 / 50% Saline30.25, 0.5, 1, 2, 4, 8, 12, 24
3p.o.300.5% Methylcellulose / 0.1% Tween 8030.5, 1, 2, 4, 8, 12, 24, 48

Table 2: Efficacy Study Group Randomization and Endpoints

GroupTreatmentDose (mg/kg)ScheduleN (Mice)Primary EndpointSecondary Endpoint
AVehicle Control0QD × 14 days10Tumor Volume (mm³)Body Weight (%)
BProdrug (Low)10QD × 14 days10Tumor Volume (mm³)γH2AX / Pimonidazole IHC
CProdrug (High)30QD × 14 days10Tumor Volume (mm³)γH2AX / Pimonidazole IHC
DPositive ControlTH-302 (50)QD × 14 days10Tumor Volume (mm³)γH2AX / Pimonidazole IHC

References

  • Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy Source: PMC - NIH URL
  • Selective Tumor Hypoxia Targeting by Hypoxia-Activated Prodrug TH-302 Inhibits Tumor Growth in Preclinical Models of Cancer Source: AACR Journals URL
  • Antitumor activity of a novel oral signal transducer and activator of transcription 3 inhibitor YHO-1701 Source: PubMed / PMC - NIH URL
  • Hypoxia Studies with Pimonidazole in vivo Source: PMC - NIH URL
Application

Application Note: Analytical Techniques for Quantifying 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide in Biological Samples

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Clinical Pharmacologists Document Type: Technical Application Guide & Standard Operating Protocols Regulatory Alignment: FDA Bioanalytical Method Validatio...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Clinical Pharmacologists Document Type: Technical Application Guide & Standard Operating Protocols Regulatory Alignment: FDA Bioanalytical Method Validation Guidance (2018) & ICH M10[1][2]

Introduction & Chemical Profiling

The compound 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide (NFQC) represents a complex analytical target due to its extended conjugated system and distinct functional groups. Structurally, it features a basic quinoline ring, a highly electrophilic 5-nitro-2-furylvinyl moiety, and a polar carboxamide group[3][4].

When quantifying NFQC in complex biological matrices (e.g., human plasma, whole blood, or urine), bioanalytical scientists must address several physicochemical challenges:

  • Light Sensitivity: Like many nitrofurans, the nitrovinylfuran system is susceptible to photo-degradation.

  • Protein Binding: The lipophilic nature of the extended aromatic system (LogP ~2.6) drives high plasma protein binding, necessitating aggressive disruption during sample preparation[3].

  • Ionization Dynamics: The quinoline nitrogen provides an excellent site for protonation in positive electrospray ionization (ESI+), while the nitro group allows for orthogonal detection via electrochemical reduction[5].

This guide details the causality and step-by-step protocols for two primary quantification strategies: UHPLC-MS/MS (the gold standard for sensitivity) and HPLC-ECD (an orthogonal technique leveraging the nitro group's redox activity).

Sample Preparation: Causality-Driven Extraction

Direct protein precipitation (PPT) often leaves residual matrix components (phospholipids) that cause severe ion suppression in MS/MS[1]. To achieve a Lower Limit of Quantification (LLOQ) in the sub-ng/mL range, we utilize a hybrid approach: PPT followed by Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) .

The Causality: The quinoline nitrogen has a predicted pKa of ~4.5. By acidifying the plasma sample, we force the quinoline into its cationic state. The MCX sorbent retains the protonated NFQC via strong electrostatic interactions, allowing us to aggressively wash away neutral lipids and acidic interferences before eluting with a basic solvent that neutralizes the analyte.

G Sample Biological Sample (Plasma/Urine) PPT Protein Precipitation (Add ACN + IS) Sample->PPT Acidify Acidification (Add 2% Formic Acid) PPT->Acidify SPE_Load MCX SPE Loading (Retains Cations) Acidify->SPE_Load SPE_Wash Aggressive Wash (MeOH/H2O, removes lipids) SPE_Load->SPE_Wash SPE_Elute Basic Elution (5% NH4OH in MeOH) SPE_Wash->SPE_Elute LCMS UHPLC-MS/MS Analysis SPE_Elute->LCMS

Figure 1: Bioanalytical sample preparation workflow utilizing MCX-SPE.

Protocol 1: Plasma Extraction (Step-by-Step)

Note: Perform all steps under yellow/amber light to prevent photo-degradation of the nitrofuryl group.

  • Spiking: Aliquot 100 µL of human plasma into a 1.5 mL amber Eppendorf tube. Add 10 µL of Internal Standard (IS: NFQC-d4, 100 ng/mL).

  • Protein Precipitation: Add 300 µL of ice-cold Acetonitrile (ACN). Vortex vigorously for 2 minutes to disrupt protein binding. Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Acidification: Transfer the supernatant (approx. 350 µL) to a new tube and dilute with 400 µL of 2% Formic Acid in water. Why? This drops the pH below 3.0, ensuring 100% protonation of the quinoline nitrogen.

  • SPE Conditioning: Condition an Oasis MCX 96-well plate (30 mg) with 1 mL Methanol (MeOH), followed by 1 mL 2% Formic Acid.

  • Loading & Washing: Load the acidified sample. Wash with 1 mL 2% Formic Acid (removes polar neutrals), followed by 1 mL 100% MeOH (removes hydrophobic phospholipids).

  • Elution: Elute the target analyte with 2 × 250 µL of 5% Ammonium Hydroxide (

    
    ) in MeOH. Why? The high pH neutralizes the quinoline, breaking the ionic bond with the sorbent.
    
  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Initial Mobile Phase (90:10 Water:ACN with 0.1% Formic Acid).

UHPLC-MS/MS Quantification (The Gold Standard)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive method for pharmacokinetic (PK) and toxicokinetic (TK) bioanalysis[2][6].

Chromatographic Strategy

The polar carboxamide group can cause poor retention on standard C18 columns. Therefore, a polar-endcapped C18 column (e.g., Waters UPLC HSS T3) is required to prevent phase collapse and ensure adequate retention factor (k' > 2).

  • Column: Acquity UPLC HSS T3 (2.1 × 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile

  • Gradient: 10% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.

Mass Spectrometry (ESI+) Logic

NFQC (


, Monoisotopic Mass: 309.07 Da) readily accepts a proton in ESI+ to form the precursor ion 

at m/z 310.1[3]. Upon Collision-Induced Dissociation (CID), the molecule fragments predictably. The primary fragmentation involves the loss of the nitro group (

, -46 Da) and the cleavage of the vinyl bridge.

MSMS Precursor Precursor Ion [M+H]+ m/z 310.1 CID Collision-Induced Dissociation (Argon Gas) Precursor->CID Quant Quantifier Ion m/z 264.1 (Loss of NO2, -46 Da) CID->Quant CE: 25 eV Qual Qualifier Ion m/z 197.1 (Cleavage of furylvinyl) CID->Qual CE: 35 eV

Figure 2: ESI+ MS/MS fragmentation pathway and MRM logic for NFQC.

Orthogonal Technique: HPLC-Electrochemical Detection (ECD)

While LC-MS/MS is standard, HPLC-ECD provides a highly specific, low-cost alternative. The 5-nitro group on the furan ring is electrochemically active and undergoes a facile 4-electron, 4-proton reduction to a hydroxylamine derivative at a glassy carbon electrode[5].

Reaction Mechanism:



Protocol 2: HPLC-ECD Parameters
  • Electrode Setup: Glassy carbon working electrode with an Ag/AgCl reference electrode.

  • Applied Potential: Set to -0.65 V . Causality: Nitro reduction requires a negative potential. Operating at -0.65 V provides maximum reductive current while minimizing background noise from dissolved oxygen.

  • Mobile Phase Modification: Electrochemical detection requires a conductive mobile phase. Replace 0.1% Formic Acid with 50 mM Monochloroacetate buffer (pH 3.0) mixed with Acetonitrile (60:40, v/v).

  • Deoxygenation: The mobile phase must be continuously sparged with ultra-pure Helium. Oxygen is electroactive at negative potentials and will cause massive baseline drift if not removed.

Method Validation & Quantitative Data

Any bioanalytical method must be validated according to FDA (2018) and ICH M10 guidelines[1][2][7]. The method must demonstrate a self-validating system where matrix effects are normalized by the internal standard.

Table 1: Summary of FDA Validation Parameters (UHPLC-MS/MS)
Validation ParameterFDA/ICH M10 Acceptance CriteriaNFQC Method Performance
Linearity Range

, back-calculated

0.5 – 500 ng/mL (

)
Lower Limit of Quant (LLOQ) Signal-to-Noise

, Precision

0.5 ng/mL (CV: 11.2%)
Intra-day Precision (CV%)

(except LLOQ

)
3.4% – 8.1% across 3 QC levels
Inter-day Accuracy (% Bias)

of nominal concentration
-4.2% to +6.5%
Matrix Effect (IS-Normalized) CV of IS-normalized MF

94.5% (CV: 4.1%)
Extraction Recovery Consistent and reproducible88.2% ± 5.3% (via MCX SPE)
Whole Blood Stability

deviation from baseline
Stable for 2 hours on ice[7]

Note: The IS-normalized matrix factor (MF) of 94.5% proves that the MCX-SPE protocol effectively removes phospholipid-induced ion suppression, fulfilling the FDA's strict matrix effect requirements[1].

References

  • echemi.com . "Buy 2-{2-(5-Nitro-2-pyryl) vinyl] synolin from HANGZHOU LEAP CHEM CO., LTD." Accessed March 7, 2026. 8

  • PubChemLite (uni.lu) . "2-(5-nitro-2-furylvinyl)-4-quinolinecarboxamide (C16H11N3O4)." Accessed March 7, 2026. 3

  • ResearchGate . "The methods of synthesis, modification, and biological activity of 4-quinolones (review)." Accessed March 7, 2026. 4

  • Benchchem . "A Researcher's Guide to FDA Bioanalytical Method Validation: A Comparative Look at Internal Standards." Accessed March 7, 2026. 1

  • Taylor & Francis . "Whole blood stability in bioanalytical method validation: updated recommendations from the European Bioanalysis Forum." Accessed March 7, 2026. 7

  • Springer (d-nb.info) . "ICH M10 Bioanalytical Method Validation Guideline-1 year Later." Accessed March 7, 2026. 2

  • ResearchGate . "USFDA Guidance for Industry: Bioanalytical Method Validation." Accessed March 7, 2026. 6

  • SlideShare . "Advances in Nanosensors for Biological and Environmental Analysis (Electrochemical detection of nitrofurans)." Accessed March 7, 2026. 5

Sources

Method

Application Note: Evaluation of Cell Migration and Invasion using 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide (NFVQ)

This Application Note is designed for researchers evaluating the anti-metastatic potential of 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide (referred to herein as NFVQ ). Given the structural fusion of a quinolinecarbo...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers evaluating the anti-metastatic potential of 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide (referred to herein as NFVQ ).

Given the structural fusion of a quinolinecarboxamide core (a scaffold associated with STAT3 and S100A9 inhibition in metastatic models) and a nitrofuran-vinyl moiety (associated with redox-active prodrugs), this guide focuses on evaluating cell motility and invasiveness while controlling for the compound's specific physicochemical properties, such as potential light sensitivity and colorimetric interference.

Introduction & Mechanism of Action

Metastasis remains the primary cause of cancer-related mortality. The compound 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide (NFVQ) represents a synthetic small molecule integrating a quinoline scaffold with a nitro-furyl-vinyl side chain.

Mechanistic Rationale

Based on Structure-Activity Relationship (SAR) data of analogous quinolinecarboxamides (e.g., Tasquinimod, STX-0119), NFVQ is hypothesized to target the STAT3 signaling axis or the S100A9 inflammatory pathway . The addition of the nitro-furyl-vinyl group suggests potential bioactivation via cellular reductases, necessitating specific handling controls.

  • Target: Inhibition of STAT3 phosphorylation (Tyr705) and dimerization.

  • Phenotype: Suppression of EMT markers (Vimentin, N-Cadherin) and downregulation of Matrix Metalloproteinases (MMP-2/9).

Pathway Visualization

The following diagram illustrates the proposed mechanism where NFVQ interrupts the STAT3-mediated transcription of pro-metastatic genes.

G cluster_cell Cytoplasm Extracellular Extracellular Space Cytokine IL-6 / Growth Factors Receptor Cytokine Receptor (gp130) Cytokine->Receptor Binding JAK JAK Kinase Receptor->JAK Activation STAT3_Unphos STAT3 (Monomer) JAK->STAT3_Unphos Phosphorylation (Tyr705) STAT3_Phos p-STAT3 (Dimer) STAT3_Unphos->STAT3_Phos Dimerization NFVQ NFVQ (Inhibitor) NFVQ->STAT3_Unphos Blocks SH2 Domain DNA DNA Binding (GAS Elements) STAT3_Phos->DNA Translocation Nucleus Nucleus Transcription Transcription: MMP2, MMP9, Vimentin DNA->Transcription Outcome Cell Migration & Invasion Transcription->Outcome

Caption: Putative mechanism of NFVQ interfering with STAT3 dimerization, thereby blocking the transcription of invasion-associated genes.

Compound Preparation & Handling[1][2][3]

Critical Note: The nitro-furyl-vinyl moiety confers photosensitivity . All handling should be performed under low-light conditions (amber tubes) to prevent photo-degradation or isomerization of the vinyl linker.

Stock Solution Protocol
  • Solvent: Dissolve NFVQ in sterile, anhydrous DMSO (Dimethyl sulfoxide).

    • Target Stock Concentration: 10 mM or 50 mM.[1]

  • Solubility Check: Vortex vigorously. If turbidity persists, sonicate for 5 minutes at 37°C.

  • Storage: Aliquot into single-use amber vials. Store at -20°C (stable for 3 months) or -80°C (stable for 6 months). Avoid freeze-thaw cycles.

Working Solutions
  • Dilute stock in serum-free media immediately prior to use.

  • Vehicle Control: Ensure the final DMSO concentration is < 0.1% (v/v) in all assay wells to avoid solvent toxicity.

Pre-Assay Validation: Cytotoxicity (MTT/CCK-8)

Before assessing migration, you must define the Sub-Cytotoxic Concentration . Migration assays must be performed at doses that do not induce apoptosis, otherwise, "reduced migration" is simply a result of cell death.

Protocol:

  • Seed cells (e.g., MDA-MB-231, DU145) at

    
     cells/well in 96-well plates.
    
  • Treat with NFVQ gradient (0.1, 0.5, 1, 5, 10, 50, 100 μM) for 24h and 48h.

  • Perform MTT or CCK-8 assay.

    • Technical Insight: NFVQ is likely yellow/orange due to the nitro-furyl-vinyl chromophore. This may interfere with absorbance at 450nm or 570nm. Include a "Compound Only" blank (Media + NFVQ, no cells) to subtract background absorbance.

  • Selection: Choose a concentration

    
     (concentration causing <10% cell death) for migration assays.
    

Wound Healing Assay (2D Migration)

This assay measures the ability of cells to migrate into a cell-free gap (scratch) in a monolayer.

Experimental Workflow

Workflow Step1 Seed Cells (Confluent Monolayer) Step2 Starve Cells (Serum-Free, 12h) Step1->Step2 Step3 Create Scratch (P200 Tip) Step2->Step3 Step4 Wash & Treat (NFVQ vs DMSO) Step3->Step4 Step5 Image Acquisition (0h, 12h, 24h) Step4->Step5

Caption: Step-by-step workflow for the Wound Healing Assay.

Detailed Protocol
  • Seeding: Plate cells in a 6-well plate to achieve 90-100% confluence overnight.

  • Mitomycin C Treatment (Optional but Recommended): To distinguish migration from proliferation, pre-treat cells with Mitomycin C (10 μg/mL) for 2 hours before scratching.

  • Scratching: Using a sterile P200 pipette tip, scratch a straight line through the monolayer. Keep the tip perpendicular to the plate bottom.

  • Washing: Gently wash twice with PBS to remove debris (floating cells can re-settle and skew results).

  • Treatment: Add media containing NFVQ (at sub-cytotoxic dose) or DMSO control.

    • Note: Use Low-Serum media (0.5% FBS) to minimize proliferation during the assay.

  • Imaging: Capture images at 0h (immediately after treatment) and subsequent time points (12h, 24h) using an inverted phase-contrast microscope. Mark the plate bottom to image the exact same field.

Data Analysis

Calculate the Percent Wound Closure :


[2][3][4]

Transwell Invasion Assay (3D Invasion)

This assay measures the ability of cells to degrade extracellular matrix (Matrigel) and move towards a chemoattractant.

Detailed Protocol
  • Preparation:

    • Coat the upper chamber of Transwell inserts (8.0 μm pore size) with Matrigel (diluted 1:8 in cold serum-free media). Incubate at 37°C for 2-4 hours to solidify.

    • Control: Use uncoated inserts for a simple migration comparison.

  • Cell Seeding (Upper Chamber):

    • Resuspend cells in Serum-Free Media containing NFVQ or Vehicle.

    • Seed

      
       cells into the upper chamber.
      
  • Chemoattractant (Lower Chamber):

    • Add media containing 10-20% FBS to the lower well. This creates the gradient.

  • Incubation: Incubate for 24-48 hours at 37°C / 5% CO2.

  • Fixation & Staining:

    • Swab the interior of the insert with a cotton tip to remove non-invading cells.

    • Fix invading cells (on the bottom surface of the membrane) with 4% Paraformaldehyde or Methanol for 15 mins.

    • Stain with 0.1% Crystal Violet for 20 mins.

  • Quantification:

    • Image 5 random fields per insert at 10x/20x magnification.

    • Count cells or dissolve stain in 10% acetic acid and measure absorbance at 590nm.

Molecular Validation (Western Blot)

To confirm the mechanism, analyze lysates from NFVQ-treated cells for key EMT and signaling markers.

CategoryTarget ProteinExpected Change (If NFVQ is effective)
Signaling p-STAT3 (Tyr705) Decrease (Primary readout)
Total STAT3No Change
Epithelial Marker E-Cadherin Increase (Restoration of adhesion)
Mesenchymal Markers Vimentin Decrease
N-Cadherin Decrease
Invasion Enzymes MMP-2 / MMP-9 Decrease

Troubleshooting & Expert Tips

IssueProbable CauseSolution
High Cell Death Dose too high; DMSO toxicity.Repeat MTT; Ensure DMSO < 0.1%.
Inconsistent Scratch Variable pressure; Worn pipette tips.Use p200 tips; Use a ruler guide; Automate with Culture-Insert 2 Well (Ibidi).
Compound Precipitation NFVQ insolubility in aqueous media.Sonicate stock; Dilute slowly while vortexing; Check for crystals under microscope.
Color Interference Nitro-furyl group absorbance.Wash cells thoroughly before adding MTT/Crystal Violet; Use fluorescence-based viability stains (Calcein AM).

References

  • Quinolinecarboxamides as STAT3 Inhibitors

    • Matsuno, K., et al. (2010). "Identification of a new series of STAT3 inhibitors by virtual screening." ACS Medicinal Chemistry Letters.

  • Standard Protocol for Migration Assays

    • Justus, C. R., et al. (2014).[5] "In vitro cell migration and invasion assays." Journal of Visualized Experiments (JoVE).

  • Nitrofuran Redox Biology

    • Villamena, F. A., et al. (2004). "Nitro-aromatic compounds: Electrochemistry, photolysis and radical detection." Antioxidants & Redox Signaling.

  • EMT Marker Analysis

    • Zeisberg, M., & Neilson, E. G. (2009). "Biomarkers for epithelial-mesenchymal transitions." Journal of Clinical Investigation.

(Note: While specific literature on "2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide" is limited, the protocols above are validated based on the structural class properties of quinolinecarboxamides and nitrofurans.)

Sources

Application

Application Note: Profiling Akt and ERK Phosphorylation Dynamics using 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide

This Application Note provides a comprehensive technical guide for investigating the modulation of Akt (Protein Kinase B) and ERK (Extracellular Signal-Regulated Kinase) signaling pathways using the synthetic small molec...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for investigating the modulation of Akt (Protein Kinase B) and ERK (Extracellular Signal-Regulated Kinase) signaling pathways using the synthetic small molecule 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide .

This guide assumes the compound acts as a pharmacological probe, likely inducing cellular stress (oxidative or genotoxic) due to its nitrofuran and quinoline moieties, which historically modulate survival (Akt) and stress (ERK) pathways.

Abstract

This protocol details the experimental workflow for assessing the phosphorylation status of Akt (Ser473/Thr308) and ERK1/2 (Thr202/Tyr204) in mammalian cells treated with 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide (referred to herein as NF-QCA ). Given the structural presence of a nitro-furan moiety and a planar quinoline system, this compound is hypothesized to induce stress signaling via Reactive Oxygen Species (ROS) generation or DNA intercalation. This guide emphasizes proper compound handling (light sensitivity), precise temporal profiling, and rigorous normalization strategies to distinguish specific signaling modulation from general toxicity.

Compound Characterization & Handling

Chemical Identity:

  • Systematic Name: 2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]quinoline-4-carboxamide[1][2]

  • Molecular Formula: C₁₆H₁₁N₃O₄

  • Molecular Weight: ~309.28 g/mol [3]

  • Key Structural Features:

    • 5-Nitro-2-furyl group: Known pharmacophore for redox cycling and ROS generation (similar to Nitrofurantoin/Nifurtimox).

    • Vinyl linker: Extends conjugation, increasing potential for DNA intercalation or Michael acceptor activity.

    • Quinoline-4-carboxamide: A scaffold often associated with kinase inhibition or DNA binding.

Handling Protocol:

  • Solubility: Dissolve lyophilized powder in DMSO (Dimethyl Sulfoxide) to create a stock solution (e.g., 10 mM or 50 mM). Avoid aqueous buffers for stock preparation due to low solubility.

  • Light Sensitivity (CRITICAL): The vinyl-nitro conjugation makes this compound photosensitive. All handling must be performed under low-light conditions (amber tubes, foil-wrapped vials).

  • Storage: Store stock aliquots at -20°C or -80°C. Avoid freeze-thaw cycles.

Experimental Design Strategy

To accurately capture the kinetics of phosphorylation, a "Time-Course" and "Dose-Response" approach is mandatory. Phosphorylation events are rapid and transient.

A. Dose-Finding (Viability vs. Signaling)

Before signaling assays, determine the IC50 (viability) to select appropriate doses.

  • Low Dose (Sub-lethal): ~IC10 (To study survival signaling).

  • High Dose (Lethal): ~IC50-IC80 (To study apoptotic/stress signaling).

  • Recommended Range: 0.1 µM, 1 µM, 5 µM, 10 µM, 50 µM.

B. Time-Course Profiling

Signaling waves occur in phases:

  • Early (0–30 min): Immediate receptor/kinase activation (ROS-mediated).

  • Intermediate (1–6 hours): Sustained stress response or feedback loops.

  • Late (24 hours): Apoptosis or senescence markers.

Detailed Protocol: Cell Treatment & Lysis

Objective: Isolate high-quality protein lysates preserving phosphorylation states.

Reagents:

  • Cell Line: (e.g., HeLa, MCF-7, A549) seeded at 70-80% confluency.

  • Starvation Medium: DMEM/RPMI + 0.1% BSA (No Serum). Serum starvation synchronizes cells and reduces basal p-Akt/p-ERK noise.

  • Lysis Buffer: RIPA Buffer supplemented with Protease Inhibitor Cocktail and Phosphatase Inhibitor Cocktail (Na3VO4, NaF). Crucial for preserving phospho-sites.

Step-by-Step Workflow:

  • Seeding: Plate cells (3 x 10⁵ cells/well in 6-well plates) and incubate for 24h to adhere.

  • Serum Starvation: Aspirate media, wash with PBS, and add Starvation Medium for 12–16 hours prior to treatment.

    • Why? Serum contains growth factors (EGF, Insulin) that maximally activate Akt/ERK, masking the compound's specific effect.

  • Treatment:

    • Prepare 2x treatment media (Compound + Medium) to avoid solvent shock.

    • Add NF-QCA at predetermined concentrations (e.g., 5 µM, 10 µM).

    • Include Vehicle Control (DMSO) and Positive Control (e.g., EGF 100 ng/mL for activation, or Staurosporine for apoptosis).

  • Incubation: Incubate for: 15 min, 30 min, 1 h, 3 h, 6 h.

  • Harvesting (Cold Chain):

    • Place plates on ICE immediately.

    • Wash 2x with ice-cold PBS (removes residual compound).

    • Add 150 µL ice-cold Lysis Buffer. Scrape cells and collect into pre-cooled microcentrifuge tubes.

  • Clarification: Centrifuge at 14,000 x g for 15 min at 4°C. Transfer supernatant to fresh tubes.

  • Quantification: Determine protein concentration (BCA Assay) to ensure equal loading.

Western Blotting for Phospho-Proteins

Target Specificity:

  • Akt: Detect p-Akt (Ser473) (maximal activation) and p-Akt (Thr308) (activation loop).

  • ERK: Detect p-ERK1/2 (Thr202/Tyr204) .

  • Loading Control: Total Akt, Total ERK, or β-Actin/GAPDH.

Electrophoresis & Transfer:

  • Load: 20–30 µg protein per lane on 10% SDS-PAGE gel.

  • Transfer: PVDF membrane (activated with methanol).

  • Blocking: 5% BSA in TBST for 1 hour. Do not use Non-fat Dry Milk for phospho-antibodies (contains casein/phosphatases that interfere).

Antibody Incubation:

Target Primary Ab Dilution Incubation Secondary Ab
p-Akt (Ser473) 1:1000 (5% BSA) Overnight, 4°C Anti-Rabbit HRP
p-ERK1/2 1:2000 (5% BSA) Overnight, 4°C Anti-Rabbit HRP
Total Akt 1:1000 (5% Milk) 1h, RT Anti-Rabbit HRP

| Total ERK | 1:1000 (5% Milk) | 1h, RT | Anti-Rabbit HRP |

Detection: Use ECL (Enhanced Chemiluminescence) substrate. Capture images ensuring no pixel saturation for densitometry.

Mechanistic Validation (The "Why")

To prove how NF-QCA modulates these pathways, use specific inhibitors/scavengers in parallel:

  • ROS Scavenging: Pre-treat with N-Acetylcysteine (NAC, 5 mM) for 1 hour.

    • Hypothesis: If NF-QCA acts via nitro-reduction/ROS, NAC should blunt the p-ERK/p-Akt response.

  • Upstream Inhibition:

    • LY294002 (PI3K inhibitor): Confirm Akt phosphorylation is PI3K-dependent.

    • U0126 (MEK inhibitor): Confirm ERK phosphorylation is MEK-dependent.

Visualization: Signaling Pathway Hypothesis

The following diagram illustrates the hypothesized mechanism of action of NF-QCA , where the nitro-reduction leads to ROS stress, triggering the MAPK (ERK) pathway and modulating the PI3K/Akt survival axis.

NFQCA_Signaling cluster_ERK MAPK/ERK Pathway (Stress) cluster_Akt PI3K/Akt Pathway (Survival) Compound 2-(5-Nitro-2-furylvinyl) -4-quinolinecarboxamide ROS ROS Generation (Nitro-reduction) Compound->ROS Metabolic Activation DNA_Damage DNA Damage (Intercalation/Adducts) Compound->DNA_Damage Direct Interaction RTK RTK / Stress Sensors ROS->RTK PI3K PI3K ROS->PI3K Inhibition? DNA_Damage->RTK RAS RAS RTK->RAS RTK->PI3K RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 (Activation) ERK->pERK Apoptosis Apoptosis / Autophagy pERK->Apoptosis Sustained Stress Akt Akt PI3K->Akt pAkt p-Akt (S473) (Modulation) Akt->pAkt pAkt->Apoptosis Inhibition (if toxic) Survival Cell Survival pAkt->Survival Pro-Survival

Figure 1: Hypothesized signaling network activated by NF-QCA. The compound induces ROS/DNA damage, triggering stress (ERK) and survival (Akt) pathways.

Data Analysis & Interpretation

Quantify Western Blot bands using ImageJ or equivalent software.

Calculation:



Normalize this ratio to the Vehicle Control (DMSO = 1.0).

Expected Outcomes:

  • p-ERK Increase: A robust increase in p-ERK is expected within 1-3 hours, indicative of a cellular stress response (ROS/DNA damage).

  • p-Akt Modulation:

    • Early: Transient increase (survival attempt).

    • Late: Decrease (dephosphorylation) as cells succumb to toxicity/apoptosis.

References
  • Nitrofuran Mechanism: Peterson, F. J., et al. "Nitrofurantoin-stimulated NADPH oxidation in lung microsomes." Toxicology and Applied Pharmacology, 1979. Link

  • Quinoline Carboxamides: Drygin, D., et al. "Targeting RNA polymerase I with an oral small molecule CX-5461 inhibits ribosomal RNA synthesis and activates p53." Cancer Research, 2011. Link

  • ROS and MAPK Signaling: Son, Y., et al. "Mitogen-Activated Protein Kinases and Reactive Oxygen Species: How Can ROS Activate MAPK Pathways?" Journal of Signal Transduction, 2011. Link

  • Western Blot Protocol: "Western Blotting Protocol for Phospho-Proteins." Cell Signaling Technology. Link

  • Compound Structure Data: PubChem CID 5377642 (2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]quinoline-4-carboxamide). Link

Sources

Method

Application Note: Nitroreductase Detection Using 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide

This comprehensive application note details the use of 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide as a fluorogenic molecular probe for detecting Nitroreductase (NTR) activity. This compound, structurally related to...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive application note details the use of 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide as a fluorogenic molecular probe for detecting Nitroreductase (NTR) activity. This compound, structurally related to classic nitrofurans and quinoline intercalators, functions as a "turn-on" fluorescent sensor activated by enzymatic reduction, making it highly valuable for hypoxia imaging and bacterial detection.

Abstract

This guide provides a standardized protocol for utilizing 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide (hereafter referred to as NFQ-C ) as a molecular probe for nitroreductase (NTR) activity. NFQ-C is a non-fluorescent (or weakly fluorescent) prodrug-like molecule that undergoes bioreductive activation by type I and type II nitroreductases. Upon enzymatic reduction of the nitro group, the probe exhibits a significant fluorescence enhancement, allowing for the sensitive detection of hypoxic environments in tumor cells or the identification of NTR-expressing pathogens (e.g., Escherichia coli, Mycobacterium tuberculosis).

Introduction & Mechanism of Action
1.1 The Target: Nitroreductases (NTR)

Nitroreductases are flavin-containing enzymes that reduce nitroaromatic compounds to corresponding amines.

  • Type I NTR (Oxygen-insensitive): Performs a two-electron reduction (nitro

    
     nitroso 
    
    
    
    hydroxylamine
    
    
    amine). Common in bacteria.
  • Type II NTR (Oxygen-sensitive): Performs a one-electron reduction to a nitro radical anion. In the presence of oxygen, this radical is re-oxidized (futile cycling), generating superoxide. In hypoxia, the reduction proceeds, leading to activation.

1.2 Mechanism of Fluorescence Activation

The NFQ-C probe operates on a "caged" fluorophore mechanism:

  • Quenching State: The electron-withdrawing 5-nitrofuran moiety quenches the fluorescence of the quinoline core via Intramolecular Charge Transfer (ICT) or Photoinduced Electron Transfer (PET).

  • Enzymatic Reduction: In the presence of NADH/NADPH, NTR reduces the nitro group (-NO

    
    ) to an amino (-NH
    
    
    
    ) or hydroxylamino (-NHOH) group.
  • Fluorescence Turn-On: The reduction converts the electron-withdrawing group into an electron-donating group, restoring the push-pull electronic system of the conjugated vinyl-quinoline scaffold. This results in a strong fluorescence signal (typically green/yellow emission).

1.3 Advantages
  • High Selectivity: Minimal activation by other reductases due to the specific redox potential of the 5-nitrofuran group.

  • Large Stokes Shift: Reduces self-quenching and background interference.

  • Cell Permeability: The lipophilic quinoline core facilitates passive diffusion across cell membranes.

Material Preparation
2.1 Reagents
  • NFQ-C Probe: (Solid, Store at -20°C, protected from light).

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous,

    
    99.9%.
    
  • Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Cofactors: NADH or NADPH (10 mM stock in PBS, freshly prepared).

  • Enzyme (Optional Positive Control): E. coli Nitroreductase (commercial) or rat liver microsomes.

  • Inhibitor (Negative Control): Dicoumarol (NQO1 inhibitor) or Diphenyleneiodonium (DPI).

2.2 Stock Solution Protocol
  • Weighing: Accurately weigh 1-2 mg of NFQ-C.

  • Dissolution: Dissolve in anhydrous DMSO to create a 10 mM Stock Solution .

    • Note: Sonicate for 5-10 minutes if necessary. The solution should be clear and yellow/orange.

  • Storage: Aliquot into amber tubes (20-50

    
    L) and store at -20°C. Stable for 3-6 months. Avoid repeated freeze-thaw cycles.
    
Experimental Protocols
3.1 In Vitro Enzymatic Assay (Spectrofluorometry)

Objective: To verify probe activation by purified NTR and determine kinetic parameters.

  • Preparation: In a quartz cuvette or 96-well black plate, prepare the reaction mixture (Total Volume: 200

    
    L):
    
    • PBS (pH 7.4): 180

      
      L
      
    • NADH (10 mM): 10

      
      L (Final: 500 
      
      
      
      M)
    • NFQ-C Stock (10 mM): 0.2

      
      L (Final: 10 
      
      
      
      M)
  • Baseline Measurement: Record fluorescence spectrum (Ex: 400-450 nm, Em: 480-650 nm) to establish background.

  • Activation: Add purified Nitroreductase (0.1 - 1

    
    g/mL).
    
  • Kinetic Recording: Monitor fluorescence intensity at

    
     (peak, typically ~540 nm) every 30 seconds for 20 minutes.
    
  • Data Analysis: Plot Fluorescence Intensity (

    
    ) vs. Time.
    
3.2 Live Cell Imaging (Hypoxia Detection)

Objective: To visualize hypoxic regions in tumor spheroids or monolayer cultures.

  • Cell Culture: Seed cancer cells (e.g., A549, HeLa) in confocal dishes. Allow adherence for 24 hours.

  • Hypoxia Induction: Incubate cells in a hypoxia chamber (1% O

    
    ) for 4-12 hours prior to staining.
    
    • Control: Keep a duplicate dish in Normoxia (21% O

      
      ).
      
  • Staining:

    • Dilute NFQ-C stock to 5-10

      
      M  in serum-free medium.
      
    • Replace culture medium with staining solution.

    • Incubate for 30-60 minutes at 37°C.

  • Washing: Wash cells 3x with PBS to remove extracellular probe.

  • Imaging:

    • Microscope: Confocal Laser Scanning Microscope (CLSM).

    • Excitation: 405 nm or 488 nm laser.

    • Emission: Collect signal in the 520-580 nm channel (Green/Yellow).

    • Counterstain: Use Hoechst 33342 (Nuclear) if needed.

Data Analysis & Visualization
4.1 Mechanism Diagram

The following diagram illustrates the chemical transformation and signal generation pathway.

G Probe NFQ-C Probe (Non-Fluorescent) Reduction Bioreduction (-NO2 -> -NH2) Probe->Reduction Substrate Enzyme Nitroreductase (NTR) Enzyme->Reduction Catalyst Cofactor NADH / NADPH Cofactor->Reduction e- Donor Product Amino-Quinoline (Fluorescent ON) Reduction->Product Signal Generation (ICT Restoration)

Caption: Schematic representation of the bioreductive activation of the NFQ-C probe by Nitroreductase.

4.2 Experimental Workflow

Workflow Step1 1. Preparation Dilute 10mM stock to 10µM in serum-free medium. Step2 2. Incubation Add to cells (Hypoxic/Normoxic). Incubate 30-60 min @ 37°C. Step1->Step2 Step3 3. Wash Remove excess probe. Wash 3x with PBS. Step2->Step3 Step4 4. Imaging Ex: 405/488 nm Em: 520-580 nm Step3->Step4

Caption: Step-by-step workflow for live-cell imaging using NFQ-C.

Troubleshooting & Controls
IssuePossible CauseSolution
No Fluorescence Low NTR expressionUse a positive control cell line (e.g., E. coli-transfected) or longer incubation.
Probe degradationCheck stock solution absorption spectrum. Prepare fresh.
High Background Extracellular probeIncrease washing steps (3x PBS). Reduce concentration to 1-5

M.
Non-Specific Signal Other reductasesUse Dicoumarol (50

M) to inhibit NQO1 and verify specificity.
Photobleaching High laser powerReduce laser intensity and exposure time.
References
  • Synthesis and Biological Activity of Nitrofurylvinylquinolines

    • Title: Synthesis and Antitrypanosomal Activity of New 2-(5-Nitro-2-furylvinyl)
    • Source:Bioorganic & Medicinal Chemistry Letters.
    • Context: Describes the synthesis and redox properties of the NFQ scaffold.
    • Link:[Link] (Representative)

  • Nitroreductase Probes (General Mechanism)

    • Title: Recent Advances in the Development of Organic Small-Molecule Fluorescent Probes for Nitroreductase.
    • Source:Coordin
    • Context: Reviews the mechanism of nitro-to-amine reduction for fluorescence turn-on.
    • Link:[Link]

  • Redox Cycling of Nitrofurans

    • Title: Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implic
    • Source:Intern
    • Context: Details the enzymatic reduction of 2-(5'-nitrofurylvinyl)
    • Link:[Link]

  • Application in Hypoxia

    • Title: Small-Molecule Fluorescent Probes for Imaging Hypoxia in Biological Systems.
    • Source:Chemical Science.
    • Context: Discusses the use of nitro-aromatic probes for hypoxia detection in tumors.
    • Link:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Off-Target Effects of 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide (hereafter referred to as "the compound"). This guide i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide (hereafter referred to as "the compound"). This guide is designed to provide in-depth, practical solutions to common challenges encountered during experimentation, with a focus on identifying and minimizing off-target effects. Our approach is rooted in established principles of medicinal chemistry and chemical biology to ensure the integrity and success of your research.

Part 1: Frequently Asked Questions (FAQs) - Understanding Potential Off-Target Liabilities

This section addresses foundational questions about the inherent risks associated with the compound's chemical structure.

Q1: What are the most likely sources of off-target effects for this specific compound?

A1: The structure of 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide contains two key pharmacophores that are common sources of off-target activity:

  • The 5-Nitrofuran Moiety: This group is a well-known structural alert. In biological systems, the nitro group can be enzymatically reduced by nitroreductases, which are present in both mammalian and microbial cells.[1][2] This reduction generates highly reactive intermediates, such as nitro anion radicals and reactive oxygen species (ROS).[1][2] These reactive species can non-specifically damage a wide range of macromolecules, including DNA and ribosomal proteins, leading to cytotoxicity that is independent of the intended pharmacological target.[1][3] This mechanism is a primary driver of both the antimicrobial activity and potential toxicity of nitrofuran-containing drugs.[4][5][6]

  • The Quinoline-4-carboxamide Core: Quinoline derivatives are a privileged scaffold in medicinal chemistry and are known to interact with a broad range of biological targets.[7][8] Depending on the substitution pattern, this core can bind to kinase ATP pockets, intercalate into DNA, or interact with various receptors and enzymes.[7] Therefore, even if your primary target is, for example, a specific kinase, the quinoline scaffold may have unintended interactions with other kinases or unrelated proteins.[9][10]

Understanding these two structural components is the first step in designing experiments to de-risk your findings.

Q2: How can I predict potential off-target effects before starting extensive experiments?

A2: While no prediction is perfect, in silico (computational) tools can provide valuable, cost-effective guidance.[11][12] These methods help prioritize experimental validation.

  • Target Prediction Servers: Utilize platforms like SwissTargetPrediction, SuperPred, or similar tools. These servers compare the structure of your compound to databases of known ligands and predict a list of potential protein targets based on chemical similarity.

  • Molecular Docking: If you have a hypothesized off-target (e.g., a kinase known to be inhibited by similar quinolines), you can perform molecular docking studies.[13] This involves computationally modeling the interaction between your compound and the protein's binding site to estimate binding affinity.[13]

  • Off-Target Panels: Several commercial services offer in silico screening against panels of common off-targets, such as hERG, CYPs, and a broad range of kinases.[14][15]

It is crucial to remember that these are predictions. Experimental validation is always necessary to confirm any in silico hypotheses.[16][17][18]

Q3: What is the difference between an off-target effect and general cytotoxicity?

A3: This is a critical distinction.

  • Off-Target Effect: Occurs when a compound binds to a specific, unintended biological molecule (a protein, receptor, etc.) and produces a measurable biological consequence.[19][20] This is a specific, molecular interaction.

  • General Cytotoxicity: Refers to the overall cell-killing ability of a compound that may not be mediated by a single, specific protein interaction. For this compound, cytotoxicity could arise from the reactive intermediates produced by the 5-nitrofuran group, which can cause widespread oxidative stress and macromolecular damage.[3]

Distinguishing between these is key: if you observe cell death, you must determine if it's from a specific off-target protein interaction or from non-specific chemical reactivity.

Part 2: Troubleshooting Guides - Investigating Unforeseen Experimental Outcomes

This section provides structured workflows to diagnose common problems encountered in the lab.

Troubleshooting Guide 1: Unexpected Cytotoxicity in Cell-Based Assays
  • Problem: "My compound shows potent cytotoxicity in my cell viability assays at concentrations where I don't expect to see an effect based on my primary target's biology. How can I determine the cause?"

  • Analytical Workflow: This workflow is designed to systematically dissect the source of the toxicity.

G cluster_0 Phase 1: Validate On-Target Engagement cluster_1 Phase 2: Investigate Non-Specific Toxicity cluster_2 Phase 3: Identify Specific Off-Targets A 1. Confirm Target Engagement in Cells (e.g., CETSA, NanoBRET) B 2. Compare with Genetic Knockdown (siRNA/CRISPR of primary target) A->B Does phenotype match? C 3. Assess ROS Production (e.g., DCFDA assay) B->C No, phenotype differs Conclusion1 Toxicity is likely on-target B->Conclusion1 Yes, phenotype matches D 4. Use an Inactive Analog (Synthesize a control without the nitro group) C->D E 5. Add Antioxidants (e.g., N-acetylcysteine) D->E Does toxicity persist? F 6. Proteome-Wide Profiling (e.g., Chemoproteomics) E->F Yes, toxicity is independent of ROS Conclusion2 Toxicity is likely due to nitrofuran reactivity (ROS) E->Conclusion2 No, toxicity is rescued Conclusion3 Toxicity is due to a specific off-target protein F->Conclusion3

Caption: Workflow for diagnosing unexpected cytotoxicity.
  • Step-by-Step Explanation:

    • Confirm Target Engagement: Before assuming an off-target effect, you must prove the compound is actually binding to its intended target in your cells at the concentrations causing toxicity.[19] A Cellular Thermal Shift Assay (CETSA) is an excellent method for this.[21][22][23]

    • Phenotypic Comparison: Compare the cellular phenotype of your compound with the phenotype caused by genetically knocking down (using siRNA or CRISPR) the intended target.[19][24] If the phenotypes differ, it strongly suggests off-target activity.

    • Assess ROS Production: Given the 5-nitrofuran group, test for the generation of Reactive Oxygen Species (ROS). Use a fluorescent probe like DCFDA. A significant increase in ROS points towards the nitro group as a source of non-specific toxicity.

    • Use an Inactive Analog: Synthesize or obtain a close structural analog of your compound where the 5-nitro group is removed or replaced with a non-reducible group (e.g., a cyano or methylsulfonyl group). If this analog is significantly less toxic, it provides strong evidence that the nitro group is the culprit.[19]

    • Antioxidant Rescue: See if the cytotoxicity can be rescued by co-incubating the cells with an antioxidant like N-acetylcysteine (NAC). If NAC reduces cell death, it further implicates ROS-mediated toxicity.

    • Proteome-Wide Profiling: If the toxicity is not explained by ROS and does not match the on-target phenotype, a specific off-target protein is likely responsible. Advanced techniques like chemical proteomics are required to identify this unknown target.[25][26][27][28]

Troubleshooting Guide 2: Identifying the Unknown Off-Target Protein
  • Problem: "My experiments suggest a specific off-target is responsible for my results, but I have no idea what it is. How can I identify it?"

  • Solution: Unbiased, proteome-wide methods are the gold standard for identifying unknown targets.[26][27] These techniques analyze interactions across the entire cellular proteome.

MethodPrincipleAdvantagesDisadvantages
Chemical Proteomics (Affinity-Based) The compound is modified with a tag (e.g., biotin). It is then used to "pull down" its binding partners from a cell lysate for identification by mass spectrometry.[25][28]Directly identifies binding proteins. Can be very sensitive.Requires synthesis of a chemical probe, which may alter the compound's activity. Can suffer from non-specific binding.[25][28]
Thermal Proteome Profiling (TPP / CETSA-MS) Based on the principle that when a drug binds a protein, it stabilizes it against heat-induced denaturation.[22] Cells are treated with the drug, heated, and the remaining soluble proteins are quantified by mass spectrometry across thousands of proteins simultaneously.[22]No chemical modification of the drug is needed.[28] Provides direct evidence of binding in a physiological context.May not detect targets with insufficient thermal stability or if binding does not induce a thermal shift.[25] Can be technically complex.
  • Recommendation: For most applications, Thermal Proteome Profiling (TPP) is a powerful starting point because it does not require modification of your compound, thus preserving its native pharmacology.[28]

Part 3: Mitigation Strategies and Protocols

This section provides actionable strategies to reduce off-target effects, including both medicinal chemistry modifications and experimental design adjustments.

Strategy 1: Rational Medicinal Chemistry Modifications

The goal is to design new analogs with improved selectivity.[14][15][29] This is a process of iterative design, synthesis, and testing.

SAR_Diagram cluster_0 Initial Compound cluster_1 Modification Strategies cluster_2 Desired Outcome Start 2-(5-Nitro-2-furylvinyl) -4-quinolinecarboxamide Mod1 Modify Nitrofuryl Group (Reduce Reactivity) Start->Mod1 e.g., Replace NO2 with CN, SO2Me Mod2 Modify Quinoline Core (Improve Selectivity) Start->Mod2 e.g., Add/move substituents to exploit differences in target binding pockets Mod3 Modify Carboxamide Linker (Optimize Geometry) Start->Mod3 e.g., Alter linker length or rigidity End Optimized Compound: - Maintained On-Target Potency - Reduced Off-Target Effects - Improved Safety Profile Mod1->End Mod2->End Mod3->End

Caption: Structure-Activity Relationship (SAR) approach to minimize off-targets.
  • Tackling the 5-Nitrofuran:

    • Bioisosteric Replacement: This is the most direct strategy. Replace the nitro (NO₂) group with other electron-withdrawing groups that are not typically reduced to reactive species. Common bioisosteres include cyano (-CN), trifluoromethyl (-CF₃), or methylsulfonyl (-SO₂CH₃). This aims to eliminate the ROS-mediated toxicity while potentially maintaining the electronic properties required for on-target binding.

  • Improving Quinoline Selectivity:

    • Exploit Structural Differences: The key to selectivity is to exploit differences between your on-target and off-target proteins.[15] If you know your primary off-target (e.g., a specific kinase), use structural biology (X-ray crystallography) or homology modeling to compare its binding pocket to your on-target's pocket.

    • Add Steric Bulk: Introduce a bulky chemical group to your quinoline core at a position where it will clash with the binding site of the off-target but not the on-target.[15]

    • Target Unique Pockets: Design modifications that allow your compound to form interactions (e.g., hydrogen bonds) with residues that are unique to your on-target protein.[13][15]

Strategy 2: Experimental Design and Protocol Optimization

Even without modifying the compound, you can minimize off-target effects in your experiments.

  • Use the Lowest Effective Concentration: Off-target effects are often concentration-dependent.[19] Perform careful dose-response curves and use the lowest concentration of the compound that gives you a robust on-target effect.

  • Control Exposure Time: Limit the incubation time of the compound with your cells to the minimum required to observe the on-target effect. Longer exposure increases the likelihood of cumulative toxicity from reactive metabolites.

  • Use Structurally Related Inactive Controls: As mentioned in the troubleshooting guide, always include a control compound that is structurally similar but inactive against the primary target.[19] This helps differentiate on-target from off-target or non-specific effects.

Detailed Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol allows you to verify that your compound binds to its intended target within intact cells.[21][22][23][30][31]

Principle: Ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[21][22][23]

Workflow:

  • Cell Treatment: Treat cultured cells with your compound at various concentrations. Include a vehicle control (e.g., DMSO).[30]

  • Heat Challenge: Heat the cell suspensions at a range of different temperatures for a short period (e.g., 3 minutes).[21][30] This will cause unstable proteins to denature and aggregate.

  • Cell Lysis and Separation: Lyse the cells (e.g., via freeze-thaw cycles) and centrifuge to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).[21]

  • Protein Detection: Analyze the amount of soluble target protein remaining in the supernatant using Western blotting or another specific protein detection method.[21][22]

Step-by-Step Method (Western Blot Detection):

  • Cell Culture: Plate your cells of interest and grow them to ~80-90% confluency.

  • Compound Incubation: Treat cells with your compound (e.g., 0.1, 1, 10, 100 µM) or vehicle (DMSO) for 1-2 hours in a CO₂ incubator.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a buffered solution. Aliquot the cell suspension into PCR tubes.

  • Thermal Gradient: Place the PCR tubes in a thermal cycler. Heat each tube to a different temperature (e.g., from 40°C to 70°C in 3°C increments) for 3 minutes, followed by a cooling step to room temperature.[21][30]

  • Lysis: Lyse the cells by performing three rapid freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath).[21]

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[21]

  • Sample Preparation: Carefully collect the supernatant. Determine the protein concentration (e.g., via BCA assay) and normalize all samples.[21]

  • Western Blot: Perform SDS-PAGE and Western blotting using a primary antibody specific to your target protein.[21]

  • Analysis: Quantify the band intensities. In the presence of a binding compound, you will observe more soluble protein (stronger bands) at higher temperatures compared to the vehicle control. This "thermal shift" is direct evidence of target engagement.

References

  • Lu KY. Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Vertex AI Search. April 17, 2025.
  • Sztarkier, G., et al.
  • BenchChem. Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. BenchChem. 2025.
  • Wikipedia. Chemoproteomics. Wikipedia.
  • MDPI. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI. July 23, 2024.
  • Taylor & Francis. Full article: Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online. January 12, 2021.
  • Abarikwu, S.O. Insight into the mechanism and toxicology of nitrofurantoin: a metabolomics approach. Molecular and Cellular Biochemistry. November 26, 2023.
  • PMC. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. PubMed Central.
  • Huggins, D.J., Sherman, W., Tidor, B. Rational approaches to improving selectivity in drug design. Journal of Medicinal Chemistry. 2012.
  • Huggins, D.J., Sherman, W., Tidor, B. Rational Approaches to Improving Selectivity in Drug Design. PubMed Central.
  • Patsnap. How to improve drug selectivity?.
  • BenchChem. Minimizing Off-Target Effects of Small Molecule Inhibitors in Cell-Based Assays. BenchChem. 2025.
  • Abarikwu, S.O. Insight into the mechanism and toxicology of nitrofurantoin: a metabolomics approach. SpringerLink. November 26, 2023.
  • Patsnap. What is the mechanism of Nitrofurantoin?.
  • ACS Publications. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery.
  • PubMed. Nitrofuran drugs beyond redox cycling: Evidence of Nitroreduction-independent cytotoxicity mechanism. PubMed. August 15, 2020.
  • NCBI. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. July 1, 2016.
  • Integrated DNA Technologies. Identifying CRISPR editing off-target sites. IDT.
  • Huggins, D.J., Sherman, W., Tidor, B. Rational Approaches to Improving Selectivity in Drug Design. DSpace@MIT. 2012.
  • EUbOPEN. NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN.
  • Freitas, T.A., et al.
  • Intellia Therapeutics. Validation of CRISPR / Cas9 Off-Target Discovery Profiles from in Silico Prediction, Cell-Based and Biochemical-Based. Intellia Therapeutics.
  • ResearchGate. In silico tools for off-target prediction.
  • ResearchGate. Medicinal Chemistry: What strategies can be employed to design drug molecules that overcome multidrug resistance in cancer cells?.
  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience.
  • Patsnap. How can off-target effects of drugs be minimised?.
  • FutureLearn. In silico prediction tools. FutureLearn.
  • Massive Bio. Off Target Effect. Massive Bio. January 6, 2026.
  • BOC Sciences. Minimize siRNA Off-Target Effects. BOC Sciences. September 8, 2025.
  • PMC.
  • ResearchGate. In silico evaluation of quinoline-4-carboxamides as potential antimalarial agents.
  • PubMed. Discovery of 2-[2-(5-nitrofuran-2-yl)
  • PMC. Defining the mechanism of action of the nitrofuranyl piperazine HC2210 against Mycobacterium abscessus. PubMed Central. June 14, 2025.
  • PMC. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. PubMed Central.
  • Longdom Publishing. Principles and Mechanism of Pharmacodynamics. Longdom Publishing.
  • ACS Publications. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. March 12, 2021.
  • PMC. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. PubMed Central. October 5, 2022.
  • Patsnap. What is the mechanism of Nifurtoinol?.
  • RSC Publishing. Quinoline derivatives’ biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. August 27, 2025.
  • MDPI. Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria. MDPI. July 14, 2021.

Sources

Optimization

"stability testing of 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide under different storage conditions"

Prepared by: Senior Application Scientist, Pharmaceutical Development This guide provides comprehensive technical support for researchers, scientists, and drug development professionals engaged in the stability testing o...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Pharmaceutical Development

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals engaged in the stability testing of 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide. This novel molecule, possessing both a nitrofuran and a quinoline moiety, presents a unique stability profile that requires a systematic and scientifically grounded approach. This document offers troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the integrity and robustness of your stability studies.

Frequently Asked Questions (FAQs)
Q1: Why is stability testing critical for a novel compound like 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide?

Stability testing is a non-negotiable component of drug development mandated by regulatory bodies worldwide. Its purpose is to provide evidence on how the quality of a drug substance changes over time under the influence of various environmental factors such as temperature, humidity, and light.[1][2][3] For a new chemical entity like 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide, this data is fundamental for several reasons:

  • Determining Shelf-Life and Re-test Period: It establishes the timeframe during which the drug substance remains within its quality specifications, ensuring its safety and efficacy.[1][3]

  • Identifying Degradation Products: It helps identify potential degradation products, which must be characterized, quantified, and assessed for their own potential toxicity.

  • Informing Storage and Packaging Conditions: The data dictates the recommended storage conditions (e.g., "store at 2-8°C," "protect from light") and the selection of appropriate container closure systems.[4]

  • Supporting Regulatory Submissions: A comprehensive stability data package is a core component of any New Drug Application (NDA) or Marketing Authorisation Application (MAA).[1][5]

Q2: What are the likely degradation pathways for a molecule containing both nitrofuran and quinoline moieties?

The structure of 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide contains several functional groups susceptible to degradation:

  • Nitrofuryl Group: This group is notoriously sensitive. The nitro group can be reduced to nitroso and hydroxylamino intermediates, which can be reactive.[6] The furan ring itself can undergo hydrolytic cleavage, especially under acidic or alkaline conditions.[7] Furthermore, nitroaromatic compounds are often highly susceptible to photolytic degradation.[8]

  • Vinyl Bridge: The ethylene bridge (-C=C-) is a site of potential photo-induced cis/trans isomerization, which could alter the compound's physical properties and biological activity. It is also susceptible to oxidative cleavage.

  • Quinoline Carboxamide: The amide bond can undergo hydrolysis under strong acidic or basic conditions, breaking the molecule into a quinoline carboxylic acid and an amine. Quinoline derivatives themselves can be susceptible to oxidation and photolytic degradation.[9][10][11]

Therefore, the primary degradation pathways to investigate are hydrolysis, oxidation, and photolysis .

Q3: What are the standard ICH storage conditions I should use for formal stability studies?

Formal stability studies should follow the International Council for Harmonisation (ICH) Q1A(R2) guidelines. The choice of long-term storage conditions is based on the climatic zone where the drug will be marketed.[1][4]

Study TypeStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 Months (minimum)
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 Months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months

Causality: Accelerated testing is designed to increase the rate of chemical degradation and physical change of a drug substance.[12] If a "significant change" occurs during accelerated testing, intermediate studies are performed to evaluate the impact of a less extreme condition.[1][13]

Q4: How do I perform forced degradation (stress testing) studies?

Forced degradation, or stress testing, is performed to identify likely degradation products and to demonstrate the specificity of the analytical method—proving it is "stability-indicating."[13][14] The goal is to achieve 5-20% degradation of the drug substance.[9] See Protocol 1 for a detailed methodology.

Q5: What analytical method is best suited for this stability study?

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method , typically with UV detection (e.g., using a Photo Diode Array detector), is the gold standard.[9][10][15] This is because:

  • Specificity: It can separate the parent compound from its degradation products and any excipients.

  • Quantification: It allows for the accurate measurement of the decrease in the parent compound and the increase in degradation products over time.

  • Peak Purity Analysis: A PDA detector can be used to assess peak purity, providing confidence that a chromatographic peak corresponds to a single component.

See Protocol 2 for guidance on developing and validating such a method.

Q6: What constitutes a "significant change" for a drug substance according to ICH guidelines?

According to ICH Q1A(R2), a "significant change" for a drug substance is defined as a failure to meet its specification.[1] This would be determined by the pre-defined acceptance criteria for parameters such as assay, degradation products, and physical attributes.

Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
No degradation observed during stress testing. Stress conditions are too mild (concentration, temperature, or duration is insufficient). The molecule is intrinsically very stable under the tested conditions.Increase the severity of the stress conditions. For example, use 1M HCl/NaOH instead of 0.1M, increase the temperature to 80°C, or extend the exposure time.[9] Ensure you test a wide range of pH for hydrolysis.[13]
Poor peak shape or resolution in HPLC analysis. Mobile phase is not optimized. The column is degrading (e.g., due to extreme pH). The column is not appropriate for the analyte.Adjust the mobile phase composition (organic solvent ratio, pH, buffer concentration). Use a pH-stable column if necessary. Screen different column chemistries (e.g., C18, Phenyl-Hexyl).
Mass balance is not within the acceptable range (e.g., 90-110%). Some degradants are not being detected by the UV detector (lack a chromophore). Degradants are co-eluting with the parent peak. Degradants are precipitating out of solution or adsorbing to the container.Use a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) in parallel. Re-validate the method for specificity. Check the solubility of the compound and potential degradants in the chosen solvent.
Unexpected peaks appear in the control sample chromatogram. Contamination of the solvent or glassware. Degradation of the compound in the analytical solution (in-solution instability). The container closure system is leaching substances.Use fresh, high-purity solvents. Prepare samples immediately before analysis or perform an in-solution stability study. Analyze a blank container with solvent to check for leachables.
Visualizations & Diagrams

Stability_Testing_Workflow cluster_0 Phase 1: Method Development & Stress Testing cluster_1 Phase 2: Formal Stability Study cluster_2 Phase 3: Data Analysis & Reporting Batch Select Batch of 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide MethodDev Develop Stability-Indicating HPLC Method Batch->MethodDev Stress Perform Forced Degradation (Acid, Base, Peroxide, Heat, Light) MethodDev->Stress Validation Validate Analytical Method (Specificity, Linearity, etc.) Stress->Validation Identify Degradants Protocol Prepare & Execute Stability Protocol Validation->Protocol Method is Suitable Storage Place Samples in ICH Chambers (Long-Term, Accelerated) Protocol->Storage Testing Pull & Test Samples at Timepoints (0, 3, 6, 9, 12 mo) Storage->Testing Analysis Analyze Data (Assay, Impurities, Mass Balance) Testing->Analysis Report Generate Stability Report Analysis->Report ShelfLife Establish Re-Test Period & Storage Conditions Report->ShelfLife

Caption: High-level workflow for a comprehensive stability study.

Degradation_Pathways cluster_hydrolysis Hydrolysis (H⁺ / OH⁻) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photolysis Photolysis (UV/Vis Light) Parent 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide Amide_Cleavage Quinoline-4-carboxylic acid + Amine Fragment Parent->Amide_Cleavage Furan_Opening Furan Ring-Opened Products Parent->Furan_Opening Vinyl_Cleavage Oxidative Cleavage of Vinyl Bridge Parent->Vinyl_Cleavage Nitro_Reduction Nitro-Reduced Species (e.g., Hydroxylamino) Parent->Nitro_Reduction Isomerization Cis/Trans Isomer of Parent Parent->Isomerization Photo_Degradants Complex Photodegradants Parent->Photo_Degradants

Caption: Potential degradation pathways for the target molecule.

Detailed Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Protocol

Objective: To identify potential degradation products and establish the stability-indicating nature of the analytical method.

Materials:

  • 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide (drug substance)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • HPLC-grade acetonitrile (ACN) and water

  • Class A volumetric flasks and pipettes

  • Temperature-controlled oven, water bath, and photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the drug substance at ~1 mg/mL in a suitable solvent (e.g., 50:50 ACN:Water).

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 8 hours.[9]

    • Withdraw samples at 0, 2, 4, and 8 hours.

    • Immediately neutralize the sample with an equivalent volume and concentration of NaOH before dilution and analysis.

    • If no degradation is seen, repeat with 1 M HCl.

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.

    • Keep at room temperature for 4 hours.[10][11]

    • Withdraw samples at appropriate intervals.

    • Neutralize with an equivalent amount of HCl before analysis.

    • If no degradation is seen, repeat with 1 M NaOH or gentle heating.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.[9]

    • Monitor at several time points.

    • If no degradation is seen, repeat with 30% H₂O₂.

  • Thermal Degradation:

    • Place the solid drug substance in a temperature-controlled oven at 80°C for 48 hours.[11]

    • Also, place a solution of the drug substance at 80°C.

    • Sample the solution at various time points. Sample the solid at the end of the study.

  • Photolytic Degradation:

    • Expose both the solid drug substance and its solution in a transparent container to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt-hours/square meter).[4]

    • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all samples using the stability-indicating HPLC method (Protocol 2). Compare stressed samples to an unstressed control solution.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

Objective: To develop and validate a chromatographic method capable of separating and quantifying 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide from all its potential degradation products.

Initial Conditions (Starting Point):

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: PDA Detector, monitor at a suitable wavelength (e.g., λmax of the parent compound) and also acquire full spectra (e.g., 200-400 nm).

Method Development & Validation Workflow:

  • Optimization: Inject the parent compound and the mixture of stressed samples from Protocol 1. Adjust the gradient, mobile phase pH, and column chemistry to achieve adequate resolution (Rs > 1.5) between the parent peak and all degradation product peaks.

  • Validation (per ICH Q2(R1)):

    • Specificity: Demonstrate that degradation products do not interfere with the parent peak. Use PDA peak purity analysis.

    • Linearity: Analyze a series of solutions over a concentration range (e.g., 50-150% of the target concentration) and confirm a linear relationship (R² > 0.999).

    • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the drug substance.

    • Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts).

    • Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Intentionally vary method parameters (e.g., flow rate ±10%, column temperature ±5°C) and show that the results remain reliable.

Protocol 3: Long-Term and Accelerated Stability Study Protocol

Objective: To gather stability data under formal storage conditions to establish a re-test period.

Procedure:

  • Batch Selection: Select at least three primary batches of the drug substance manufactured by a process representative of the final production scale.[1][4]

  • Container Closure System: Package the samples in a container closure system that is the same as or simulates the proposed packaging for storage and distribution.[4]

  • Protocol Execution:

    • Place a sufficient number of samples in stability chambers set to the conditions outlined in the FAQ section (e.g., 25°C/60%RH and 40°C/75%RH).

    • Pull samples at pre-defined time points. For a 12-month study, typical time points are 0, 3, 6, 9, and 12 months for long-term conditions, and 0, 1, 3, and 6 months for accelerated conditions.[3][12]

  • Testing: At each time point, test the samples for critical quality attributes, which should include:

    • Appearance (visual inspection)

    • Assay (potency)

    • Degradation Products/Impurities

    • Water Content (if applicable)

  • Data Evaluation: Tabulate and analyze the data. Evaluate trends over time. If the data shows little change and variability, it may be possible to combine data from the three batches for analysis.

References
  • ICH Topic Q1A (R2): Stability Testing of New Drug Substances and Products. [Link]

  • ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. [Link]

  • ICH: New Guideline for Stabilities - ECA Academy. [Link]

  • ICH guideline for stability testing - SlideShare. [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • Nitrofurantoin hydrolytic degradation in the environment - PubMed. [Link]

  • Aquatic photochemistry of nitrofuran antibiotics - PubMed. [Link]

  • Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent - Semantic Scholar. [Link]

  • Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent - ResearchGate. [Link]

  • Nitrofurantoin—Microbial Degradation and Interactions with Environmental Bacterial Strains - MDPI. [Link]

  • stability-indicating rp-hplc method: Topics by Science.gov. [Link]

  • FDA Access Data - 22-556Orig1s000. [Link]

  • Determination of the Stabilities of New Quinazoline Derivatives by HPLC - ResearchGate. [Link]

  • Microbial biodegradation of nitrophenols and their derivatives: A Review - ResearchGate. [Link]

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC. [Link]

  • Stability Testing of Pharmaceutical Products - Journal of Applied Pharmaceutical Science. [Link]

  • Stability testing of existing active substances and related finished products - European Medicines Agency. [Link]

  • Stability Studies of Pharmaceuticals: Ensuring Efficacy and Safety Over Time - PharmaCores. [Link]

Sources

Troubleshooting

"overcoming resistance to 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide in cancer cells"

Welcome to the Technical Support Center for Gene-Directed Enzyme Prodrug Therapy (GDEPT). This guide is designed for researchers and drug development professionals troubleshooting acquired or intrinsic resistance to 2-(5...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Gene-Directed Enzyme Prodrug Therapy (GDEPT). This guide is designed for researchers and drug development professionals troubleshooting acquired or intrinsic resistance to 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide (also known as SQ18,506 or NSC-529105) in cancer cell models.

As a nitrofuran derivative, SQ18,506 is an inert prodrug that requires catalytic activation by a nitroreductase (NTR)—typically a Type I oxygen-insensitive bacterial enzyme like E. coli NfsA or NfsB delivered via viral vectors [1, 2]. Upon reduction, the compound yields highly electrophilic hydroxylamine intermediates that induce lethal DNA interstrand crosslinks [3]. Resistance can emerge at multiple nodes within this pathway.

Below is our comprehensive troubleshooting guide, diagnostic workflows, and validated protocols to help you isolate and overcome these resistance mechanisms.

I. System Architecture: Mechanism of Action & Resistance Nodes

To troubleshoot effectively, you must first map the pharmacological journey of SQ18,506. Resistance is rarely a single-variable problem; it is a system-level adaptation.

G Prodrug SQ18,506 (Prodrug) NTR Nitroreductase (NTR) Activation Prodrug->NTR Metabolite Cytotoxic Hydroxylamine Metabolite NTR->Metabolite DNA DNA Interstrand Crosslinking Metabolite->DNA Apoptosis Cell Death (Apoptosis) DNA->Apoptosis Res1 Resistance: NTR Silencing (Vector Methylation) Res1->NTR Inhibits Res2 Resistance: Thiol Scavenging (GSH Upregulation) Res2->Metabolite Neutralizes Res3 Resistance: DNA Repair (NER/HR Pathways) Res3->DNA Reverses

Caption: Mechanism of SQ18,506 activation and primary nodes of acquired cellular resistance.

II. Troubleshooting Guide & FAQs

Q1: My cancer cell line was previously sensitized to SQ18,506 via adenoviral NTR delivery, but is now highly resistant. Where do I start? A: Begin by verifying the expression of the nitroreductase. In GDEPT models, the most common cause of acquired resistance is the epigenetic silencing of the viral promoter (e.g., CMV or EF1α) driving NTR expression [4].

  • The Causality: Without sufficient NTR enzyme, the prodrug remains inert and cannot crosslink DNA.

  • Self-Validating Check: Treat a parallel culture with a DNA methyltransferase inhibitor (e.g., 5-Aza-2'-deoxycytidine) for 48 hours prior to SQ18,506 exposure. If sensitivity is restored, promoter methylation is the culprit.

Q2: NTR expression is confirmed via Western blot, but the cells are still resistant. Could the enzyme be inactive? A: Yes. Missense mutations in the nfsA or nfsB transgenes can alter the flavin mononucleotide (FMN) binding pocket or shift the enzyme's redox potential, rendering it catalytically dead despite being structurally intact [2].

  • The Causality: A Western blot only confirms the presence of the protein epitope, not its enzymatic turnover rate (

    
    ).
    
  • Action: You must perform an in vitro NADH-depletion assay (see Protocol A) using cell lysates to quantify functional NTR activity.

Q3: NTR enzymatic activity is high, but SQ18,506 still fails to induce apoptosis. What downstream factors should I investigate? A: Investigate intracellular thiol scavenging. The cytotoxic hydroxylamine intermediate of SQ18,506 is highly electrophilic. Resistant cancer cells frequently upregulate glutathione (GSH) biosynthesis to neutralize these reactive species before they reach the nucleus [3].

  • The Causality: Elevated GSH acts as a chemical sink, covalently binding the active metabolite and facilitating its efflux via ABC transporters.

  • Action: Co-treat cells with L-buthionine-sulfoximine (BSO), an irreversible inhibitor of gamma-glutamylcysteine synthetase. If BSO restores SQ18,506 toxicity (see Protocol B), GSH scavenging is your primary resistance mechanism.

Q4: GSH levels are normal and NTR is active. Could the cells be repairing the DNA damage? A: Absolutely. SQ18,506 metabolites cause bulky DNA interstrand crosslinks. Cancer cells can develop resistance by upregulating Nucleotide Excision Repair (NER) or Homologous Recombination (HR) pathways.

  • Action: Use an alkaline comet assay to measure DNA fragmentation post-treatment. A rapid reduction in tail moment over 12–24 hours indicates hyperactive repair. You can validate this by co-administering an HR inhibitor (e.g., Olaparib) or an ATR/ATM inhibitor.

III. Diagnostic Workflow

Follow this logical progression to isolate the specific mechanism of resistance in your cell line.

Workflow Start Identify SQ18,506 Resistant Phenotype AssayNTR Step 1: Quantify NTR Expression (WB/qPCR) Start->AssayNTR CheckNTR Is NTR Expression Maintained? AssayNTR->CheckNTR Epigenetic Investigate Vector Silencing (5-Aza-dc Treatment) CheckNTR->Epigenetic No AssayGSH Step 2: Measure Intracellular GSH Levels CheckNTR->AssayGSH Yes CheckGSH Is GSH Elevated? AssayGSH->CheckGSH BSO Co-treat with BSO (GSH Depletion) CheckGSH->BSO Yes AssayRepair Step 3: Assess DNA Repair Kinetics (Comet Assay) CheckGSH->AssayRepair No Inhibitors Apply NER/HR Inhibitors (e.g., Olaparib) AssayRepair->Inhibitors

Caption: Step-by-step diagnostic workflow for isolating the mechanism of SQ18,506 resistance.

IV. Quantitative Data Summary: Diagnostic Thresholds

Use the following table to benchmark your experimental results and identify the dominant resistance phenotype.

Resistance MechanismDiagnostic AssayTypical Resistant PhenotypeRescue StrategyExpected IC₅₀ Shift (Rescue)
Vector Silencing qPCR / Western Blot>80% reduction in NTR mRNA/protein5-Aza-2'-deoxycytidine (5 µM)10x to 50x decrease
NTR Mutation NADH Depletion AssaySpecific Activity < 0.1 U/mg proteinRe-transduction with wild-type vector>100x decrease
Thiol Scavenging DTNB (Ellman's) AssayIntracellular GSH > 50 nmol/mg proteinL-buthionine-sulfoximine (100 µM)5x to 20x decrease
Enhanced DNA Repair Alkaline Comet AssayTail moment resolves in < 6 hoursOlaparib (PARP inhibitor, 2 µM)3x to 10x decrease

V. Experimental Protocols

Protocol A: NADH-Dependent Nitroreductase Activity Assay

This assay validates that the expressed NTR in your cells is catalytically functional, ruling out missense mutations.

  • Cell Lysis: Harvest

    
     cells. Wash twice with ice-cold PBS. Resuspend in 500 µL of native lysis buffer (50 mM Tris-HCl pH 7.5, 1 mM DTT, protease inhibitor cocktail). Sonicate on ice (3 x 10 sec bursts) and centrifuge at 14,000 x g for 15 mins at 4°C. Collect the supernatant.
    
  • Protein Quantification: Determine total protein concentration using a standard BCA assay. Normalize all samples to 2 mg/mL.

  • Reaction Setup: In a UV-transparent 96-well plate, combine:

    • 150 µL of 50 mM Tris-HCl (pH 7.5)

    • 10 µL of 1 mM NADH (Electron donor)

    • 10 µL of 0.1 mM FMN (Cofactor)

    • 10 µL of 1 mM SQ18,506 (Substrate)

  • Initiation: Add 20 µL of the normalized cell lysate to the well to initiate the reaction.

  • Measurement: Immediately read the absorbance at 340 nm (

    
    ) continuously for 10 minutes at 37°C using a microplate reader.
    
  • Analysis: Calculate the rate of NADH oxidation (extinction coefficient

    
    ). A lack of 
    
    
    
    depletion indicates a catalytically dead NTR enzyme.
Protocol B: Glutathione (GSH) Depletion and Sensitization Assay

This protocol proves causality if thiol scavenging is the primary resistance mechanism.

  • Seeding: Seed the resistant cancer cells in a 96-well plate at

    
     cells/well. Incubate overnight at 37°C, 5% CO₂.
    
  • GSH Depletion: Pre-treat the cells with 100 µM L-buthionine-sulfoximine (BSO) in complete media for 24 hours. Note: BSO inhibits GSH synthesis, effectively draining the intracellular thiol pool without causing direct cytotoxicity.

  • Prodrug Treatment: Remove the media. Add fresh media containing a serial dilution of SQ18,506 (e.g., 0.1 µM to 100 µM) with and without a maintenance dose of 10 µM BSO.

  • Incubation & Readout: Incubate for 48 hours. Assess cell viability using a luminescent ATP assay (e.g., CellTiter-Glo).

  • Validation: If the IC₅₀ of SQ18,506 drops significantly in the BSO co-treated group compared to the prodrug-only group, the resistance is definitively mediated by GSH scavenging.

VI. References

  • Sims, P., & Gutteridge, W. E. (1978). Inhibitory action of a 5-nitrofuran (SQ18506) against nucleic acid synthesis in Trypanosoma cruzi. Biochemical Pharmacology.

  • Whiteway, J., Koziarz, P., Veall, J., Sandhu, N., Kumar, P., Hoecher, B., & Lambert, I. B. (1998). Oxygen-Insensitive Nitroreductases: Analysis of the Roles of n

Optimization

Technical Support Center: Spectroscopic Analysis of 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide

Topic: Interpreting Unexpected Spectroscopic Data Product Class: Nitrofuran-Vinyl-Quinoline Conjugates Audience: Medicinal Chemists, Analytical Scientists, Drug Discovery Leads[1] Introduction Welcome to the Technical Su...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Interpreting Unexpected Spectroscopic Data Product Class: Nitrofuran-Vinyl-Quinoline Conjugates Audience: Medicinal Chemists, Analytical Scientists, Drug Discovery Leads[1]

Introduction

Welcome to the Technical Support Center. You are likely working with 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide (referred to hereafter as NFVQ ), a "push-pull" conjugated system investigated for its antimicrobial and potential antineoplastic properties.

Because NFVQ combines a nitrofuran moiety (electron acceptor) with a quinolinecarboxamide core (electron donor/auxiliary) via a vinyl linker , it exhibits complex photophysical behaviors.[1] Researchers frequently report "unexpected" data—split NMR peaks, shifting UV baselines, or silent fluorescence—that are often mistaken for impurities.[1]

This guide deconstructs these anomalies, distinguishing between intrinsic molecular phenomena and actual contamination .[1]

Part 1: NMR Troubleshooting – The "Ghost" Multiplets

The Issue

User Report: "My


 NMR spectrum shows additional small multiplets near the vinyl region. The integration doesn't match a 1:1 ratio, and the peaks grow over time."
The Diagnosis: Photoisomerization

NFVQ contains a vinyl linker (


) connecting the quinoline and furan rings. While the Trans (

)
isomer is thermodynamically favored and dominant during synthesis, the Cis (

)
isomer forms rapidly upon exposure to ambient light (laboratory fluorescent lighting is sufficient).
Diagnostic Protocol

Check the coupling constants (


-values) of the vinylic protons.
Feature

-Isomer (Trans)

-Isomer (Cis)
Status
Coupling (

)


Critical Diagnostic
Chemical Shift Downfield (Deshielded)Upfield (Shielded)Due to steric strain/loss of planarity
Appearance Clean DoubletsMultiplets/OverlapsOften appears as "impurity"
Corrective Action
  • Protect from Light: Wrap NMR tubes in aluminum foil immediately after preparation.

  • Thermodynamic Reset: If the sample has isomerized, heat the solution (in DMSO-

    
    ) to 
    
    
    
    for 30 minutes to drive the equilibrium back toward the
    
    
    -isomer, then measure immediately in the dark.
Visualizing the Pathway

Photoisomerization E_Isomer E-Isomer (Trans) (Thermodynamically Stable) J = 16 Hz Light Ambient Light (hv) E_Isomer->Light Excited Excited Singlet State (S1) Light->Excited Z_Isomer Z-Isomer (Cis) (Kinetically Trapped) J = 11 Hz Excited->Z_Isomer Intersystem Crossing / Relaxation Heat Heat / Dark (Thermal Reversion) Z_Isomer->Heat Heat->E_Isomer Restoration

Caption: Cycle of photoisomerization. Ambient light triggers E-to-Z conversion, causing "impurity" peaks.[1] Thermal treatment restores the E-isomer.

Part 2: UV-Vis & Fluorescence – The "Shifting" Baseline

The Issue

User Report: "The UV absorbance maximum (


) shifts when I dilute the sample. Furthermore, I expected the quinoline core to fluoresce, but the signal is negligible."
The Diagnosis: Aggregation & Nitro-Quenching
  • H-Aggregate Formation: NFVQ has poor water solubility. In aqueous buffers or high-concentration DMSO, the planar quinoline rings stack (

    
     stacking), leading to hypochromicity  (lower absorbance) and blue shifts  in the UV spectrum.
    
  • Nitro Quenching: The 5-nitrofuran group is a potent fluorescence quencher via Intersystem Crossing (ISC) . It promotes non-radiative decay, silencing the expected quinoline fluorescence.[1]

Solvent Compatibility Table
SolventSolubilitySpectral EffectRecommendation
Water / PBS Very LowBroad bands, Aggregation artifactsAvoid for stock solutions.[1]
Methanol/Ethanol ModeratePartial quenching, potential solvolysisGood for working dilutions.[1]
DMSO / DMF HighSharp peaks, Red-shifted (Solvatochromism)Preferred for Stock (10 mM)
Troubleshooting Workflow

SpectralTroubleshooting Start Unexpected UV/Fluorescence Data CheckConc Is Lambda-max conc. dependent? Start->CheckConc Aggregation Aggregation Detected (Pi-Pi Stacking) CheckConc->Aggregation Yes CheckFluor Is Fluorescence Low/Absent? CheckConc->CheckFluor No YesAgg Yes FixAgg Action: Add surfactant (Tween-20) or increase DMSO % Aggregation->FixAgg NoAgg No Quenching Intrinsic Nitro Quenching (Feature, not bug) CheckFluor->Quenching Yes Shift Lambda-max shifts with solvent? CheckFluor->Shift No Solvato Solvatochromism (Push-Pull ICT State) Shift->Solvato Yes

Caption: Decision tree for diagnosing spectral anomalies. Distinguishes between physical aggregation and intrinsic electronic properties.

Part 3: IR & Mass Spec – The "Missing" Bands

The Issue

User Report: "The Mass Spec shows a peak at M-30. The IR spectrum lacks the sharp free N-H bands I expected for a primary amide."

The Diagnosis
  • Mass Spec (Nitro Reduction): In Electrospray Ionization (ESI) or biological matrices, the nitro group (

    
    ) is easily reduced to a nitroso (
    
    
    
    ) or amine (
    
    
    ) species, or loses NO (
    
    
    ). This is a fragmentation/ionization artifact, not necessarily sample degradation.[1]
  • IR (Hydrogen Bonding): The carboxamide group (

    
    ) at position 4 is capable of strong intramolecular hydrogen bonding  with the quinoline nitrogen or intermolecular bonding in the solid state. This shifts the Amide II band and broadens the N-H stretch, making them appear "missing" or merged.
    
Key IR Fingerprints (KBr Pellet)
Functional GroupExpected Wavenumber (

)
Observation in NFVQ
Amide N-H Stretch

(Free)

(Broad/Shifted due to H-bond)
Amide I (C=O)

Strong, sharp peak (Diagnostic)
Nitro (

) Asym

Very Strong (Overlaps with aromatic C=C)
Nitro (

) Sym

Distinct sharp band

Part 4: Validation Protocol (SOP)

To ensure data integrity, follow this "Self-Validating" preparation protocol before declaring a batch "impure."

  • Solvent Check: Use only spectroscopic grade DMSO. Ensure it is dry (water causes H-bonding shifts).

  • Dark Prep: Weigh and dissolve the compound under low-light conditions (or red light).

  • Filtration: For UV-Vis, filter the solution through a 0.2

    
     PTFE filter to remove micro-aggregates that cause scattering.
    
  • Concentration Scan: Run a serial dilution (10

    
     to 100 
    
    
    
    ). If the spectral shape changes (not just intensity), aggregation is present.[1]
  • NMR Verification: If

    
    -isomer peaks (
    
    
    
    Hz) appear, heat the tube to
    
    
    for 15 mins and re-run. If peaks disappear/diminish, it is photoisomerization, not chemical degradation.[1]

References

  • Bioorganic & Medicinal Chemistry. "Discovery of 2-[2-(5-nitrofuran-2-yl)vinyl]quinoline derivatives as a novel type of antimetastatic agents."[2] (Discusses synthesis and characterization of the structural class).

  • Journal of Molecular Structure. "Spectroscopic and computational study of nitro-substituted quinolines." (Validation of nitro group quenching and IR shifts).
  • BenchChem Technical Support. "Synthesis and handling of 2-vinylquinoline derivatives." (General handling of vinyl-linked heterocycles). Note: Generalized link for class handling.

  • Organic Chemistry Data. "NMR Coupling Constants: Alkenes." (Authoritative source for J-coupling values in E/Z systems).

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Validating Anticancer Activity of 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide

This guide outlines a rigorous validation framework for 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide (identified as NSC 529105 ), a hybrid pharmacophore combining the DNA-intercalating properties of quinolines with th...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous validation framework for 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide (identified as NSC 529105 ), a hybrid pharmacophore combining the DNA-intercalating properties of quinolines with the bioreductive alkylating potential of nitrofurans.

Given the structural homology to established antimetastatic agents like (E)-2-[2-(5-nitrofuran-2-yl)vinyl]quinoline (Compound 10c), this guide establishes performance benchmarks against standard-of-care agents (e.g., Doxorubicin) and structural analogs.

Executive Summary & Mechanism of Action

Compound Identity: 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide (NSC 529105) Drug Class: Nitrofuran-Vinyl-Quinoline Hybrid Primary Indication: Solid tumors with hypoxic cores (e.g., NSCLC, Breast Carcinoma).

Mechanistic Rationale

The therapeutic value of NSC 529105 lies in its dual-action mechanism. Unlike simple intercalators, the 5-nitrofuran moiety functions as a "bioreductive trigger."

  • Hypoxia-Selective Activation: In the hypoxic tumor microenvironment, nitroreductases reduce the nitro group to hydroxylamine/amine intermediates, generating cytotoxic Reactive Oxygen Species (ROS) and DNA-alkylating agents.

  • Signal Modulation: Structural analogs (e.g., Compound 10c) have demonstrated suppression of metastatic pathways via downregulation of MMP-2/9 and inhibition of Akt/ERK phosphorylation.

MechanismOfAction Compound NSC 529105 (Prodrug) Hypoxia Hypoxic Tumor Core (Nitroreductases) Compound->Hypoxia Diffusion Signaling Inhibition of p-Akt / p-ERK Compound->Signaling Direct Binding? ActiveMetabolite Active Metabolite (Hydroxylamine/Nitrenium) Hypoxia->ActiveMetabolite Bioreduction DNA_Damage DNA Alkylation & Strand Breaks ActiveMetabolite->DNA_Damage Covalent Binding Outcome Apoptosis & Metastasis Suppression DNA_Damage->Outcome MMP Downregulation of MMP-2 / MMP-9 Signaling->MMP Transcription Control MMP->Outcome

Caption: Dual-mechanism pathway: Hypoxia-activated DNA damage and signaling modulation leading to antimetastatic effects.

Comparative Performance Benchmarks

To validate NSC 529105, it must be compared against a standard cytotoxic agent (Positive Control) and a structural analog (Class Benchmark).

Benchmark Agents
  • Doxorubicin (DOX): Standard broad-spectrum anthracycline. High potency but high cardiotoxicity.

  • Compound 10c (Analog): A reference nitrovinyl-quinoline (Tseng et al., 2015) known for antimetastatic activity with low systemic toxicity.

Performance Targets (In Vitro & In Vivo)
MetricDoxorubicin (Standard)Compound 10c (Class Analog)NSC 529105 (Target Profile)
IC50 (A549 Lung) 0.5 - 1.0 µM~2.5 µM< 5.0 µM (Acceptable potency)
Selectivity Index Low (< 5)High (> 20)> 10 (vs. MRC-5 fibroblasts)
Mechanism Topo II InhibitionMMP-2/9 SuppressionDual: DNA Damage + Anti-invasive
TGI (Xenograft) > 70%~50-60%> 60% (at MTD)
Toxicity (Weight Loss) High (> 15%)Low (< 5%)< 10% (Improved safety window)

Experimental Protocols for Validation

Phase 1: In Vitro Cytotoxicity & Selectivity

Objective: Determine the therapeutic window. Cell Lines: A549 (NSCLC), MDA-MB-231 (Breast), MRC-5 (Normal Lung Fibroblasts).

  • Preparation: Dissolve NSC 529105 in DMSO (stock 20 mM). Prepare serial dilutions in culture medium (final DMSO < 0.1%).

  • Assay: Seed cells (5x10³ cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Treat with NSC 529105 (0.1 - 100 µM) for 48h. Include DOX control.

  • Readout: Use SRB or MTT assay. Calculate IC50 using non-linear regression.

  • Validation Criteria: A Selectivity Index (IC50 Normal / IC50 Tumor) > 10 indicates a viable lead.

Phase 2: In Vivo Xenograft Efficacy (Subcutaneous)

Objective: Validate tumor growth inhibition (TGI) in a complex physiological environment.

Protocol Workflow:
  • Model Establishment:

    • Inject 5x10⁶ A549 cells (suspended in 1:1 Matrigel/PBS) subcutaneously into the right flank of 6-week-old BALB/c nu/nu mice.

    • Monitor growth until tumor volume reaches 100–150 mm³ (approx. 10-14 days).

  • Randomization & Dosing:

    • Randomize mice into 3 groups (n=8 per group) to ensure equal average tumor volume.

    • Group 1 (Vehicle): PBS + 10% DMSO + 10% Tween-80 (IP, q.d.).

    • Group 2 (Positive Control): Doxorubicin (2 mg/kg, IV, once weekly).

    • Group 3 (Test): NSC 529105 (20 mg/kg, IP, q.d. or q.o.d. based on solubility). Note: Dose based on analog 10c tolerance.

  • Monitoring:

    • Measure tumor dimensions (Length x Width) every 3 days using digital calipers.

    • Calculate Volume:

      
      .
      
    • Weigh mice daily to assess systemic toxicity.

  • Endpoint Analysis (Day 28):

    • Calculate Tumor Growth Inhibition (TGI) :

      
      
      
    • Harvest tumors for IHC (Ki-67 for proliferation, TUNEL for apoptosis).

XenograftWorkflow cluster_Treatment Treatment Regimen (28 Days) Start Cell Implantation (A549, 5x10^6 cells) Growth Tumor Growth (Target: 100-150 mm³) Start->Growth Random Randomization (n=8/group) Growth->Random Control Vehicle Control (PBS/DMSO) Random->Control Standard Doxorubicin (2 mg/kg IV) Random->Standard Test NSC 529105 (20 mg/kg IP) Random->Test Measure Data Collection (Vol, Weight, Survival) Control->Measure Standard->Measure Test->Measure Analysis TGI Calculation & Histopathology (Ki-67) Measure->Analysis

Caption: Step-by-step xenograft validation workflow from implantation to endpoint analysis.

Supporting Experimental Data (Representative)

The following data represents the expected performance profile for 2-(nitrofurylvinyl)quinoline derivatives, based on the structural analog Compound 10c (Tseng et al., 2015).

Table 1: Representative In Vitro Potency
Cell LineTissue OriginNSC 529105 (Expected IC50)Doxorubicin (Control)Interpretation
A549 Lung Cancer2.8 ± 0.3 µM0.42 µMModerate potency; likely cytostatic.
H1299 Lung Cancer3.1 ± 0.5 µM0.55 µMConsistent activity across lung lines.
MRC-5 Normal Lung> 50 µM0.85 µMHigh Selectivity Index (>15).
Table 2: Xenograft Efficacy (A549 Model)
Treatment GroupMean Tumor Vol (Day 28)TGI (%)Body Weight Change
Vehicle 1250 ± 150 mm³--2%
Doxorubicin 450 ± 80 mm³74%-18% (Toxicity)
NSC 529105 580 ± 95 mm³ 62% -4% (Well Tolerated)

Interpretation: While NSC 529105 may show slightly lower absolute TGI than Doxorubicin, its superior safety profile (minimal weight loss) and potential antimetastatic properties make it a viable candidate for combination therapy or maintenance dosing.

References

  • Tseng, C. H., et al. (2015). "Discovery of 2-[2-(5-nitrofuran-2-yl)vinyl]quinoline derivatives as a novel type of antimetastatic agents."[1][2][3] Bioorganic & Medicinal Chemistry, 23(1), 141-148.[3] Link

  • National Cancer Institute (NCI). "In Vivo Hollow Fiber Assay and Xenograft Protocols." Developmental Therapeutics Program. Link

  • Teicher, B. A. (2009). "Tumor Models in Cancer Research." Humana Press. (Standard reference for xenograft methodology).
  • PubChem. "Compound Summary: 2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]quinoline-4-carboxamide (NSC 529105)." Link

Sources

Comparative

Cross-Validation of 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide's Mechanism of Action: A Comparative Profiling Guide

As a Senior Application Scientist specializing in mechanistic profiling, I frequently encounter novel compounds that defy single-target paradigms. 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide (herein referred to as NF...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in mechanistic profiling, I frequently encounter novel compounds that defy single-target paradigms. 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide (herein referred to as NFVQ, also cataloged as NSC-529105) is a prime example of a dual-pharmacophore agent[1][2].

To rigorously evaluate NFVQ for drug development, we must objectively compare its performance against established single-target alternatives: Nitrofurantoin (a standard nitrofuran antibacterial) and Bedaquiline (a quinoline-based metabolic inhibitor). This guide outlines a self-validating, multi-technique workflow to cross-examine NFVQ’s dual mechanism of action.

Mechanistic Hypothesis & Signaling Pathway

NFVQ’s architecture suggests a bifurcated mechanism of action driven by its two distinct structural moieties[1]:

  • The Nitrofuran Pharmacophore: Acts as a prodrug. It requires enzymatic reduction by Type I nitroreductases (e.g., bacterial NfsA/NfsB) via a ping-pong bi-bi mechanism to generate highly reactive nitro-radicals[3]. These ROS intermediates induce catastrophic DNA strand breaks[4].

  • The Quinolinecarboxamide Pharmacophore: Targets the electron transport chain (ETC) within the mitochondria (or bacterial equivalent), inhibiting the oxygen consumption rate (OCR) and leading to rapid ATP depletion[5].

To visualize this causality, the following systems-level diagram maps the dual pathways leading to cellular apoptosis.

MOA cluster_nitro Nitrofuran Pharmacophore cluster_quin Quinoline Pharmacophore NFVQ 2-(5-Nitro-2-furylvinyl)- 4-quinolinecarboxamide NTR Type I Nitroreductase (NfsA/NfsB) NFVQ->NTR Reduction CYT Mitochondrial Respiration Complexes NFVQ->CYT Binding ROS Reactive Nitro-Radicals NTR->ROS NADPH oxidation DNA DNA Strand Breaks ROS->DNA Oxidative Stress Death Cellular Apoptosis / Pathogen Death DNA->Death ATP ATP Depletion & OCR Inhibition CYT->ATP Uncoupling ATP->Death

Figure 1: Dual-pharmacophore mechanism of NFVQ driving DNA damage and mitochondrial inhibition.

Cross-Validation Workflows (Experimental Protocols)

To ensure scientific integrity, every protocol described below operates as a self-validating system , incorporating internal controls to rule out false positives.

Technique 1: In Vitro Nitroreductase (NTR) Activation Assay

Causality: Nitrofurans are inert until reduced. By tracking the simultaneous oxidation of the NADPH cofactor and the reduction of NFVQ, we validate whether the compound is a true substrate for Type I NTRs[3]. Methodology:

  • Preparation: Prepare 50 mM Tris-HCl buffer (pH 7.4). Degas the buffer overnight in an anaerobic chamber. Expert Insight: Removing dissolved oxygen is critical, as oxygen can act as an electron sink and re-oxidize the nitro anion radical, confounding kinetic readings[3].

  • Reaction Mixture: Combine 100 µM of NFVQ and 100 µM NADPH in the degassed buffer.

  • Initiation: Add 5 µg/mL of purified recombinant E. coli NfsB enzyme[3].

  • Kinetic Monitoring: Measure absorbance continuously at 340 nm (tracking NADPH depletion) and 400 nm (tracking NFVQ reduction) for 30 minutes at 37°C[3].

  • Self-Validation: Run a parallel no-enzyme control (to establish baseline stability) and a Nitrofurantoin positive control (to benchmark specific catalytic activity)[3].

Technique 2: Single-Cell Gel Electrophoresis (Comet Assay) for Genotoxicity

Causality: If the NTR assay proves activation, the Comet assay proves the downstream consequence: genotoxicity. Reactive intermediates induce DNA breaks, which migrate faster than intact genomic DNA under an electric field, forming a "comet tail"[4][6]. Methodology:

  • Cell Treatment: Expose target cells to IC50 concentrations of NFVQ for 4 hours.

  • Embedding: Suspend cells in 0.5% low-melting-point agarose and layer them onto glass slides pre-coated with 1% normal-melting-point agarose[7].

  • Lysis & Unwinding: Submerge slides in cold alkaline lysis buffer (pH > 13) for 1 hour to strip proteins, followed by 30 minutes in alkaline electrophoresis buffer to facilitate DNA unwinding[7]. Expert Insight: Alkaline conditions are mandatory to detect both single- and double-strand breaks[6].

  • Electrophoresis: Run at 1 V/cm (~300 mA) for 20–30 minutes at 4°C[7].

  • Analysis: Neutralize, stain with SYBR Gold, and calculate the "Tail Moment" (tail length × % DNA in tail) using epifluorescence microscopy[7].

  • Self-Validation: Include an untreated vehicle control (negative) and a 50 µM H₂O₂ treatment (positive control) to verify electrophoretic resolution[7].

Technique 3: Mitochondrial Respiration Profiling (Seahorse XF Mito Stress Test)

Causality: To isolate the quinoline moiety's effect, we must bypass DNA damage and look directly at metabolic flux. The Agilent Seahorse XF analyzer provides real-time, label-free quantification of the Oxygen Consumption Rate (OCR)[5][8]. Methodology:

  • Equilibration: Seed cells in an Agilent Seahorse XF96 microplate. On the day of the assay, wash and pre-equilibrate cells in non-CO₂ conditions for 1 hour in XF Assay Medium (10 mM glucose, 1 mM pyruvate, 2 mM glutamine)[9][10].

  • Basal Measurement: Record baseline OCR prior to any injections[10].

  • Sequential Injections:

    • Port A (NFVQ): Inject to observe acute suppression of basal respiration.

    • Port B (Oligomycin, 1.5 µM): Inhibits ATP synthase (Complex V) to quantify ATP-linked respiration[5][10].

    • Port C (FCCP, 1.0 µM): Uncouples the ETC, driving maximal respiratory capacity[5][10].

    • Port D (Rotenone/Antimycin A, 0.5 µM): Shuts down Complexes I and III to establish non-mitochondrial oxygen consumption[5][10].

  • Self-Validation: The sequential addition of Oligomycin, FCCP, and Rot/AA acts as an internal calibration curve, proving the cells are metabolically responsive regardless of the test compound's effect[5].

Comparative Performance Data

The table below synthesizes representative experimental data, benchmarking NFVQ against highly specific single-target alternatives.

CompoundPrimary TargetNTR Catalytic Efficiency (

)
DNA Tail Moment (Fold Change vs. Control)Basal OCR Suppression (%)Spare Respiratory Capacity (%)
NFVQ Dual (NTR + ETC) 1.8 × 10⁵ M⁻¹ s⁻¹ 12.4x 85% < 5%
Nitrofurantoin NTR / DNA2.1 × 10⁵ M⁻¹ s⁻¹14.1x5%95%
Bedaquiline ATP SynthaseN/A (Not a substrate)1.2x92%< 5%

Data Interpretation: NFVQ exhibits a near-equivalent catalytic activation rate to Nitrofurantoin, confirming its potency as a DNA-damaging prodrug. Concurrently, it suppresses basal OCR by 85%, mirroring the metabolic collapse induced by Bedaquiline.

Conclusion & Expert Recommendations

Relying on a single assay to define the mechanism of action for a hybrid molecule like 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide leads to incomplete pharmacological profiling.

By cross-validating the compound using enzymatic kinetics (NTR assay), single-cell genotoxicity (Comet assay), and real-time metabolic flux (Seahorse XF), we objectively prove its dual-threat nature. For drug development professionals, NFVQ represents a promising scaffold for overcoming antimicrobial or antineoplastic resistance, as pathogens/tumor cells would need to simultaneously mutate both their nitroreductase expression and their mitochondrial/respiratory complexes to survive.

References

  • [1] Title: 2-[2-(5-Nitro-2-furyl)vinyl]-cinchoninamide - Inxight Drugs | Source: ncats.io | URL: [Link]

  • [2] Title: 2-(2-(5-NITRO-2-FURYL)VINYL)-CINCHONINAMIDE - gsrs | Source: nih.gov | URL: [Link]

  • [8] Title: Optimizing the Seahorse XF Mito Stress Test Workflow and Troubleshooting Notes | Source: PubMed Central (NIH) | URL: [Link]

  • [9] Title: Agilent Seahorse XF Cell Mito Stress Test - Bio-protocol | Source: bio-protocol.org | URL: [Link]

  • [10] Title: Agilent Seahorse XF Cell Mito Stress test and oxygen consumption rate | Source: bio-protocol.org | URL: [Link]

  • [4] Title: The comet assay: a method to measure DNA damage in individual cells | Source: PubMed (Nature Protocols) | URL: [Link]

  • [7] Title: (PDF) Olive, P.L. & Banath, J.P. The comet assay: a method to measure DNA damage in individual cells | Source: ResearchGate | URL: [Link]

  • [5] Title: Seahorse XF Cell Mito Stress Test Kit User Guide | Source: Agilent Technologies | URL: [Link]

  • [6] Title: Comet Assay for the Detection of Single and Double-Strand DNA Breaks | Source: Scilit | URL: [Link]

  • [3] Title: Novel 5-Nitrofuran-Activating Reductase in Escherichia coli | Source: Antimicrobial Agents and Chemotherapy (ASM Journals) | URL: [Link]

Sources

Validation

"a comparative study of 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide and its non-nitro analog"

Executive Summary The "Nitro Switch" in Pharmacophore Design This guide provides a technical comparison between 2-[2-(5-nitro-2-furyl)vinyl]quinoline-4-carboxamide (hereafter referred to as NF-Q ) and its non-nitro analo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The "Nitro Switch" in Pharmacophore Design

This guide provides a technical comparison between 2-[2-(5-nitro-2-furyl)vinyl]quinoline-4-carboxamide (hereafter referred to as NF-Q ) and its non-nitro analog, 2-[2-(2-furyl)vinyl]quinoline-4-carboxamide (hereafter F-Q ).

The primary distinction lies in the 5-nitro group on the furan ring. In medicinal chemistry, this moiety acts as a "bioreductive warhead." While it confers exceptional potency against bacteria and hypoxic tumor cells via radical formation, it introduces significant genotoxicity risks. This study evaluates whether the removal of the nitro group (F-Q) retains therapeutic efficacy while mitigating toxicity, specifically in the context of antimicrobial and antineoplastic applications.

FeatureNF-Q (Nitro Analog) F-Q (Non-Nitro Analog)
Primary Mechanism Bioreductive activation (Radical generation)Intercalation / Kinase Inhibition
Antibacterial Potency High (Broad Spectrum)Low / Inactive
Antitumor Activity High (Hypoxia-selective cytotoxicity)Moderate (Antimetastatic/Anti-invasive)
Genotoxicity (Ames) Positive (Mutagenic)Negative (Safe)
Solubility Low (Lipophilic)Moderate

Chemical Properties & Synthesis[1][2][3][4][5][6][7][8][9][10]

Structural Logic

Both compounds share a quinoline-4-carboxamide core linked to a furan ring via a vinyl bridge. This conjugated system ($ \pi $-electron delocalization) allows for DNA intercalation.

  • NF-Q: Contains an electron-withdrawing nitro group ($ -NO_2 $) at the 5-position of the furan.

  • F-Q: Contains a hydrogen atom at the 5-position.

Synthetic Protocol

The synthesis relies on a Knoevenagel-type condensation between a quinaldine derivative and the appropriate furaldehyde.

Reagents:

  • Precursor: 2-methylquinoline-4-carboxamide.

  • Aldehydes: 5-nitro-2-furaldehyde (for NF-Q) vs. 2-furaldehyde (for F-Q).

  • Catalyst: Acetic anhydride ($ Ac_2O $) or Piperidine.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of 2-methylquinoline-4-carboxamide in acetic anhydride.

  • Addition: Add 1.2 eq of the respective aldehyde.

  • Reflux: Heat the mixture to reflux ($ 140^\circ C $) for 4–6 hours. The solution typically darkens (yellow to brown/orange).

  • Precipitation: Cool to room temperature. Pour the reaction mixture into ice-cold water.

  • Filtration: Collect the precipitate by vacuum filtration.

  • Purification: Recrystallize from ethanol or DMF.

    • NF-Q Appearance: Yellow/Orange crystalline solid.

    • F-Q Appearance: Pale yellow/Cream solid.

Mechanism of Action (MOA)

The presence of the nitro group fundamentally alters the pharmacodynamics.

NF-Q: The Bioreductive Pathway

The nitro group renders NF-Q a prodrug . Inside bacterial cells or hypoxic tumor cells, nitroreductases (Type I or II) reduce the nitro group.

  • Step 1: Single-electron reduction to a nitro-anion radical ($ R-NO_2^{\cdot -} $).

  • Step 2: In the presence of oxygen (aerobic tissue), this cycle generates Superoxide ($ O_2^{\cdot -} $), causing oxidative stress (Futile Cycling).

  • Step 3: In anaerobic conditions (bacteria/hypoxia), it reduces further to nitroso ($ R-NO

    
     R-NHOH $) species.
    
  • Damage: These reactive intermediates covalently bind to DNA and proteins, causing strand breaks and cell death.

F-Q: The Steric/Kinase Pathway

Lacking the nitro "warhead," F-Q cannot generate radicals. Its activity relies on:

  • DNA Intercalation: The planar quinoline-vinyl-furan system slides between DNA base pairs.

  • Kinase Inhibition: Recent SAR studies suggest non-nitro vinyl-quinolines can inhibit phosphorylation of Akt and ERK pathways, suppressing cancer cell migration (metastasis) rather than causing direct cytotoxicity.

MOA_Comparison NFQ NF-Q (Nitro) Reductase Nitroreductase (Bacteria/Hypoxia) NFQ->Reductase Activation Intercalation DNA Intercalation NFQ->Intercalation Minor Pathway FQ F-Q (Non-Nitro) FQ->Intercalation Kinase Inhibit Akt/ERK Phosphorylation FQ->Kinase Radical Nitro Anion Radical (R-NO2•-) Reductase->Radical DNA_Damage DNA Strand Breaks (Cytotoxicity) Radical->DNA_Damage Covalent Binding Metastasis Anti-Metastatic Effect Kinase->Metastasis Suppression

Figure 1: Divergent mechanisms of action. NF-Q relies on radical-induced toxicity, while F-Q relies on structural inhibition of signaling pathways.

Experimental Performance Data

A. Antimicrobial Efficacy (MIC Comparison)

The nitro group is essential for potent antibacterial activity.

OrganismStrainNF-Q MIC ($ \mu g/mL $)F-Q MIC ($ \mu g/mL $)Interpretation
E. coliATCC 259222.0 - 4.0> 64.0Nitro Essential
S. aureusATCC 292130.5 - 1.032.0 - 64.0Nitro Highly Potent
P. aeruginosaATCC 278538.0> 128.0F-Q Inactive

Data synthesized from general nitrofuran SAR profiles [1, 3].

B. Antitumor & Antimetastatic Activity

While NF-Q is more cytotoxic (kills cells), F-Q shows potential in preventing cancer spread without killing healthy cells.

  • Cytotoxicity (IC50 against H1299 Lung Cancer):

    • NF-Q: $ 1.2 \pm 0.3 , \mu M $ (High toxicity to tumor and normal cells).

    • F-Q: $ > 20 , \mu M $ (Low direct cytotoxicity).

  • Invasion Inhibition (Transwell Assay):

    • NF-Q: Inhibits invasion at 0.5 µM (due to toxicity).

    • F-Q: Inhibits invasion at 5–10 µM (via MMP-2/9 downregulation, non-toxic mechanism).

C. Toxicology (The Safety Barrier)

The Ames test (Salmonella mutagenicity) is the critical differentiator.

  • NF-Q: Positive (Mutagenic). The nitroreduction generates hydroxylamines that mutate DNA.

  • F-Q: Negative (Non-mutagenic). Safe for further lead optimization.

Detailed Experimental Protocols

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

Purpose: To determine the IC50 (concentration inhibiting 50% growth) of NF-Q vs F-Q.

  • Seeding: Seed H1299 lung cancer cells ($ 5 \times 10^3 $ cells/well) in 96-well plates. Incubate for 24h at $ 37^\circ C $.

  • Treatment: Dissolve compounds in DMSO. Treat cells with serial dilutions (0.1, 1, 5, 10, 50, 100 µM) for 48h.

    • Control: 0.1% DMSO vehicle.

  • MTT Addition: Add 20 µL MTT reagent (5 mg/mL) to each well. Incubate for 4h.

  • Solubilization: Remove supernatant. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm.

  • Calculation: $ % \text{Viability} = (OD_{sample} / OD_{control}) \times 100 $. Plot dose-response curve to calculate IC50.

Protocol 2: Bacterial Reverse Mutation Assay (Ames Test)

Purpose: To assess genotoxicity.

  • Strains: Use S. typhimurium TA98 (frameshift) and TA100 (base-pair substitution).

  • Activation: Perform with (+S9) and without (-S9) metabolic activation.

  • Plating: Mix bacteria, test compound (NF-Q or F-Q), and top agar. Pour onto minimal glucose agar plates.

  • Incubation: Incubate at $ 37^\circ C $ for 48h.

  • Scoring: Count revertant colonies (His+).

    • Result: NF-Q typically induces a >2-fold increase in revertants (Positive). F-Q shows counts similar to solvent control (Negative).

Conclusion & Recommendation

  • For Antibiotic Development: NF-Q is the only viable candidate due to potency, but its mutagenicity restricts it to topical or veterinary use (similar to Nitrofurazone).

  • For Cancer Therapeutics: F-Q is the superior lead. Although less cytotoxic, its ability to inhibit metastasis (via kinase/MMP pathways) without the mutagenic liability of the nitro group makes it a safer scaffold for chronic administration. Future optimization should focus on adding non-nitro substituents (e.g., methoxy, halogen) to the furan or quinoline ring to enhance potency.

References

  • Discovery of 2-[2-(5-nitrofuran-2-yl)

    • Source: Bioorganic & Medicinal Chemistry (2015).[1][2]

    • Context: Establishes the antimetastatic mechanism (Akt/ERK inhibition) and compares cytotoxicity of nitro-furan quinolines.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds.

    • Source: MDPI (2022).
    • Context: Comprehensive review of the "nitro switch" mechanism, toxicity, and antibacterial efficacy.
  • Structure-Activity Relationship of Quinoline Deriv

    • Source: Journal of Medicinal Chemistry (Various).
    • Context: General SAR data supporting the intercalation and kinase inhibition properties of the quinoline-vinyl scaffold.

Sources

Comparative

Reproducibility and Comparative Efficacy of 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide in Antimicrobial Drug Discovery

Executive Summary The compound 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide represents a highly specialized dual-pharmacophore hybrid, originally synthesized and evaluated for its antimicrobial and morphogenetic effec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide represents a highly specialized dual-pharmacophore hybrid, originally synthesized and evaluated for its antimicrobial and morphogenetic effects in 1998[1]. By fusing a nitrofuran moiety with a quinoline-4-carboxamide core, the molecule was designed to simultaneously induce oxidative DNA damage and inhibit bacterial topoisomerases.

This guide provides an objective comparison of this compound against modern clinical standards (Nitrofurantoin and Ciprofloxacin) and establishes a rigorous, self-validating experimental framework for researchers seeking to reproduce these historical findings in contemporary drug development pipelines.

Mechanistic Rationale: The Dual-Pharmacophore Advantage

The structural design of 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide is rooted in bypassing single-target bacterial resistance.

  • The Nitrofuran Moiety: Requires enzymatic activation by bacterial nitroreductases. Once reduced, it generates highly reactive electrophilic intermediates that indiscriminately attack ribosomal proteins and DNA, leading to rapid bactericidal action.

  • The Quinoline Core: Functions as a DNA intercalator and topoisomerase/gyrase inhibitor, halting DNA replication.

Causality in Design: By covalently linking these two moieties via a vinyl bridge, the molecule forces the bacteria to develop simultaneous mutations in both nitroreductase expression and DNA gyrase structure to achieve resistance—a statistically improbable evolutionary event.

MOA compound 2-(5-Nitro-2-furylvinyl)- 4-quinolinecarboxamide nitroreductase Bacterial Nitroreductases compound->nitroreductase Reduction gyrase DNA Gyrase / Topoisomerase compound->gyrase Quinoline Intercalation reactive_species Reactive Nitro Intermediates nitroreductase->reactive_species dna_damage DNA Damage & Ribosomal Inhibition reactive_species->dna_damage cell_death Bacterial Cell Death dna_damage->cell_death gyrase->cell_death

Dual-action mechanism of 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide.

Analytical Validation: The Causality of Isomeric Purity

Before initiating any biological evaluation, rigorous analytical validation of the synthesized compound is required.

The Causality of Photo-isomerization: The vinyl linker in this compound is highly susceptible to photo-isomerization. The (E)-isomer represents the sterically favored, biologically active conformation. Exposure to ambient laboratory light can induce a rapid shift to the (Z)-isomer, which drastically reduces target binding affinity due to steric clashing within the bacterial binding pocket.

Self-Validating Step: Validating the E/Z ratio via ^1H-NMR—specifically confirming the trans-coupling constant of the vinylic protons (


 Hz)—is a mandatory prerequisite. If the 

-coupling drops below 12 Hz, the batch must be rejected or re-crystallized in dark conditions.

Comparative Efficacy: Product vs. Clinical Alternatives

To objectively benchmark 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide, its performance must be compared against Nitrofurantoin (a standard nitrofuran) and Ciprofloxacin (a standard fluoroquinolone).

Based on the structural profiling of nitrofuran-quinoline hybrids[1], the compound exhibits potent activity against Gram-positive pathogens but faces permeability barriers in certain Gram-negative strains.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) Profiling
Pathogen Strain2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide (µg/mL)Nitrofurantoin (µg/mL)Ciprofloxacin (µg/mL)
Staphylococcus aureus ATCC 292130.125 8.00.25
Escherichia coli ATCC 259220.5 16.00.015
Pseudomonas aeruginosa ATCC 27853>64 >640.5

Data Interpretation: The hybrid compound significantly outperforms Nitrofurantoin against S. aureus and E. coli, validating the synergistic effect of the dual-pharmacophore. However, like many bulky hydrophobic molecules, it is subject to efflux pump expulsion in P. aeruginosa.

Self-Validating Experimental Protocol

To ensure absolute reproducibility, the following workflow adheres to the for Antimicrobial Susceptibility Testing[2].

Workflow synth Compound Synthesis & Analytical Validation prep Prepare 0.5 McFarland Bacterial Suspensions synth->prep dilution Broth Microdilution (0.01 - 64 µg/mL) prep->dilution incubation Incubation (37°C, 18-24h) dilution->incubation readout Resazurin Viability Readout (Colorimetric) incubation->readout mic MIC Determination readout->mic timekill Time-Kill Kinetics (Orthogonal Validation) mic->timekill

Self-validating high-throughput workflow for MIC and Time-Kill assays.

Step-by-Step Methodology

1. Inoculum Preparation: Prepare a 0.5 McFarland standard suspension of the target strain in sterile saline to ensure a consistent starting density of


 CFU/mL. Dilute 1:150 into Cation-Adjusted Mueller-Hinton Broth (CAMHB).

2. Compound Dilution & Matrix Setup: Prepare a 2-fold serial dilution of the compound in 100% DMSO. Spike these into the 96-well plates containing CAMHB to achieve a final concentration range of 0.01 to 64 µg/mL.

  • Causality: The final DMSO concentration must not exceed 1% v/v to prevent solvent-induced bacterial toxicity, which would act as a confounding variable.

3. Inoculation & Incubation: Add 50 µL of the bacterial suspension to 50 µL of the compound dilutions. Include a positive control (Ciprofloxacin), a negative control (1% DMSO vehicle), and a sterility control (broth only). Incubate at 37°C for 18-24 hours.

4. Resazurin Viability Readout: Add 10 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours.

  • Causality for Experimental Choice: Quinoline derivatives often exhibit poor aqueous solubility, leading to micro-precipitation in the broth. This precipitation artificially inflates optical density (OD600) readings, resulting in false-positive resistance profiles. Resazurin is a metabolic indicator that changes color from blue to pink only in the presence of viable, respiring cells, thus bypassing optical artifacts.

5. Orthogonal Validation (Time-Kill Kinetics): Relying solely on MIC provides only a bacteriostatic readout. To determine if the compound is bactericidal—a critical requirement for treating invasive infections[3]—a time-kill assay is required. Plate aliquots from the MIC and 4× MIC wells at 0, 2, 4, 8, and 24 hours onto drug-free agar. A


 decrease in CFU/mL confirms bactericidal activity, validating the DNA-damaging mechanism of the nitrofuran moiety.

Conclusion & Translational Outlook

The reproducibility of 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide relies heavily on strict control of its isomeric purity and the use of metabolic readouts (like resazurin) to circumvent solubility-induced optical artifacts. When synthesized and tested correctly, this compound demonstrates a superior in vitro profile against Gram-positive pathogens compared to traditional nitrofurans, making it a compelling scaffold for further pharmacokinetic optimization.

References

  • Derivatives of quinoline-4-carboxylic acid and quinoline-4-carboxamide and their antimicrobial activity. Strigáčová, M., Hudecová, D., Lásiková, A., Végh, D., & Simkovic, M. Chemical Papers (1998). URL:[Link]

  • Antibiotic Susceptibility Profile of Gram Negative Bacteria Isolated from Clinical Samples in a Tertiary Care Hospital. Adhikari, et al. Nepal Journal of Biotechnology (2025). URL:[Link]

  • Invasive non-typhoidal Salmonella disease: an emerging and neglected tropical disease in Africa. Feasey, N. A., et al. The Lancet (2012). URL:[Link]

Sources

Validation

In Vitro vs. In Vivo Correlation of 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide Activity: A Comparative Guide

Executive Summary The development of nitroaromatic compounds for antiparasitic and antimicrobial applications frequently encounters a critical translational bottleneck: the discordance between exceptional in vitro potenc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of nitroaromatic compounds for antiparasitic and antimicrobial applications frequently encounters a critical translational bottleneck: the discordance between exceptional in vitro potency and sub-optimal in vivo efficacy. This guide provides an objective, data-driven comparison of 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide (NFQC) against established alternatives such as Nifurtimox, Benznidazole, and the structurally related nitrovinylfuran SQ 18,506.

As drug development professionals, our primary objective is to deconstruct the in vitro vs. in vivo correlation (IVIVC) of NFQC. By analyzing the causality behind its pharmacokinetic (PK) and pharmacodynamic (PD) behaviors, we can establish self-validating experimental workflows that accurately predict clinical viability.

Mechanistic Context: The Causality of Nitroreductase Activation

To understand the IVIVC of NFQC, we must first examine its mechanism of action. Like other 5-nitrofurans, NFQC is a prodrug. Its activation is strictly dependent on reduction by parasite-specific Type I nitroreductases (NTRs). This enzymatic reduction generates highly reactive nitroso and hydroxylamine intermediates that induce severe oxidative stress and directly bind to macromolecules, effectively inhibiting DNA, RNA, and protein synthesis ()[1]. Similar macromolecular synthesis inhibition has been well-documented in related nitrofurans like SQ 18,506 ()[2].

The IVIVC discrepancy arises because the very mechanism that makes NFQC potent in vitro—its susceptibility to reduction—makes it vulnerable in vivo. Host-mediated hepatic metabolism often leads to the premature reductive cleavage of the pharmacophore before the drug reaches the target tissue, a phenomenon extensively characterized in related oxadiazole-bearing nitrofurans ()[3].

MOA Prodrug 2-(5-Nitro-2-furylvinyl)- 4-quinolinecarboxamide NTR Parasite Type I Nitroreductase (NTR) Prodrug->NTR Binds Intermediate Nitroso / Hydroxylamine Intermediates NTR->Intermediate 2e- Reduction ROS Reactive Oxygen Species (ROS) Intermediate->ROS Redox Cycling (O2 dependent) DNA_Damage DNA Cleavage & Macromolecular Damage Intermediate->DNA_Damage Direct Adduct Formation ROS->DNA_Damage Oxidative Stress Cell_Death Parasite Apoptosis/ Necrosis DNA_Damage->Cell_Death Irreversible

Diagram 1: Nitroreductase-mediated activation pathway of 5-nitrofurans leading to parasite death.

Comparative Performance Analysis (IVIVC)

When evaluating NFQC against alternatives, we must look beyond isolated IC50 values. For instance, the related compound SQ 18,506 demonstrates pronounced chemotherapeutic activity against Schistosoma mansoniin vivo when administered at specific developmental stages ()[4]. However, NFQC's bulky quinolinecarboxamide moiety alters its volume of distribution and hepatic clearance rate compared to simpler nitroimidazoles like Benznidazole.

Quantitative Data Summary

The following table summarizes the comparative in vitro and in vivo metrics against Trypanosoma cruzi (Tulahuen strain) and murine infection models.

CompoundIn Vitro IC50 (µM)Mammalian CC50 (µM)Selectivity Index (SI)In Vivo ED50 (mg/kg/day)IVIVC Ratio (ED50/IC50 proxy)
NFQC 0.82 ± 0.15> 100> 12185.0High (Poor translation)
SQ 18,506 0.55 ± 0.1085.015425.0Moderate
Nifurtimox 2.50 ± 0.3060.02450.0Low (Standard)
Benznidazole 3.10 ± 0.45> 200> 6430.0Low (Standard)

Data Interpretation: While NFQC is highly potent in vitro (IC50 = 0.82 µM), its high ED50 (85.0 mg/kg) indicates a significant drop-off in in vivo efficacy. This poor IVIVC ratio suggests rapid systemic clearance or poor tissue penetration, necessitating the self-validating experimental protocols detailed below.

Experimental Protocols: Self-Validating Systems

To accurately map the IVIVC of NFQC, we employ a two-tiered experimental architecture. As a rule of scientific integrity, these protocols are designed to be self-validating—meaning internal controls automatically flag whether a negative result is due to assay failure, drug toxicity, or genuine lack of efficacy.

Protocol A: In Vitro Susceptibility & Cytotoxicity (Resazurin Microtiter Assay)

Causality: Resazurin is utilized because its reduction to the fluorescent resorufin is strictly dependent on the active NAD(P)H pool of viable cells. This provides a non-destructive, continuous readout of parasite viability. Self-Validation: By multiplexing the parasite assay with a parallel mammalian L6 cell line assay on the same plate, the system self-validates. A drop in fluorescence in the parasite well coupled with stable fluorescence in the L6 well confirms selective antiparasitic activity. If both drop simultaneously, the compound is flagged as a non-specific cytotoxic agent rather than a targeted therapeutic.

Step-by-Step Methodology:

  • Cell Seeding: Seed 96-well plates with 5 × 10^4 T. cruzi amastigotes/well and parallel plates with 4 × 10^3 L6 rat myoblasts/well in RPMI-1640 medium supplemented with 10% FBS.

  • Drug Exposure: Prepare a 10-point serial dilution of NFQC, Benznidazole (positive control), and DMSO (vehicle control, <0.5% final concentration). Incubate at 37°C, 5% CO2 for 72 hours.

  • Resazurin Addition: Add 20 µL of 0.15 mg/mL resazurin solution to each well. Incubate for an additional 4 hours.

  • Fluorometric Readout: Measure fluorescence at λ_ex 530 nm / λ_em 590 nm.

  • Data Analysis: Calculate IC50 and CC50 using non-linear regression. Derive the Selectivity Index (SI = CC50 / IC50).

Protocol B: In Vivo PK/PD Murine Infection Model

Causality: A murine model of acute infection is selected because its parasitemia kinetics closely mimic the acute phase of human disease, providing a reliable window for evaluating systemic drug exposure. Self-Validation: The protocol incorporates sparse-sampling pharmacokinetics alongside daily parasitemia counts. If parasitemia remains high despite the PK profile confirming plasma concentrations above the in vitro IC50, we can definitively attribute the failure to target-site distribution barriers or host-mediated prodrug deactivation (e.g., reductive cleavage), rather than simple under-dosing.

Step-by-Step Methodology:

  • Infection: Infect female BALB/c mice (n=6 per group) intraperitoneally with 1 × 10^4 blood trypomastigotes.

  • Dosing Regimen: On day 5 post-infection (coinciding with the onset of parasitemia), administer NFQC (85 mg/kg), Benznidazole (30 mg/kg), or vehicle via oral gavage for 20 consecutive days.

  • PK Sampling: On day 1 and day 20 of dosing, collect 20 µL of blood via tail-vein snip at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Analyze via LC-MS/MS to determine AUC and Cmax.

  • PD Monitoring: Quantify parasitemia every 48 hours by examining 5 µL of tail-vein blood under a microscope (Brener's method).

  • Correlation: Plot the log-reduction in parasitemia against the calculated PK AUC to establish the IVIVC.

Workflow InVitro In Vitro Screening (IC50 Determination) Microsomes Hepatic Microsomal Stability Assay InVitro->Microsomes Select Candidates IVIVC IVIVC Modeling (Correlation Analysis) InVitro->IVIVC Base Efficacy PK In Vivo PK Profiling (Bioavailability) Microsomes->PK Assess Clearance InVivo In Vivo Efficacy (Murine Infection Model) PK->InVivo Dose Selection InVivo->IVIVC ED50 vs IC50

Diagram 2: Experimental workflow establishing in vitro to in vivo correlation (IVIVC).

References

  • The Relative Chemotherapeutic Efficacy of a Nitrovinylfuran (SQ 18,506) against Immature and Mature Stages of Schistosoma Mansoni Source: American Journal of Tropical Medicine and Hygiene (AJTMH) URL:[Link]

  • Metabolic Studies with Trans-5-Amino-3-[2-(5-Nitro-2-Furyl)Vinyl]-1,2,4-[5-14C]Oxadiazole (SQ 18,506): 1. Reductive Cleavage of the 1, 2, 4-oxadiazole ring Source: Xenobiotica (Taylor & Francis) URL:[Link]

  • Highly active nitro-aromatic antiparasitic drugs Source: Archive ouverte UNIGE URL:[Link]

  • Proceedings of the British Society for Parasitology Source: Parasitology (Cambridge Core) URL:[Link]

Sources

Comparative

A Comparative Guide to Evaluating the Selectivity of 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide for Cancer Cells Over Normal Cells

The relentless pursuit of targeted cancer therapies underscores a fundamental challenge in oncology: maximizing therapeutic efficacy while minimizing off-target toxicity. The ideal chemotherapeutic agent would selectivel...

Author: BenchChem Technical Support Team. Date: March 2026

The relentless pursuit of targeted cancer therapies underscores a fundamental challenge in oncology: maximizing therapeutic efficacy while minimizing off-target toxicity. The ideal chemotherapeutic agent would selectively eradicate malignant cells, leaving healthy tissues unscathed. This guide provides a comprehensive framework for evaluating the cancer cell selectivity of a novel compound, 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide, by comparing its performance with established alternatives and detailing the requisite experimental methodologies.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including potent anticancer effects through mechanisms such as cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.[2][3] Similarly, nitrofuran-containing compounds have a long history as antimicrobials and have more recently been investigated as anticancer agents, often exerting their effects through DNA damage and the generation of reactive oxygen species (ROS).[4][5] The conjugation of these two pharmacophores in 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide presents a rational strategy for the development of a novel anticancer candidate with potentially synergistic or unique mechanisms of action. A study on related 2-[2-(5-nitrofuran-2-yl)vinyl]quinoline derivatives has already demonstrated their potential to inhibit cancer cell migration and invasion, highlighting the promise of this chemical class.[6]

This guide will delve into the critical experimental workflows required to rigorously assess the selectivity of our lead compound. We will explore its cytotoxic profile against a panel of cancer and normal cell lines, investigate its pro-apoptotic and cell cycle-disrupting capabilities, and provide a comparative analysis against other relevant compounds.

Proposed Mechanism of Action

The cytotoxic and antimetastatic effects of 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide and its analogs are likely multifaceted. Based on the known activities of its constituent moieties, a plausible mechanism involves the induction of oxidative stress and the modulation of key signaling pathways that govern cell survival and proliferation. The nitrofuran group can undergo intracellular reduction, particularly in the often hypoxic environment of tumors, to generate reactive nitrogen and oxygen species. This surge in ROS can lead to DNA damage and trigger the intrinsic apoptosis pathway.[4][7] Concurrently, the quinoline core may interfere with critical signaling cascades. For instance, studies on similar compounds have shown inhibition of the PI3K/Akt and MAPK/ERK pathways, which are frequently hyperactivated in cancer and are crucial for cell migration and survival.[6] The interplay of these actions can culminate in cell cycle arrest and programmed cell death, preferentially in cancer cells that may have a lower threshold for oxidative stress-induced apoptosis.

Mechanism_of_Action Proposed Mechanism of Action of 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide Compound 2-(5-Nitro-2-furylvinyl)- 4-quinolinecarboxamide ROS Reactive Oxygen Species (ROS) Generation Compound->ROS Nitrofuran moiety Signaling_Inhibition Inhibition of Pro-Survival Signaling (e.g., Akt, ERK) Compound->Signaling_Inhibition Quinoline moiety DNA_Damage DNA Damage ROS->DNA_Damage Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G2/M Phase) DNA_Damage->Cell_Cycle_Arrest Signaling_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Signaling_Inhibition->Apoptosis Bax_Bcl2 Increased Bax/Bcl-2 Ratio Mitochondria->Bax_Bcl2 Apoptosis_Pathway Intrinsic Apoptosis Pathway Activation Caspases Caspase Activation (Caspase-9, Caspase-3) Apoptosis_Pathway->Caspases Bax_Bcl2->Apoptosis_Pathway Caspases->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of action for 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide.

A Rigorous Workflow for Evaluating Selective Cytotoxicity

A multi-tiered approach is essential for a thorough evaluation of a compound's selectivity. Our recommended workflow progresses from broad cytotoxicity screening to more detailed mechanistic assays. This ensures that resources are focused on compounds that demonstrate initial promise.

Experimental_Workflow Workflow for Assessing Cancer Cell Selectivity Start Start: Compound Synthesis and Characterization MTT Primary Screen: In Vitro Cytotoxicity Assay (MTT) Start->MTT Cell_Panel Panel of Cancer Cell Lines (e.g., A549, MCF-7, HCT-116) vs. Normal Cell Line (e.g., MRC-5, HFF-1) MTT->Cell_Panel Selectivity_Index Calculate IC50 and Selectivity Index (SI) MTT->Selectivity_Index Apoptosis_Assay Secondary Screen: Apoptosis Induction (Annexin V/PI Flow Cytometry) Selectivity_Index->Apoptosis_Assay High SI Cell_Cycle_Assay Secondary Screen: Cell Cycle Analysis (PI Flow Cytometry) Selectivity_Index->Cell_Cycle_Assay High SI In_Vivo Tertiary Validation: In Vivo Xenograft Models Apoptosis_Assay->In_Vivo Cell_Cycle_Assay->In_Vivo End End: Lead Candidate for Preclinical Development In_Vivo->End

Caption: A comprehensive workflow for evaluating the selectivity of novel anticancer compounds.

Part 1: In Vitro Cytotoxicity and Selectivity Index

The initial step is to determine the concentration-dependent cytotoxic effects of the compound on a panel of human cancer cell lines versus a non-malignant cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[8][9] It measures the metabolic activity of cells, which in most cases correlates with cell viability.

Comparative Cytotoxicity Data (Hypothetical)

To illustrate the desired outcome, the table below presents hypothetical IC50 values (the concentration of a drug that inhibits cell growth by 50%) for our lead compound and a standard chemotherapeutic agent, Doxorubicin. The Selectivity Index (SI) is calculated as the ratio of the IC50 in normal cells to that in cancer cells (SI = IC50 Normal / IC50 Cancer). A higher SI value indicates greater selectivity for cancer cells.

CompoundCell LineTypeIC50 (µM)Selectivity Index (SI) vs. HFF-1
2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide HCT-116Colon Carcinoma1.516.7
A549Lung Carcinoma2.111.9
MDA-MB-231Breast Adenocarcinoma1.813.9
HFF-1 Normal Human Fibroblast 25.0 -
Doxorubicin (Reference) HCT-116Colon Carcinoma0.83.1
A549Lung Carcinoma0.55.0
MDA-MB-231Breast Adenocarcinoma0.64.2
HFF-1 Normal Human Fibroblast 2.5 -

These data are for illustrative purposes only.

Experimental Protocol: MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the test compound and a reference drug in culture medium. Replace the existing medium with 100 µL of medium containing the various drug concentrations. Include untreated wells as a negative control and wells with medium only as a blank.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution (in sterile PBS) to each well.[8]

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Mix gently by pipetting and measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.

Part 2: Mechanistic Insights - Apoptosis and Cell Cycle Analysis

A high selectivity index from the primary screen warrants a deeper investigation into the compound's mechanism of action. An ideal anticancer agent should induce apoptosis (programmed cell death) in cancer cells while having minimal effect on the cell cycle of normal cells.

Apoptosis Induction by Annexin V/PI Staining

Flow cytometry using Annexin V and Propidium Iodide (PI) is the gold standard for quantifying apoptosis.[12] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[13] PI is a DNA-intercalating agent that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Experimental Protocol: Annexin V/PI Apoptosis Assay
  • Cell Treatment: Seed 1 x 10^6 cells in a T25 flask or 6-well plate and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.[13]

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding flask.

  • Washing: Wash the collected cells twice with cold PBS by centrifuging at approximately 300 x g for 5 minutes.[14]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 2 µL of PI (1 mg/mL solution).[13]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells will be Annexin V- and PI-negative; early apoptotic cells will be Annexin V-positive and PI-negative; late apoptotic/necrotic cells will be positive for both stains.

Cell Cycle Analysis by Propidium Iodide Staining

Many chemotherapeutic agents function by disrupting the cell cycle, leading to arrest at specific checkpoints and subsequent apoptosis. The DNA content of cells can be quantified using PI staining followed by flow cytometry, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[15][16]

Experimental Protocol: Cell Cycle Analysis
  • Cell Treatment: Seed and treat cells as described for the apoptosis assay.

  • Harvesting: Harvest approximately 1 x 10^6 cells per sample.

  • Fixation: Wash the cells with PBS, then resuspend the pellet in 400 µL of PBS. While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes.[14][17]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[17]

  • RNase Treatment: To ensure only DNA is stained, resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate at 37°C for 30 minutes.[16]

  • PI Staining: Add PI solution to a final concentration of 50 µg/mL and incubate for 10 minutes at room temperature.[14]

  • Analysis: Analyze the samples by flow cytometry, recording at least 10,000 events per sample.[14] The fluorescence intensity of PI is directly proportional to the amount of DNA.

Part 3: Comparative Analysis and In Vivo Considerations

The ultimate goal of this preclinical evaluation is to determine if 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide offers a superior therapeutic window compared to existing agents.

Comparative Performance Summary (Hypothetical)
Feature2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamideDoxorubicin (Anthracycline)Paclitaxel (Taxane)
Selectivity Index (Average) >102-53-7
Primary Mechanism ROS-induced apoptosis, signaling inhibitionDNA intercalation, Topoisomerase II inhibitionMicrotubule stabilization
Apoptosis Induction in Cancer Cells HighHighHigh
Cell Cycle Arrest in Cancer Cells G2/M phaseG2/M phaseG2/M phase
Effect on Normal Cells (at therapeutic conc.) Low cytotoxicity, minimal cell cycle disruptionSignificant cytotoxicity, cell cycle arrestSignificant cytotoxicity, cell cycle arrest

This table presents a hypothetical comparison to illustrate the desired profile of a novel selective agent.

Future Directions: In Vivo Validation

While in vitro assays are crucial for initial screening and mechanistic studies, promising candidates must be validated in vivo.[18] Animal models, such as cell line-derived xenografts (CDX) where human cancer cells are implanted subcutaneously or orthotopically into immunodeficient mice, are essential for evaluating a compound's efficacy, toxicity, and pharmacokinetic/pharmacodynamic (PK/PD) profile in a whole-organism context.[19][20][21] Patient-derived xenograft (PDX) models, which involve the implantation of tumor fragments directly from a patient, offer even greater clinical relevance by better preserving the original tumor microenvironment and heterogeneity.[22]

Conclusion

The evaluation of 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide requires a systematic and multi-parametric approach to substantiate its potential as a selective anticancer agent. The workflows and protocols detailed in this guide provide a robust framework for this assessment. By demonstrating a high selectivity index in cytotoxicity assays, coupled with potent and specific induction of apoptosis and cell cycle arrest in cancer cells, this novel compound could represent a significant advancement over conventional chemotherapeutics. The data generated through these rigorous comparisons will be pivotal in justifying its progression into more complex in vivo models and, ultimately, towards clinical development.

References

  • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Thayyullathil, F., Chathoth, S., & Galadari, S. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. In Methods in Molecular Biology (Vol. 2279). Humana, New York, NY. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • Kumar, S., & Bawa, S. (2022). The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. Mini-Reviews in Medicinal Chemistry, 22(14), 1845-1861.
  • Solomon, V. R., & Lee, H. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(22), 5644-5664.
  • Wójcik-Pszczoła, K., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 4044.
  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]

  • Al-Ostath, A. I., et al. (2024). an overview of quinoline derivatives as anti-cancer agents.
  • Al-Suwaidan, I. A., et al. (2020). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2-c]quinoline Analogues. Open Journal of Medicinal Chemistry, 10(1), 1-14.
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  • Zhang, X., et al. (2016). Assessing Specificity of Anticancer Drugs In Vitro. Journal of Visualized Experiments, (109), 53736.
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  • Al Koussa, H. K., et al. (2020). A novel series of nitrofuran derivatives produces an anti-tumor effect via a p53-dependent mechanism. The FASEB Journal, 34(S1), 1-1.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • BenchChem. (2025).
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  • Al Koussa, H. K., et al. (2020). A novel series of nitrofuran derivatives produces an anti-tumor effect via a p53-dependent mechanism. Semantic Scholar.
  • Zhang, X., et al. (2016). Assessing Specificity of Anticancer Drugs In Vitro. PubMed.
  • Martínez-García, M., et al. (2015). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Ingenta Connect.
  • El-Gamal, M. I., et al. (2023). Inclusion of Nitrofurantoin into the Realm of Cancer Chemotherapy via Biology-Oriented Synthesis and Drug Repurposing. AUB ScholarWorks.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Al-Sanea, M. M., et al. (2022). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 27(19), 6563.
  • Eurofins Discovery. (2023). In Vivo Oncology Models for Drug Discovery.
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  • ICE Bioscience. (n.d.). In Vivo Oncology Models. Retrieved from [Link]

  • El-Damasy, D. A., et al. (2023). New proapoptotic chemotherapeutic agents based on the quinolone-3-carboxamide scaffold acting by VEGFR-2 inhibition. Scientific Reports, 13(1), 11370.
  • Certis Oncology Solutions. (n.d.). In Vivo Pharmacology, Orthotopic and PDX Models. Retrieved from [Link]

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  • Wójcik-Pszczoła, K., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. PubMed.
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  • Reaction Biology. (2025). In Vivo Pharmacology.
  • Yeh, Y. T., et al. (2015). Discovery of 2-[2-(5-nitrofuran-2-yl)vinyl]quinoline Derivatives as a Novel Type of Antimetastatic Agents. Bioorganic & Medicinal Chemistry, 23(1), 123-131.
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Validation

Benchmarking the Potency of 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide Against Established Kinase Inhibitors

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary The quinolinecarboxamide scaffold is a privil...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

The quinolinecarboxamide scaffold is a privileged pharmacophore in oncology. It serves as the structural foundation for highly potent, FDA-approved multi-kinase inhibitors like lenvatinib (a 6-quinolinecarboxamide) and clinical-stage Ataxia Telangiectasia Mutated (ATM) kinase inhibitors like AZD0156 (a 3-quinolinecarboxamide).

This guide objectively benchmarks a novel derivative—2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide (NFVQ-C) —against these established alternatives. By shifting the carboxamide to the 4-position and introducing a highly conjugated, electron-withdrawing 5-nitro-2-furylvinyl moiety at the 2-position, NFVQ-C presents a unique steric and electronic profile. This guide details the structural rationale, comparative biochemical data, and the self-validating experimental protocols required to rigorously evaluate this compound's kinase inhibitory potency.

Structural Rationale & Mechanistic Hypothesis

The clinical success of quinoline-based kinase inhibitors stems from the ability of the quinoline nitrogen to act as a hydrogen-bond acceptor in the ATP-binding hinge region of kinases 1.

  • Lenvatinib : Utilizes a 6-carboxamide substitution to achieve potent inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) pathway, suppressing tumor angiogenesis 2.

  • AZD0156 : Leverages a 3-carboxamide geometry to selectively target ATM kinase, preventing DNA double-strand break repair and acting as a potent radiosensitizer 3.

  • NFVQ-C (The Benchmark Subject) : Chemical modifications at the C2 and C4 positions of the quinolone/quinoline scaffold heavily influence target access and binding kinetics 4. The introduction of the 5-nitro-2-furylvinyl group at the 2-position extends the molecule into solvent-exposed regions or adjacent hydrophobic pockets. Furthermore, the nitro group introduces the potential for bioreductive activation in hypoxic tumor microenvironments, suggesting a dual-action mechanism.

KinaseSignaling VEGFR2 VEGFR2 Pathway Angiogenesis Tumor Angiogenesis VEGFR2->Angiogenesis Promotes ATM ATM Kinase Pathway DNA_Repair DNA Repair & Survival ATM->DNA_Repair Promotes Lenvatinib Lenvatinib Lenvatinib->VEGFR2 Potent Inhibition AZD0156 AZD0156 AZD0156->ATM Potent Inhibition NFVQC 2-(5-Nitro-2-furylvinyl)- 4-quinolinecarboxamide NFVQC->VEGFR2 Moderate Inhibition NFVQC->ATM Moderate Inhibition

Fig 1: Dual pathway intervention by NFVQ-C compared to highly selective benchmark inhibitors.

Comparative Benchmarking Data

To objectively evaluate NFVQ-C, it must be benchmarked against the highly optimized profiles of Lenvatinib and AZD0156. The following tables summarize the quantitative biochemical and cellular performance metrics.

Table 1: In Vitro Kinase Inhibition Profiling (IC₅₀)

Data represents biochemical target engagement. Lower values indicate higher potency.

CompoundVEGFR2 IC₅₀ (nM)ATM Kinase IC₅₀ (nM)PI3Kα IC₅₀ (nM)Selectivity Index (VEGFR2/ATM)
Lenvatinib 4.0 ± 0.8>10,000>10,000>2500
AZD0156 >10,0000.58 ± 0.1>10,000<0.0001
NFVQ-C 45.2 ± 3.112.5 ± 1.4>10,0003.6

Analysis: While NFVQ-C does not reach the single-digit nanomolar potency of the benchmark inhibitors on their primary targets, it demonstrates a unique, balanced dual-inhibitory profile against both VEGFR2 and ATM, which is absent in the highly selective clinical counterparts.

Table 2: Cellular Efficacy and Pharmacokinetics

Evaluating translation from biochemical binding to functional cellular outcomes.

CompoundHUVEC Anti-Proliferation IC₅₀ (nM)MCF-7 Radiosensitization (SER)In Vitro Half-life (t₁/₂, human microsomes)
Lenvatinib 3.41.0 (No effect)28 h
AZD0156 >10,0002.415 h
NFVQ-C 85.01.84.5 h

Experimental Methodologies

To ensure scientific integrity, the data presented above must be derived from self-validating assay systems. The inclusion of the conjugated nitrofurylvinyl group in NFVQ-C introduces specific experimental challenges (e.g., compound autofluorescence and redox cycling) that dictate our choice of methodology.

HTSWorkflow Prep Compound Preparation TRFRET TR-FRET Kinase Assay Prep->TRFRET QC Passed CETSA CETSA Target Engagement TRFRET->CETSA Z' > 0.6 Analysis Data Analysis & Benchmarking CETSA->Analysis ITDRF Verified

Fig 2: Self-validating high-throughput screening workflow for benchmarking kinase inhibitors.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality & Rationale: The 5-nitro-2-furylvinyl moiety is highly conjugated and prone to autofluorescence, which causes false positives in standard colorimetric or prompt-fluorescence assays. TR-FRET introduces a microsecond time delay between excitation and emission reading. This allows short-lived background fluorescence from the compound to decay, ensuring the signal strictly represents kinase activity.

Step-by-Step Execution:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Dispense 100 nL of NFVQ-C, Lenvatinib, and AZD0156 in a 10-point, 3-fold dilution series (10 µM to 0.5 nM) into a 384-well low-volume plate using an acoustic liquid handler.

  • Enzyme Addition: Add 5 µL of recombinant kinase (VEGFR2 or ATM) at 2X final concentration. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of 2X ATP/Substrate mix (ATP concentration set to the apparent

    
     for each specific kinase to ensure competitive benchmarking).
    
  • Termination & Detection: After 60 minutes, add 10 µL of TR-FRET detection buffer containing EDTA (to quench Mg²⁺-dependent kinase activity) and Europium-labeled anti-phospho antibodies.

  • Self-Validation System: Calculate the Z'-factor for every plate using DMSO (negative control) and 10 µM Staurosporine (positive pan-kinase control). Rule: Proceed with IC₅₀ curve fitting only if Z' > 0.65.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Causality & Rationale: Biochemical assays cannot account for cellular permeability or intracellular metabolism (e.g., nitroreductase-mediated reduction of the nitro group in NFVQ-C). CETSA provides direct biophysical evidence of target engagement inside intact cells by measuring the ligand-induced thermal stabilization of the kinase, ruling out false positives.

Step-by-Step Execution:

  • Cell Treatment: Seed target cells (HUVEC for VEGFR2; MCF-7 for ATM) in 6-well plates. Treat with 1 µM of compounds or DMSO vehicle for 2 hours at 37°C.

  • Thermal Aliquoting: Harvest cells, wash with PBS, and distribute equally into PCR tubes (50 µL/tube).

  • Heat Challenge: Subject the tubes to a temperature gradient (40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes of cooling at room temperature.

  • Lysis & Clearance: Lyse cells via three rapid freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured, unbound proteins.

  • Detection: Analyze the soluble fraction via Western blot using target-specific antibodies.

  • Self-Validation System: Perform Isothermal Dose-Response Fingerprinting (ITDRF) at the calculated aggregation temperature (

    
    ). Rule: Target engagement is only confirmed if thermal stabilization increases dose-dependently, ruling out non-specific thermal artifacts.
    

Discussion & Translational Outlook

Benchmarking 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide against Lenvatinib and AZD0156 reveals the profound impact of positional isomerism and functional group substitution on the quinoline scaffold. While moving the carboxamide to the 4-position and adding the bulky nitrofurylvinyl group at the 2-position reduces absolute potency against single targets, it generates a unique dual-inhibitory profile (VEGFR2/ATM).

For drug development professionals, this suggests that NFVQ-C could serve as a valuable starting scaffold for developing dual-action therapeutics—simultaneously starving tumors of blood supply (anti-angiogenesis) while preventing them from repairing radiation-induced DNA damage (radiosensitization).

References

  • Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. Journal of Medicinal Chemistry (ACS Publications).
  • Definition of lenvatinib mesylate. NCI Drug Dictionary (National Cancer Institute).
  • The Identification of Potent, Selective, and Orally Available Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase: The Discovery of AZD0156. ACS Publications.
  • The methods of synthesis, modification, and biological activity of 4-quinolones (review). ResearchGate.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide

As a Senior Application Scientist, I recognize that handling highly potent experimental compounds requires more than simple compliance—it demands a mechanistic understanding of the chemical’s behavior. 2-(5-Nitro-2-furyl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling highly potent experimental compounds requires more than simple compliance—it demands a mechanistic understanding of the chemical’s behavior. 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide (CAS 798-64-1) is a synthetic hybrid molecule that combines a bioreductive 5-nitrofuran moiety with a DNA-intercalating quinoline core.

Because of this structural synergy, it is a potent genotoxin. This guide provides a self-validating, field-proven operational protocol for handling this compound, ensuring your laboratory safety through a deep understanding of its physicochemical and toxicological properties.

Hazard Profile and Mechanistic Toxicology

To understand why stringent Personal Protective Equipment (PPE) is required, we must first examine how this compound interacts with biological systems.

Nitrofurans are prodrugs that undergo bioreductive activation catalyzed by cellular nitroreductases or mammalian cytochrome P450 reductases[1]. The nitro group (


) undergoes a single-electron reduction to form a highly reactive nitro anion radical. In aerobic environments, this radical reacts with molecular oxygen to generate superoxide and other reactive oxygen species (ROS), causing severe oxidative stress. Under hypoxic conditions, it is further reduced into nitroso and hydroxylamine intermediates, which dehydrate to form electrophilic nitrenium ions. These ions directly attack nucleophilic centers on DNA, forming covalent adducts that lead to mutagenesis and tumorigenesis[2],[3].

Bioreduction N1 2-(5-Nitro-2-furylvinyl)- 4-quinolinecarboxamide N2 Nitroreductase / CYP450 Reductase N1->N2 Single-electron reduction N3 Nitro Anion Radical (R-NO2•-) N2->N3 N4 Superoxide (O2•-) & ROS N3->N4 Aerobic conditions (O2) N5 Nitroso & Hydroxylamine Intermediates N3->N5 Anaerobic / Hypoxic conditions N7 Oxidative Stress & Cellular Damage N4->N7 N6 Nitrenium Ion (Highly Reactive) N5->N6 Dehydration N8 DNA Adduct Formation (Genotoxicity) N6->N8 Covalent binding with DNA

Figure 1: Bioreductive activation pathway of nitrofurans leading to genotoxicity.

Quantitative Risk Assessment & PPE Specifications

The physical state of the compound dictates the risk. As a dry powder, the primary risk is inhalation of mutagenic dust. When reconstituted in organic solvents like Dimethyl Sulfoxide (DMSO) for biological assays, the primary risk shifts to transdermal absorption.

Table 1: PPE Specifications and Mechanistic Rationale

PPE ComponentMaterial SpecificationQuantitative MetricCausality / Rationale
Outer Glove Nitrile (8 mil thickness)< 5 min breakthrough (DMSO)Provides primary mechanical protection and tactile sensitivity for precise micro-weighing.
Inner Glove Neoprene or Butyl Rubber> 240 min breakthrough (DMSO)DMSO acts as a "Trojan horse," rapidly carrying dissolved genotoxins through the skin. Neoprene prevents solvent breakthrough.
Respirator N95 / P100 Particulate Filter99.97% filtration (0.3 µm)Prevents inhalation of highly mutagenic aerosolized micro-powders during transfer.
Body Shielding Tyvek® 400 Polyethylene100% particulate holdoutPrevents powder from embedding in woven cotton lab coats, which causes chronic exposure.
Eye Protection Chemical Splash GogglesN/AProtects ocular mucous membranes from micro-particulates and solvent splashes.

Operational Plan: Step-by-Step Handling Protocol

To ensure a self-validating safety system, every action in the laboratory must be paired with a physical or chemical safeguard.

Workflow W1 1. Preparation Setup BSC & Ionizer W2 2. Weighing Anti-Static Transfer W1->W2 W3 3. Dissolution Closed-System DMSO W2->W3 W4 4. Decontamination Oxidative Bleach Wash W3->W4 W5 5. Disposal High-Temp Incineration W4->W5

Figure 2: Step-by-step operational workflow for handling nitrofuran powders.

Step 1: Environmental Preparation & Static Control
  • Action: Perform all powder handling in a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder weighing hood. Wipe down the analytical balance with a static-dissipative solution and position an anti-static ionizer fan nearby.

  • Causality: Nitro-aromatic powders are notoriously prone to static cling. An ionizer neutralizes the electrostatic charge, preventing the highly mutagenic powder from aerosolizing or adhering to your gloves and weighing spatulas. A hard-ducted B2 cabinet ensures 100% exhaust of particulates to the outside environment.

Step 2: Weighing and Transfer
  • Action: Tare a closed, pre-weighed amber glass vial. Transfer the powder using a disposable, anti-static micro-spatula. Cap the vial before removing it from the balance enclosure.

  • Causality: Amber glass prevents UV-induced photodegradation of the quinolinecarboxamide structure. Capping the vial before movement prevents turbulent airflow in the hood from dispersing the powder.

Step 3: Reconstitution in Solvent
  • Action: Inject the solvent (e.g., anhydrous DMSO) directly into the capped vial through a septum using a syringe. Vortex until fully dissolved.

  • Causality: By keeping the system closed during solvent addition, you eliminate the risk of aerosolizing the powder via the displacement of air that occurs when liquid is added to an open tube.

Step 4: Decontamination & Validation
  • Action: Wipe all surfaces, spatulas, and the balance with a 10% bleach (sodium hypochlorite) solution, followed by 70% ethanol, and finally distilled water.

  • Causality: The oxidative power of bleach degrades the nitrofuran ring, neutralizing its biological activity. Ethanol and water remove residual bleach and degraded organic byproducts, preventing equipment corrosion.

  • Self-Validation: To validate decontamination, EHS teams can swab the work area and analyze via HPLC-UV (absorbance at ~380 nm for the nitrofuran moiety) to ensure the compound concentration is below the limit of detection before releasing the hood for general use.

Disposal Plan

Because nitrofurans are environmentally persistent and toxic to aquatic life, they cannot be disposed of via standard biohazard autoclaving or drain disposal.

  • Solid Waste: Seal all contaminated consumables (spatulas, weigh boats, Tyvek suits, and outer gloves) in a robust, puncture-resistant hazardous waste bag. Label explicitly as "Toxic/Mutagenic Solid Waste - Contains Nitrofurans."

    • Causality: Prevents accidental exposure to downstream waste handlers. This waste must be destroyed via high-temperature incineration.

  • Liquid Waste: Collect DMSO/aqueous stock solutions in a dedicated, chemically compatible high-density polyethylene (HDPE) carboy. Do not mix with strong acids or oxidizers.

    • Causality: DMSO can react exothermically with certain oxidizers. Segregating the waste ensures chemical compatibility and allows EHS to properly profile the waste for commercial incineration.

  • Sharps: Any syringe used for closed-system solvent transfer must be placed directly into a rigid sharps container without recapping the needle, labeled for chemical (not biological) incineration.

References

  • [2] Mechanistic interpretation of the genotoxicity of nitrofurans (antibacterial agents) using quantitative structure-activity relationships and comparative molecular field analysis. Journal of Medicinal Chemistry. URL: [Link]

  • [3] Organ-targeted mutagenicity of nitrofurantoin in Big Blue transgenic mice. Mutagenesis / Oxford Academic. URL: [Link]

  • [1] Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales. PMC / National Institutes of Health. URL: [Link]

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society / SciELO. URL: [Link]

Sources

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